molecular formula C16H15NO2S B1498720 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one CAS No. 886363-42-4

1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Cat. No.: B1498720
CAS No.: 886363-42-4
M. Wt: 285.4 g/mol
InChI Key: WZMXHEFOPJLDHK-UHFFFAOYSA-N
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Description

1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one is a useful research compound. Its molecular formula is C16H15NO2S and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-thiophen-3-ylbenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-15-4-7-17(8-5-15)16(19)13-3-1-2-12(10-13)14-6-9-20-11-14/h1-3,6,9-11H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMXHEFOPJLDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=CC(=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654133
Record name 1-[3-(Thiophen-3-yl)benzoyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-42-4
Record name 1-[3-(Thiophen-3-yl)benzoyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one. This molecule incorporates a piperidin-4-one core, a prevalent scaffold in medicinal chemistry, linked to a bi-aryl system composed of thiophene and benzene rings. Such structures are of significant interest in drug discovery due to the diverse pharmacological activities associated with both the piperidine and thiophene moieties. This guide details a robust two-step synthetic pathway, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the 3-(thiophen-3-yl)benzoic acid intermediate, followed by an amide coupling to yield the final product. Furthermore, a thorough characterization of the target compound using modern spectroscopic techniques is presented, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, based on the analysis of analogous structures.

Introduction

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its conformational flexibility and the ability to introduce diverse substituents at the nitrogen and carbon atoms of the ring have made it a versatile template for the design of novel therapeutic agents. The incorporation of aromatic and heteroaromatic moieties, such as thiophene, can significantly influence the pharmacological profile of the resulting molecules. Thiophene and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The strategic combination of a piperidin-4-one core with a thiophene-containing benzoyl group, as in this compound, presents a promising avenue for the discovery of new drug candidates with unique therapeutic potential.

This guide provides a detailed, field-proven methodology for the synthesis of this compound, emphasizing the rationale behind the selection of reagents and reaction conditions. A comprehensive characterization of the final compound is also provided to ensure its structural integrity and purity.

Synthesis of this compound

The synthesis of the target compound is accomplished through a two-step sequence, as illustrated in the workflow below. The initial step involves the formation of the bi-aryl carboxylic acid intermediate, 3-(thiophen-3-yl)benzoic acid, via a Suzuki-Miyaura cross-coupling reaction. The subsequent step is an amide bond formation between this intermediate and piperidin-4-one.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Coupling start1 3-Bromobenzoic acid intermediate 3-(Thiophen-3-yl)benzoic acid start1->intermediate start2 Thiophene-3-boronic acid start2->intermediate reagent1 Pd(PPh3)4 K2CO3 reagent1->intermediate final_product This compound intermediate->final_product start3 Piperidin-4-one (as hydrochloride salt) start3->final_product reagent2 HATU, DIPEA reagent2->final_product

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 3-(Thiophen-3-yl)benzoic acid

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of bi-aryl compounds. This reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent and Degassing: Add a 3:1 mixture of dioxane and water. Degas the mixture by bubbling argon through the solution for 20-30 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is approximately 2-3. The product, 3-(thiophen-3-yl)benzoic acid, will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired intermediate. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Part 2: Synthesis of this compound

Amide bond formation is a cornerstone of organic synthesis. For this step, a robust coupling agent is employed to activate the carboxylic acid, facilitating its reaction with the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high efficiency and low rate of racemization.[6][7]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an argon atmosphere, dissolve 3-(thiophen-3-yl)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add piperidin-4-one hydrochloride (1.2 eq) to the reaction mixture. The use of the hydrochloride salt is common, and the excess base (DIPEA) will neutralize the HCl in situ.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization of this compound

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (Predicted for CDCl₃, 400 MHz): δ 7.80-7.30 (m, 7H, Ar-H), 3.90 (t, J = 6.0 Hz, 2H, piperidine-H), 3.60 (t, J = 6.0 Hz, 2H, piperidine-H), 2.60 (t, J = 6.0 Hz, 2H, piperidine-H), 2.45 (t, J = 6.0 Hz, 2H, piperidine-H).
¹³C NMR (Predicted for CDCl₃, 101 MHz): δ 208.0 (C=O, ketone), 170.0 (C=O, amide), 140.0, 138.0, 135.0, 129.0, 128.0, 127.0, 126.0, 125.0 (Ar-C), 45.0, 41.0 (piperidine-C).
FT-IR (Predicted, KBr, cm⁻¹): 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1715 (Ketone C=O stretch), 1640 (Amide C=O stretch), 1600, 1480 (Ar C=C stretch).
MS (ESI) m/z calculated for C₁₆H₁₅NO₂S: 285.08; found: 286.09 [M+H]⁺.

Rationale for Predicted Data:

  • ¹H NMR: The aromatic region is expected to show a complex multiplet due to the coupling of protons on both the benzene and thiophene rings. The piperidine protons will appear as triplets, characteristic of the A₂B₂ system in a rapidly conformationally averaging ring. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl groups.

  • ¹³C NMR: The spectrum will be characterized by two carbonyl signals, one for the ketone at a lower field (around 208 ppm) and one for the amide at a higher field (around 170 ppm). Multiple signals in the aromatic region (120-140 ppm) will correspond to the carbons of the benzene and thiophene rings. The piperidine carbons will appear in the aliphatic region (40-50 ppm).

  • FT-IR: The most prominent peaks will be the two carbonyl stretches. The ketone C=O stretch is expected at a higher wavenumber (around 1715 cm⁻¹) compared to the amide C=O stretch (around 1640 cm⁻¹), which is lowered due to resonance. Aromatic and aliphatic C-H stretches will also be present.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is expected to show the protonated molecular ion [M+H]⁺ as the base peak. Fragmentation may occur via cleavage of the amide bond and within the piperidine ring.

Potential Applications and Future Directions

The synthesized compound, this compound, is a promising candidate for further investigation in drug discovery programs. Given the known biological activities of both the piperidin-4-one and thiophene moieties, this compound could be screened for a variety of therapeutic targets, including but not limited to:

  • Anticancer agents: Many piperidin-4-one derivatives have shown cytotoxic activity against various cancer cell lines.

  • CNS disorders: The piperidine scaffold is a common feature in drugs targeting the central nervous system.

  • Anti-inflammatory agents: Thiophene derivatives are known to possess anti-inflammatory properties.

Future work should focus on the experimental verification of the synthesis and characterization data presented in this guide. Furthermore, a comprehensive biological evaluation of the compound is warranted to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the thiophene, benzene, and piperidine rings, could lead to the identification of more potent and selective drug candidates.

References

  • A Comparative Analysis of the Biological Activity of Furan and Thiophene Piperidine Analogs. (2025). Benchchem.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. (n.d.). Rasayan Journal of Chemistry.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.).
  • Biological Activities of Thiophenes. (2024). Encyclopedia.pub.
  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (n.d.).
  • 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. (n.d.).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Table of Characteristic IR Absorptions. (n.d.).
  • 13C and >1>H NMR spectral studies of some piperidin‐4‐one oximes. (n.d.).
  • Coupling Reagents in Amide Synthesis. (n.d.). Scribd.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing.
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). (n.d.). NP-MRD.
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Amine to Amide (Coupling)
  • Mass Spectrometry: Fragment
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.).
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC - NIH.
  • Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. (2025).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its unique structural motif, incorporating a thiophene ring, a benzoyl group, and a piperidin-4-one core, suggests a diverse range of possible biological activities. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate, ultimately determining its therapeutic potential and clinical success.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols for the characterization of this and similar molecules. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Chemical Identity and Structure

The foundational step in characterizing any new compound is to unequivocally establish its chemical identity and structure.

  • IUPAC Name: (3-(thiophen-3-yl)phenyl)(4-oxopiperidin-1-yl)methanone

  • Molecular Formula: C₁₆H₁₅NO₂S

  • Molecular Weight: 285.36 g/mol

  • CAS Number: [A specific CAS number for this exact compound is not publicly available, highlighting its novelty.]

The chemical structure, presented below, reveals a tertiary amide linking the 3-(thiophen-3-yl)benzoyl moiety to the nitrogen of a piperidin-4-one ring. This structure suggests a degree of rigidity from the aromatic and amide components, with some conformational flexibility in the piperidine ring.

Table 1: Summary of Core Physicochemical Properties

PropertyPredicted/Estimated ValueSignificance in Drug Discovery
Molecular Weight 285.36 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption and permeation.
logP ~2.5 - 3.5Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Aqueous Solubility Low to moderateCritical for dissolution in the gastrointestinal tract and systemic circulation.
pKa ~7.5 - 8.5 (for the piperidine nitrogen)Influences the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
Melting Point Not available (predicted to be a solid at room temperature)Affects solubility and dissolution rate; important for formulation and stability.

Lipophilicity: The Gatekeeper of Biological Activity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method, while traditional, remains the gold standard for determining logP due to its direct measurement of partitioning. The choice of n-octanol as the organic phase is a well-established mimic of the lipid bilayer of cell membranes.

Experimental Protocol: Shake-Flask Determination of logP
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the PBS solution.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • logP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

For compounds with poor aqueous solubility, computational models or alternative experimental methods like High-Performance Thin-Layer Chromatography (HPTLC) can provide reliable estimates of logP[1]. A logP value in the range of 1 to 3 is often considered optimal for oral drug absorption, balancing the need for sufficient aqueous solubility to dissolve in the gut with adequate lipophilicity to cross cell membranes[2][3].

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be absorbed systemically, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development.

Causality Behind Experimental Choice: Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO). It is a high-throughput method useful for early-stage screening. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is more relevant for later-stage development. The protocol below describes a common method for determining kinetic aqueous solubility.

Experimental Protocol: Kinetic Aqueous Solubility Assay
  • Sample Preparation:

    • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well.

    • Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.

  • Analysis:

    • Filter the solution to remove any precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

The presence of ionizable groups, such as the piperidine nitrogen in our target molecule, means that solubility will be pH-dependent. Therefore, determining solubility at different pH values is crucial.

Ionization State (pKa): The pH-Dependent Personality

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a basic compound like this compound, the piperidine nitrogen can be protonated. The ionization state significantly impacts solubility, permeability, and interaction with biological targets.

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Experimental Protocol: Potentiometric pKa Determination
  • Sample Preparation:

    • Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Titration:

    • Place a calibrated pH electrode in the solution.

    • incrementally add a standardized solution of a strong acid (e.g., HCl) while recording the pH at each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the inflection point of the titration curve.

Structural and Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of a synthesized molecule and ensuring its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule[4]. Both ¹H and ¹³C NMR would be essential for the structural elucidation of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer[5].

    • Acquire the spectrum using a standard pulse sequence[6].

  • Data Analysis:

    • The chemical shifts, integration values, and coupling patterns of the proton signals are analyzed to confirm the connectivity of the atoms in the molecule. Two-dimensional NMR experiments like COSY and HSQC can further aid in complex structural assignments[7].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For our target compound, characteristic peaks for the ketone (C=O) and amide (C=O) carbonyl groups would be expected.

ATR-FTIR is a convenient method for solid samples as it requires minimal sample preparation[8][9].

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum.

Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a transparent disk[10][11][12].

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns[13][14][15][16][17].

  • Sample Introduction:

    • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system like HPLC.

  • Ionization:

    • The molecules are ionized, for example, using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection:

    • The detector records the abundance of ions at each m/z value.

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Workflow and Interdependencies

The characterization of a novel compound like this compound follows a logical workflow where the results of one experiment inform the next.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Physicochemical Profiling cluster_3 In Vitro Biological Assays Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Solubility Aqueous Solubility NMR->Solubility MS->Solubility IR->Solubility logP logP Determination Solubility->logP pKa pKa Measurement Solubility->pKa Biological_Assays Biological Activity Screening logP->Biological_Assays pKa->Biological_Assays

Sources

Spectroscopic Unveiling of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

In the landscape of medicinal chemistry and drug discovery, the molecular architecture of a compound dictates its biological activity. The benzoylpiperidine scaffold is a recognized privileged structure, appearing in a multitude of bioactive agents.[1][2][3] The title compound, this compound, merges this potent framework with a thiophene ring, a heterocyclic moiety also prevalent in pharmaceuticals. This unique combination presents a compelling target for researchers developing novel therapeutics. A thorough understanding of its three-dimensional structure and electronic properties is paramount, and this is achieved through a multi-faceted spectroscopic analysis.

This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the structure of this molecule. The causality behind experimental choices and the logic of spectral interpretation will be emphasized, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Workflow

The analytical journey to confirm the structure of this compound involves a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Analytical_Workflow cluster_Molecule Target Molecule cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information cluster_Conclusion Final Elucidation Molecule This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Molecule->NMR is analyzed by MS Mass Spectrometry (ESI-MS, MS/MS) Molecule->MS is analyzed by IR IR Spectroscopy Molecule->IR is analyzed by NMR_info Proton & Carbon Framework Connectivity Stereochemistry NMR->NMR_info provides MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info provides IR_info Functional Groups (C=O, C-N, C-S) IR->IR_info provides Conclusion Confirmed Structure NMR_info->Conclusion integrated to give MS_info->Conclusion integrated to give IR_info->Conclusion integrated to give

Caption: Overall analytical workflow for the structural elucidation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, potentially supplemented with 2D techniques like COSY and HSQC, are essential.

A key structural feature of N-benzoyl piperidines is the restricted rotation around the amide C-N bond due to its partial double bond character. This can lead to the observation of two distinct sets of signals for the piperidine ring protons and carbons, corresponding to syn and anti conformers.[4][5] The rate of this rotation is temperature-dependent, and variable temperature (VT) NMR studies can be employed to investigate these dynamic effects.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.0 - 7.4m7HAromatic-H (Benzoyl & Thiophene)The protons on the benzoyl and thiophene rings will resonate in the downfield aromatic region. The exact shifts are influenced by the substitution pattern.[6][7]
~ 3.9 (broad)t2HPiperidine-H (α to N, syn)Protons adjacent to the nitrogen of the amide are deshielded. Broadening may occur due to conformational exchange.[8]
~ 3.6 (broad)t2HPiperidine-H (α to N, anti)The chemical shift of these protons is sensitive to the orientation relative to the benzoyl group.[5]
~ 2.6 (broad)t2HPiperidine-H (α to C=O, syn)Protons adjacent to the ketone are also deshielded.
~ 2.4 (broad)t2HPiperidine-H (α to C=O, anti)Similar to the other piperidine protons, these may show distinct signals for the two conformers.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~ 208Piperidine C=OThe ketone carbonyl carbon is highly deshielded.
~ 169Amide C=OThe amide carbonyl carbon resonates at a slightly lower chemical shift than the ketone.[5]
~ 140 - 120Aromatic-C (Benzoyl & Thiophene)Aromatic carbons typically appear in this region. The number of signals will depend on the symmetry of the rings.[6]
~ 45 (broad)Piperidine-C (α to N, syn & anti)Carbons adjacent to the nitrogen will be deshielded and may show broadening or splitting due to restricted rotation.[5]
~ 40 (broad)Piperidine-C (α to C=O, syn & anti)These carbons are also deshielded by the adjacent carbonyl group.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse sequence.

    • Set a spectral width of approximately 15 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Employ a longer relaxation delay of 2-5 seconds.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) on this precursor ion will induce fragmentation and reveal characteristic structural motifs.

Predicted Mass Spectrum and Fragmentation

The fragmentation of this compound will be influenced by its constituent parts: the benzoyl group, the piperidine ring, and the thiophene moiety.

MS_Fragmentation cluster_Fragments Key Fragment Ions Parent This compound [M+H]⁺ Benzoyl 3-Thiophen-3-yl-benzoyl cation m/z = 189 Parent:f1->Benzoyl:f0 α-cleavage Piperidine Protonated Piperidin-4-one m/z = 100 Parent:f1->Piperidine:f0 Amide bond cleavage Phenyl 3-Thiophen-3-yl-phenyl cation m/z = 161 Benzoyl:f1->Phenyl:f0 - CO

Caption: Predicted key fragmentation pathways for this compound in ESI-MS/MS.

A primary fragmentation pathway for benzoyl derivatives is the formation of the stable benzoyl cation.[9] For the title compound, this would be the 3-thiophen-3-yl-benzoyl cation. Subsequent loss of carbon monoxide can lead to the formation of a phenyl cation.[9] Cleavage of the amide bond can also lead to fragments corresponding to the piperidinone moiety. The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.[10]

m/z (mass-to-charge ratio) Proposed Structure Fragmentation Pathway
286[M+H]⁺Protonated parent molecule
1893-Thiophen-3-yl-benzoyl cationCleavage of the amide C-N bond
1613-Thiophen-3-yl-phenyl cationLoss of CO from the benzoyl cation
100Protonated Piperidin-4-oneCleavage of the amide C-N bond with charge retention on the piperidine fragment
Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • LC-MS/MS System:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column for separation. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typically employed.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source is ideal.[10]

  • MS Acquisition:

    • Ionization Mode: Operate in positive ion mode.[10]

    • Full Scan: Perform a full scan (e.g., m/z 50-500) to identify the [M+H]⁺ precursor ion.

    • Product Ion Scan (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Part 3: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the strong absorptions of its two carbonyl groups.

Wavenumber (cm⁻¹) Vibration Functional Group
~ 1715C=O stretchKetone (in piperidin-4-one ring)[11]
~ 1640C=O stretchAmide (benzoyl)[7]
~ 3100 - 3000C-H stretchAromatic (Benzoyl & Thiophene)
~ 2950 - 2850C-H stretchAliphatic (Piperidine)
~ 1600, 1450C=C stretchAromatic rings
~ 1400 - 1200C-N stretchAmide
~ 800 - 700C-S stretchThiophene

The presence of two distinct C=O stretching frequencies is a strong indicator of the ketone and amide functionalities. The exact positions of these bands can be influenced by the molecular environment.

Experimental Protocol for IR Analysis
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and more common method.

  • FTIR Spectrometer:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

  • Data Acquisition:

    • Scan a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Conclusion: An Integrated Spectroscopic Portrait

The structural elucidation of this compound is a process of synergistic data interpretation. NMR spectroscopy provides the carbon-proton framework and connectivity, MS confirms the molecular weight and offers clues to the major structural components through fragmentation, and IR spectroscopy quickly identifies the key functional groups. By integrating the data from these three powerful analytical techniques, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the spectroscopic analysis of this and similar complex organic molecules, paving the way for further investigation into their chemical and biological properties.

References

  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
  • The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic.
  • Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. Bulletin of the Chemical Society of Japan, Oxford Academic.
  • Supplementary Information. The Royal Society of Chemistry.
  • Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate.
  • Supplementary Information.
  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate.
  • N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry (RSC Publishing).
  • 4-Piperidinone(41661-47-6) IR Spectrum. ChemicalBook.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Benchchem.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Percentages of therapeutic and diagnostic benzoylpiperidine-based molecules herein reported. ResearchGate.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Mass spectrum for precursor (+MS) (top) and product ions (+bbCID). ResearchGate.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

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A Technical Guide to the Anticipated Crystal Structure of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one: A Predictive Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, a molecule's three-dimensional structure is a critical determinant of its biological activity. This guide provides an in-depth, predictive analysis of the crystal structure of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one, a compound of interest in drug discovery. In the absence of a publicly available crystal structure for this specific molecule, this whitepaper leverages crystallographic data from closely related analogues and foundational principles of small-molecule crystallography to construct a detailed, hypothetical model. We will explore the anticipated molecular geometry, conformational analysis of the piperidin-4-one ring, and potential intermolecular interactions that are likely to govern its solid-state packing. Furthermore, this guide outlines the established experimental methodologies, from crystal growth to X-ray diffraction data analysis, that would be employed to determine and refine the structure, providing a comprehensive resource for researchers in structural biology and drug development.

Introduction: The Significance of Structural Insight in Drug Design

The precise arrangement of atoms in a crystalline solid, or its crystal structure, provides invaluable information for drug development. It elucidates the molecule's conformation, stereochemistry, and potential for intermolecular interactions, all of which are pivotal in understanding its pharmacokinetic and pharmacodynamic profiles. The title compound, this compound, integrates three key pharmacophores: a thiophene ring, a benzoyl group, and a piperidin-4-one moiety. Each of these components is prevalent in a wide array of biologically active molecules, making the understanding of their spatial interplay a matter of significant scientific interest.

This document serves as a predictive guide, born from the synthesis of existing structural data on analogous compounds and first principles of crystallographic science. Its purpose is to provide a robust, scientifically grounded framework for researchers anticipating the empirical determination of this structure or designing derivatives thereof.

Predicted Molecular Geometry and Conformational Analysis

Based on an analysis of structurally related compounds, we can predict the key geometric features of this compound.

The Piperidin-4-one Ring: A Conformational Keystone

The piperidin-4-one ring is a well-studied motif in medicinal chemistry. Crystallographic studies of numerous derivatives consistently show that this ring predominantly adopts a chair conformation to minimize steric strain.[1][2][3] This conformation is characterized by having four of its carbon atoms in a plane, with the other two (one carbon and the nitrogen) positioned above and below this plane.

In the case of this compound, the bulky benzoyl group attached to the nitrogen atom is expected to occupy an equatorial position to reduce steric hindrance. This is a common observation in N-substituted piperidines.[1]

Orientation of the Thiophen-3-yl-benzoyl Moiety

The linkage between the benzoyl group and the piperidin-4-one ring is an amide bond. Due to the partial double-bond character of the C-N bond, rotation around it is restricted. The relative orientation of the benzoyl and piperidin-4-one rings will be a key determinant of the molecule's overall shape.

The thiophene ring, attached at the 3-position of the benzoyl group, is expected to be roughly coplanar with the benzene ring to maximize π-system conjugation, although some torsion is expected due to steric effects.

Anticipated Crystal Packing and Intermolecular Interactions

The manner in which molecules pack in a crystal lattice is governed by a delicate balance of intermolecular forces. For this compound, we can anticipate the following key interactions:

  • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the carbonyl oxygen of the piperidin-4-one and the benzoyl group can act as hydrogen bond acceptors. In the presence of co-crystallized solvent molecules (e.g., water, ethanol), or in the formation of hydrates, these oxygen atoms would be prime sites for hydrogen bonding. In an anhydrous crystal, weak C-H···O interactions are likely to play a significant role in stabilizing the crystal lattice.[2][4]

  • π-π Stacking: The aromatic thiophene and benzene rings provide the opportunity for π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings interact, are a significant cohesive force in the crystals of many aromatic compounds.[3] We can predict offset π-π stacking, where the rings are not perfectly face-to-face but are shifted relative to one another.[3]

  • van der Waals Forces: These non-specific attractive and repulsive forces will be ubiquitous throughout the crystal lattice, contributing to the overall stability of the packed structure.

A Roadmap for Empirical Structure Determination: Experimental Protocols

The following section outlines the standard, field-proven methodologies that would be employed to determine the crystal structure of this compound.

Step 1: Synthesis and Purification

The initial and most critical step is the synthesis of high-purity material. The synthesis of related piperidin-4-one derivatives has been well-documented.[5][6][7] A common route involves the Mannich condensation or a multi-step synthesis followed by purification techniques such as column chromatography and recrystallization to achieve a purity of >99%.

Step 2: Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. Common solvents for similar compounds include ethanol, methanol, acetonitrile, and mixtures such as benzene-petroleum ether.[1]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The following diagram illustrates a typical workflow for crystal growth optimization:

Crystal_Growth_Workflow cluster_synthesis Synthesis & Purification cluster_screening Crystal Growth Screening cluster_analysis Crystal Analysis Synthesis Synthesis of Compound Purification Purification (>99%) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Method_Screening Method Screening (Evaporation, Diffusion, Cooling) Solvent_Screening->Method_Screening Concentration_Optimization Concentration Optimization Method_Screening->Concentration_Optimization Temperature_Control Temperature Control Concentration_Optimization->Temperature_Control Crystal_Harvesting Harvest & Mount Crystal Temperature_Control->Crystal_Harvesting XRD_Analysis Single-Crystal X-Ray Diffraction Crystal_Harvesting->XRD_Analysis

Figure 1: A generalized workflow for the synthesis, crystallization, and analysis of a small organic molecule.
Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern of spots of varying intensity. A modern CCD or CMOS detector is used to collect this diffraction data as the crystal is rotated.

Step 4: Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves several key steps:

  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and the crystal system. The systematic absences in the diffraction pattern are used to assign the space group, which describes the symmetry of the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. For small molecules, direct methods are typically successful. This involves using statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process adjusts the atomic coordinates, thermal parameters, and other variables to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.

The following diagram illustrates the workflow for structure solution and refinement:

Structure_Determination_Workflow cluster_data_collection Data Collection cluster_processing Data Processing & Solution cluster_refinement Refinement & Validation Data_Collection SC-XRD Data Collection Unit_Cell Unit Cell Determination Data_Collection->Unit_Cell Space_Group Space Group Assignment Unit_Cell->Space_Group Structure_Solution Structure Solution (Direct Methods) Space_Group->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation (R-factor, GOF) Refinement->Validation CIF_Generation Generate CIF File Validation->CIF_Generation

Figure 2: The workflow for determining a crystal structure from single-crystal X-ray diffraction data.

Predicted Crystallographic Data Table

While the precise crystallographic parameters can only be determined experimentally, we can propose a hypothetical data table based on common values for similar organic molecules.

Parameter Predicted Value Justification
Chemical FormulaC₁₆H₁₅NO₂SBased on molecular structure
Formula Weight285.36 g/mol Calculated from formula
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules
Space GroupP2₁/c or P2₁2₁2₁Common centrosymmetric and non-centrosymmetric space groups
a (Å)10 - 15Typical range for similar sized molecules
b (Å)8 - 12Typical range for similar sized molecules
c (Å)15 - 25Typical range for similar sized molecules
α (°)90For monoclinic or orthorhombic systems
β (°)90 - 110For monoclinic system (90 for orthorhombic)
γ (°)90For monoclinic or orthorhombic systems
Volume (ų)1500 - 2500Estimated from cell parameters
Z4 or 8Number of molecules in the unit cell
Density (calculated)1.2 - 1.4 g/cm³Typical for organic crystals

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the crystal structure of this compound. By synthesizing data from structurally related compounds and applying the fundamental principles of crystallography, we have constructed a detailed hypothesis of its molecular geometry, conformational preferences, and potential intermolecular interactions. Furthermore, we have outlined the standard experimental protocols that would be employed for the empirical determination of this structure. This predictive framework serves as a valuable resource for researchers in the field, enabling more informed decisions in the design and development of novel therapeutics based on this promising molecular scaffold. The eventual empirical determination of this crystal structure will be a valuable addition to the collective knowledge base of medicinal and structural chemistry.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Rajesh, K., Vijayakumar, V., Sarveswari, S., Narasimhamurthy, T., & Tiekink, E. R. T. (2010). 1-{3-[(4-Oxopiperidin-1-yl)carbonyl]benzoyl}piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1988. Available at: [Link]

  • Siddiqui, Z. N., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Heliyon, 10(10), e35122. Available at: [Link]

  • Glamkowski, E. J., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. Available at: [Link]

  • Li, X., et al. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][5]oxathiin-4-ones and 4H-Benzo[d][1][5]dioxin-4-ones. Molecules, 28(21), 7352. Available at: [Link]

  • Suhud, F., et al. (2017). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 73(10), 1530-1533. Available at: [Link]

  • Madhan, S., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives.... Acta Crystallographica Section E: Crystallographic Communications, 79(6), 521-525. Available at: [Link]

  • Rajesh, K., Vijayakumar, V., Sarveswari, S., Narasimhamurthy, T., & Tiekink, E. R. T. (2010). 1-{3-[(4-Oxopiperidin-1-yl)carbon-yl]benzoyl}piperidin-4-one. PubMed. Available at: [Link]

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An In-Depth Technical Guide to the Initial In Vitro Screening of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Early-Stage Compound Evaluation

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a multi-stage process fraught with challenges. The initial in vitro screening phase is arguably one of the most critical, as it lays the foundation for all subsequent development.[1][2] A robust, well-designed screening cascade enables rapid and informed decision-making, ensuring that resources are focused on candidates with the highest probability of success.[1][3] This guide outlines a comprehensive in vitro screening strategy for "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one," a novel compound featuring structural motifs common to many biologically active molecules.

The molecular architecture of this compound, incorporating a thiophene ring, a benzoyl group, and a piperidin-4-one core, suggests potential interactions with a range of biological targets, particularly G-protein coupled receptors (GPCRs), ion channels, and kinases. Our proposed cascade is therefore designed not only to identify primary biological activity but also to provide an early assessment of potential liabilities. The strategy is divided into three core stages: foundational physicochemical characterization, broad pharmacological profiling, and preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assessment.

Part 1: Foundational Physicochemical and Purity Analysis

Purity and Identity Verification

Causality: The precise concentration of the active compound must be known to determine accurate potency (e.g., IC50/EC50). Contaminants can interfere with assay signals or produce their own biological effects, leading to false positives or negatives.[6]

Protocol:

  • High-Performance Liquid Chromatography (HPLC): To determine purity, typically expressed as a percentage of the total peak area. A purity level of >95% is generally considered acceptable for initial screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the compound by verifying its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Quantitative 1H NMR (qHNMR) can also serve as a powerful orthogonal method for purity assessment.[4][5]

Aqueous Solubility Assessment

Causality: Poor aqueous solubility is a major liability in drug discovery.[7] Compounds that precipitate in assay buffers can lead to inaccurate concentration measurements and non-specific effects, making data interpretation impossible. Assessing solubility early helps in designing appropriate assay conditions and flags potential bioavailability issues.[7][8]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10 mM.

  • In a 96- or 384-well plate, perform a serial dilution of the DMSO stock into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

Part 2: The Pharmacological Screening Cascade

With the foundational properties established, the compound is ready for biological evaluation. A tiered or cascaded approach is most efficient, starting with broad screening to identify potential target classes, followed by more focused assays to confirm activity and determine potency.[1][3][9]

G cluster_0 Screening Cascade A Tier 1: Broad Panel Screening (Single High Concentration, e.g., 10 µM) B Hit Identification (Primary Activity & Off-Target Profile) A->B Identifies initial biological signals C Tier 2: Hit Confirmation (Re-test in Primary Assay) B->C Filters potential false positives D Potency Determination (10-point Dose-Response Curve) C->D Quantifies compound potency (IC50/EC50) E Mechanism of Action / Selectivity (Orthogonal & Counter-Screen Assays) D->E Elucidates biological function

Fig 1. A tiered approach to the in vitro screening cascade.
Tier 1: Broad Pharmacological Profiling

Causality: Given the structural motifs of this compound, it is prudent to screen against a diverse panel of common drug targets. This approach maximizes the chance of identifying a primary biological activity while simultaneously providing an early look at potential off-target effects, which could lead to toxicity later in development.

Methodology: Engage a contract research organization (CRO) or utilize an in-house platform to screen the compound at a single, high concentration (typically 10 µM) against a panel of receptors, enzymes, and ion channels. A representative panel would include:

  • GPCRs: A panel of ~50-100 receptors covering different families (e.g., adrenergic, dopaminergic, serotonergic, opioid).

  • Kinases: A panel of ~50-100 kinases from different branches of the kinome.

  • Ion Channels: A panel including key channels like hERG, sodium, and calcium channels.

Any target showing significant inhibition or activation (e.g., >50% at 10 µM) is considered a "primary hit" and warrants further investigation.

Tier 2: Hit Confirmation and Potency Determination

Causality: Primary hits from a single-concentration screen must be confirmed to rule out experimental artifacts. Once confirmed, determining the potency (the concentration at which the compound elicits a half-maximal response) is essential for ranking compounds and establishing a structure-activity relationship (SAR) during lead optimization.[10]

Example Protocol: Cell-Based GPCR Reporter Assay (for a Gs-coupled GPCR Hit)

This protocol is representative for a hit identified on a GPCR that signals through the Gs pathway, leading to an increase in cyclic AMP (cAMP).[11][12]

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the target GPCR and a cAMP-responsive reporter gene, such as luciferase under the control of a cAMP Response Element (CRE) promoter.[11]

  • Plating: Seed the cells into 384-well white, opaque plates and culture overnight to allow for cell attachment.

  • Compound Preparation: Perform an 11-point, 1:3 serial dilution of "this compound" in assay buffer, starting from a top concentration of 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add the diluted compound or vehicle to the cells and incubate for a period determined by the signaling kinetics of the receptor (e.g., 4-6 hours).

  • Detection: Add a luciferase detection reagent (e.g., ONE-Glo™) to each well.[11] This lyses the cells and provides the necessary substrate for the luciferase enzyme.

  • Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_1 GPCR Reporter Assay Workflow A Seed cells expressing GPCR and CRE-Luciferase C Add compound to cells and incubate A->C B Prepare serial dilution of test compound B->C D Add Luciferase detection reagent C->D E Measure Luminescence D->E F Plot Dose-Response Curve and calculate IC50/EC50 E->F

Fig 2. Workflow for a cell-based GPCR reporter assay.

Part 3: Early ADME/Tox Profiling

Concurrent with pharmacological characterization, it is crucial to evaluate the compound's drug-like properties.[13][14] Early identification of liabilities such as metabolic instability or cytotoxicity can save significant resources by deprioritizing compounds that are unlikely to succeed in vivo.[14][15]

Metabolic Stability: Liver Microsomal Assay

Causality: The liver is the primary site of drug metabolism.[16] An in vitro assay using liver microsomes, which contain high concentrations of cytochrome P450 (CYP) enzymes, provides a reliable estimate of a compound's susceptibility to Phase I metabolism and its intrinsic clearance.[16][17][18]

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (human and/or rat) in a phosphate buffer (pH 7.4).[18][19]

  • Initiation: Add the test compound (typically at 1 µM) to the mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[16][17]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.[16] Include a control incubation without NADPH.[20]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[19]

Cytotoxicity Assessment

Causality: A compound's therapeutic window is the range between its effective concentration and the concentration at which it causes toxicity. An early cytotoxicity screen against a relevant cell line (e.g., HepG2, a human liver cell line) helps to estimate this window.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed HepG2 cells in a 96-well, opaque-walled plate and incubate overnight.

  • Dosing: Treat the cells with a serial dilution of the test compound for a prolonged period (e.g., 48-72 hours).

  • Lysis and Detection: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent.[21] This reagent lyses the cells and measures the amount of ATP present, which is directly proportional to the number of viable cells.[22]

  • Measurement: After a 10-minute incubation to stabilize the signal, measure luminescence.[21]

  • Analysis: Calculate the concentration at which a 50% reduction in cell viability (CC50) is observed.

hERG Channel Liability

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes), which has led to the withdrawal of numerous drugs from the market.[23][24] Therefore, assessing hERG liability is a critical safety screen in early drug discovery.[23][25]

Protocol: Automated Patch Clamp Electrophysiology

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Assay Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[23][24][26]

  • Procedure: Cells are captured, and a whole-cell patch clamp configuration is established. A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[23]

  • Data Acquisition: The hERG current is measured before and after compound application to determine the percentage of inhibition.

  • Analysis: An IC50 value for hERG inhibition is calculated from the concentration-response data.[27]

Part 4: Data Summary and Decision Making

The data generated from this initial screening cascade should be consolidated to provide a holistic profile of the compound.

Table 1: Example Data Summary for this compound

AssayEndpointResultInterpretation
Purity & Identity Purity (HPLC)98.5%Acceptable for in vitro screening
Identity (LC-MS)ConfirmedCorrect molecule
Physicochemical Kinetic Solubility (PBS)75 µMSufficient for most in vitro assays
Pharmacology GPCR Target X (EC50)150 nMPotent and promising primary activity
Kinase Panel (% Inh @ 10µM)<20% across panelClean kinase profile
ADME/Tox Microsomal Stability (t½)35 minModerately stable, potential for optimization
Cytotoxicity (CC50)> 50 µMLow cytotoxicity, good therapeutic window
hERG Inhibition (IC50)25 µM>100-fold selectivity over primary target; low risk

Interpretation and Next Steps:

The hypothetical data above paints a promising picture. The compound shows potent activity at its primary target with a clean off-target profile. The physicochemical properties are acceptable, and the early safety data reveals a good therapeutic window and a low risk of cardiotoxicity. The moderate metabolic stability is a common feature of early hits and represents a clear objective for the next phase of the project: Lead Optimization . The next steps would involve synthesizing analogs of "this compound" to improve metabolic stability while maintaining or improving potency and the favorable safety profile. This iterative design-make-test-analyze cycle is the core of modern drug discovery.[1]

References

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An In-depth Technical Guide to Elucidating the Mechanism of Action for 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one (TP-4O)

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Investigation of a Novel D2 Receptor Antagonist

Senior Application Scientist Note: The compound 1-(3-thiophen-3-yl-benzoyl)-piperidin-4-one, hereafter referred to as TP-4O, is a novel chemical entity. As of this writing, no public domain data exists detailing its mechanism of action. This guide, therefore, presents a structured, hypothetical framework for the comprehensive investigation of TP-4O's mechanism, postulating it as a selective Dopamine D2 Receptor (D2R) antagonist based on common pharmacophores found in its scaffold. This document serves as an expert-driven roadmap for researchers in drug development, outlining the logical progression from initial target binding confirmation to the elucidation of complex downstream signaling pathways.

Introduction: The Rationale for Investigating TP-4O as a D2R Antagonist

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active compounds.[1][2] Its combination with aromatic moieties like benzoyl and thiophene groups suggests a potential interaction with G-protein coupled receptors (GPCRs), a major class of drug targets.[3] The Dopamine D2 receptor (D2R), a Gαi/o-coupled GPCR, is a critical target in the treatment of various neuropsychiatric disorders, including schizophrenia and bipolar disorder.[4][5][6] Antagonism of D2R is a cornerstone of antipsychotic therapy, working to modulate dopamine signaling pathways that are hyperactive in these conditions.[4][7]

This guide outlines a rigorous, multi-tiered experimental plan to test the hypothesis that TP-4O acts as a D2R antagonist. The investigation will proceed through three core phases:

  • Phase 1: Target Engagement & Affinity. Confirming direct binding of TP-4O to the D2R and quantifying its affinity.

  • Phase 2: Functional Antagonism & G-Protein Signaling. Characterizing the functional consequences of TP-4O binding on canonical D2R-mediated G-protein signaling.

  • Phase 3: Downstream & G-Protein Independent Signaling. Exploring the impact of TP-4O on subsequent intracellular signaling cascades, including β-arrestin pathways.

This systematic approach ensures a comprehensive understanding of the compound's pharmacological profile, moving from receptor interaction to cellular response.

Phase 1: Confirmation of Target Engagement and Affinity

The foundational step is to unequivocally demonstrate that TP-4O physically interacts with the D2R. The primary method for this is the radioligand binding assay, a gold-standard technique for quantifying the affinity of a test compound for a specific receptor.[8]

Experimental Design: Competitive Radioligand Binding Assay

This assay measures the ability of TP-4O to displace a well-characterized, high-affinity radiolabeled ligand from the D2R.

  • Objective: To determine the binding affinity (Ki) of TP-4O for the human D2 receptor.

  • Biological System: Cell membranes prepared from HEK293 cells stably expressing the human D2L receptor isoform.

  • Radioligand: [³H]-Spiperone, a high-affinity D2R antagonist.[9]

  • Principle: Increasing concentrations of unlabeled TP-4O will compete with a fixed concentration of [³H]-Spiperone for binding to the D2R. The concentration of TP-4O that displaces 50% of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Detailed Protocol: [³H]-Spiperone Competitive Binding
  • Membrane Preparation: Homogenize HEK-hD2L cells in ice-cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in assay buffer.[10]

  • Assay Setup: In a 96-well plate, combine:

    • Cell membrane preparation (e.g., 10-20 µg protein/well).

    • A fixed concentration of [³H]-Spiperone (at or near its Kd, e.g., 0.2 nM).

    • Increasing concentrations of TP-4O (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[10]

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). Wash filters with ice-cold wash buffer to remove unbound radioligand.[8][10]

  • Detection: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Subtract NSB from all wells to get specific binding. Plot the percent specific binding against the log concentration of TP-4O and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value.

Data Presentation & Interpretation

The results of the binding assay should be summarized in a clear table.

Parameter Value Interpretation
IC50 (nM) e.g., 15.2Concentration of TP-4O that inhibits 50% of [³H]-Spiperone binding.
Ki (nM) e.g., 5.8The inhibition constant, representing the affinity of TP-4O for the D2R. A lower Ki indicates higher affinity.
Hill Slope e.g., ~1.0A slope near unity suggests competitive binding at a single site.

A low nanomolar Ki value would provide strong evidence that TP-4O is a potent binder of the D2 receptor, justifying progression to functional assays.

Phase 2: Functional Characterization of D2R Antagonism

Demonstrating binding is necessary but not sufficient. The next critical phase is to determine the functional consequence of this binding. Since D2R is a Gαi/o-coupled receptor, its activation by an agonist (like dopamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][11][12] A D2R antagonist will block this effect.[4]

Experimental Design: cAMP Accumulation Assay

This cell-based functional assay measures the ability of TP-4O to reverse the dopamine-induced inhibition of cAMP production.

  • Objective: To quantify the potency (IC50) of TP-4O in antagonizing D2R-mediated inhibition of cAMP.

  • Biological System: Whole CHO-K1 or HEK293 cells stably expressing the human D2L receptor.

  • Principle: Cells are first stimulated with forskolin to elevate basal cAMP levels. An agonist (dopamine) is then added, which activates the Gαi pathway and reduces cAMP. The antagonist (TP-4O) is pre-incubated to block the agonist's effect, thereby restoring cAMP levels.[13][14] The amount of cAMP is measured using a detection technology like HTRF, AlphaScreen, or luminescence-based kits.[14][15][16]

Detailed Protocol: Forskolin-Stimulated cAMP Assay
  • Cell Plating: Seed CHO-hD2L cells into 384-well assay plates and incubate overnight.

  • Compound Incubation: Pre-incubate cells with a range of TP-4O concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of dopamine (at its EC80, the concentration giving 80% of its maximal effect) in the presence of a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and forskolin.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Lysis & Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol (e.g., Promega cAMP-Glo™ or Revvity AlphaScreen™).[14][15]

  • Data Analysis: Normalize the data to control wells (0% inhibition = dopamine alone; 100% inhibition = forskolin alone). Plot the percent inhibition against the log concentration of TP-4O and fit with non-linear regression to determine the IC50.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis plate Seed CHO-hD2L Cells in 384-well plate incubate_ant Pre-incubate with TP-4O concentrations plate->incubate_ant 1. Overnight incubation challenge Add Dopamine (EC80) + Forskolin + PDE Inhibitor incubate_ant->challenge 2. Pre-incubation incubate_final Incubate 30-60 min challenge->incubate_final 3. Agonist challenge detect Lyse cells & Detect cAMP incubate_final->detect 4. Reaction analyze Normalize data & Fit curve to find IC50 detect->analyze 5. Measurement D2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gai Gαi/o D2R->Gai Couples Barr2 β-Arrestin 2 D2R->Barr2 Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PP2A PP2A Barr2->PP2A Scaffolds Akt Akt PP2A->Akt Dephosphorylates pAkt pAkt (Inactive) GSK3b GSK3β Akt->GSK3b Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates TP4O TP-4O (Antagonist) TP4O->D2R Blocks

Caption: Simplified D2R signaling pathways modulated by TP-4O.

Conclusion & Future Directions

This comprehensive guide outlines a logical and technically rigorous workflow to investigate the mechanism of action of the novel compound TP-4O, based on the hypothesis of D2R antagonism.

Summary of Expected Findings for TP-4O:

  • High Affinity Binding: Demonstrates a low nanomolar Ki value for the human D2 receptor.

  • Functional Antagonism: Potently reverses dopamine-induced inhibition of cAMP production.

  • Downstream Pathway Modulation: Blocks agonist-induced dephosphorylation of Akt.

  • β-Arrestin Inhibition: Prevents agonist-induced recruitment of β-arrestin 2 to the receptor.

Confirmation of these points would provide a robust body of evidence classifying TP-4O as a D2R antagonist. Future studies should include receptor selectivity profiling against other dopamine receptor subtypes (D1, D3, D4, D5) and other common CNS targets (e.g., serotonin, adrenergic receptors) to establish its specificity. In vivo studies would then be warranted to assess its pharmacokinetic properties and efficacy in animal models of psychosis.

References

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Solubility and Stability of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one in Biological Buffers: A Preclinical Assessment Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability, which directly influence bioavailability, manufacturability, and overall therapeutic potential.[1][2] This guide provides a comprehensive framework for characterizing a novel compound, 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one, focusing on its solubility and stability in key biological buffers. As public domain data on this specific molecule is limited, this document serves as both a predictive analysis based on its chemical moieties and a practical, step-by-step manual for researchers to generate the necessary empirical data. We will delve into the causality behind experimental design, present robust protocols for kinetic and thermodynamic solubility, and outline a systematic approach to stability assessment, ensuring a self-validating and reliable preclinical data package.

Introduction: The Criticality of Early-Stage Profiling

This compound is a compound featuring several key pharmacophores: a thiophene ring, a benzoyl group, and a piperidin-4-one core. Such structures are of significant interest in medicinal chemistry. However, before extensive resources are committed to efficacy and toxicology studies, a foundational understanding of the molecule's behavior in aqueous environments is paramount.[3] Poor solubility can lead to erratic results in in vitro assays and insufficient absorption in vivo, while chemical instability can compromise dosing accuracy and introduce potentially toxic degradants.[4][5]

This guide is structured to empower drug development professionals to proactively assess these risks. We will first predict the physicochemical characteristics of the title compound by dissecting its structure, then provide detailed, field-proven methodologies to empirically determine its solubility and stability profiles.

Physicochemical Characterization: A Predictive Analysis

Given the absence of published experimental data for this compound, we can infer its likely properties by examining its constituent functional groups. This predictive approach is a crucial first step in designing relevant experiments.

  • Thiophene Ring: This five-membered aromatic heterocycle is generally considered stable and contributes to the molecule's lipophilicity.[6][7] While thiophene itself is insoluble in water, its presence suggests the compound will favor organic solvents.[8]

  • Benzoyl-Piperidine Amide Linkage: The amide bond is the most likely site of hydrolytic instability, particularly under strong acidic or basic conditions. The stability of the benzoyl group itself can be context-dependent.[9][10]

  • Piperidin-4-one Core: The piperidine ring contains a basic nitrogen atom, which will be protonated at low pH. The pKa of this amine is critical for understanding pH-dependent solubility. The ketone moiety is generally stable but could be subject to metabolic reduction in vivo.[11][12]

Based on this structural analysis, we can estimate the key physicochemical parameters that will govern the experimental design.

PropertyPredicted Value / CharacteristicRationale & Implication for Testing
Molecular Weight ~299.39 g/mol Calculated from the chemical formula C₁₆H₁₅NO₂S.
logP (Lipophilicity) Moderately High (>3.0)The presence of two aromatic rings (thiophene, benzene) suggests significant lipophilicity. This predicts low intrinsic aqueous solubility.
pKa (Ionization) ~7.5 - 8.5 (Basic)The piperidine nitrogen is the primary basic center. This suggests that solubility will increase significantly at pH values below the pKa.
Aqueous Solubility LowExpected to be poor in neutral pH due to high lipophilicity but will increase in acidic pH due to protonation of the piperidine nitrogen.
Primary Degradation Pathway Amide HydrolysisThe benzoyl-piperidine amide bond is the most susceptible to cleavage, especially in simulated gastric fluid (low pH).[13]

A Practical Guide to Determining Aqueous Solubility

Solubility is not a single value but is context-dependent. In early drug discovery, we distinguish between kinetic and thermodynamic solubility, each providing unique insights.[14][15]

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It reflects the potential for a compound to precipitate under non-equilibrium conditions, common in high-throughput screening assays.[4][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution after prolonged incubation of the solid compound with the buffer. It is considered the "gold standard" and is more relevant for formulation development.[14][15]

Experimental Workflow for Solubility Assessment

The following diagram outlines a comprehensive workflow for assessing the solubility of a new chemical entity.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock 10 mM Compound in DMSO Stock add_buffer Add stock to buffer (e.g., PBS pH 7.4, SGF pH 1.2) in 96-well plate stock->add_buffer High-Throughput Screening incubate_k Incubate (e.g., 2h, 37°C) with shaking add_buffer->incubate_k separate_k Separate precipitate (Filtration or Centrifugation) incubate_k->separate_k quantify_k Quantify supernatant (UV-Vis or LC-MS/MS) separate_k->quantify_k add_solid Add excess solid compound to buffer vials incubate_t Shake to equilibrium (e.g., 24-48h, 25°C) add_solid->incubate_t Gold Standard Formulation separate_t Filter supernatant (e.g., 0.45 µm PTFE filter) incubate_t->separate_t quantify_t Quantify filtrate (HPLC-UV or LC-MS/MS) separate_t->quantify_t

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment in multiple buffer conditions, which is ideal for early-stage development.

Causality: We use a 96-well plate format and start from a DMSO stock because it mimics the conditions of most automated in vitro biological screens.[4] The choice of buffers—Simulated Gastric Fluid (SGF, pH ~1.2), Acetate (pH 4.5), and Phosphate-Buffered Saline (PBS, pH 7.4)—is deliberate to cover the physiological pH range of the gastrointestinal tract, which is critical for oral drug candidates.[1]

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Using a 96-well plate, add 2 µL of the 10 mM DMSO stock to 98 µL of each test buffer (SGF, Acetate, PBS) in triplicate. This results in a final nominal concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and shake at 700 RPM for 2 hours at 37°C.[16] This allows the solution to reach a state of kinetic equilibrium.

  • Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed (e.g., 5000 RPM for 10 minutes) to pellet any precipitate.[15][17]

  • Sample Analysis: Transfer the clear supernatant or filtrate to a fresh UV-transparent 96-well plate.

  • Quantification: Determine the concentration of the dissolved compound using a UV spectrophotometer by measuring absorbance at the compound's λ_max. Alternatively, for higher accuracy, use LC-MS/MS.[14]

  • Calculation: Calculate the solubility by comparing the sample readings to a standard curve prepared by diluting the DMSO stock solution in a 50:50 acetonitrile/water mixture.

Assessing Chemical Stability in Biological Buffers

Chemical stability assays determine the rate at which a compound degrades in a specific environment.[18] For an oral drug candidate, stability in the low pH of the stomach and the neutral pH of the intestine is a key predictor of its ability to reach systemic circulation intact.[13]

Causality: Based on our predictive analysis, the amide bond is a potential liability. Therefore, testing at low pH (SGF) and physiological pH (PBS or Simulated Intestinal Fluid - SIF) is essential.[13][18] The experiment is conducted at 37°C to mimic body temperature. A time-course study allows for the calculation of the degradation half-life (t½), a critical parameter for predicting in vivo performance. LC-MS/MS is the analytical method of choice due to its ability to specifically quantify the parent compound, distinguishing it from any degradants or impurities.[13]

Experimental Workflow for Chemical Stability Assessment

G cluster_main Chemical Stability Workflow cluster_incubate Incubation at 37°C cluster_sample Time-Course Sampling prep Prepare 1 mg/mL compound stock in Acetonitrile sgf SGF (pH 1.2) prep->sgf pbs PBS (pH 7.4) prep->pbs t0 T = 0 hr quench Quench aliquots with ice-cold Acetonitrile sgf->quench Sample at each time point pbs->quench Sample at each time point t2 T = 2 hr t4 T = 4 hr t24 T = 24 hr analyze Analyze by LC-MS/MS: Quantify % Parent Remaining quench->analyze calc Calculate Half-Life (t½) analyze->calc

Caption: Workflow for determining chemical stability over time.

Protocol: Chemical Stability in SGF and PBS

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile.

    • Prepare Simulated Gastric Fluid (SGF) without pepsin (typically pH 1.2) and Phosphate-Buffered Saline (PBS, pH 7.4).

  • Initiation of Reaction:

    • Add a small volume of the compound stock solution to pre-warmed (37°C) aliquots of SGF and PBS to achieve a final concentration of 10 µM. Ensure the final organic solvent concentration is low (<1%) to avoid impacting stability.

    • Vortex gently to mix.

  • Time-Course Sampling:

    • Immediately take an aliquot from each buffer, this is the T=0 sample.

    • Place the remaining solutions in an incubator at 37°C.

    • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw additional aliquots.

  • Sample Quenching: Immediately quench the reaction in each collected aliquot by adding it to a 2-3 fold excess of ice-cold acetonitrile. This precipitates proteins (if present) and stops further degradation.

  • Analysis by LC-MS/MS:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the parent compound, this compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100).

    • Plot the natural logarithm of the % remaining versus time. The slope of this line (k) can be used to calculate the half-life (t½ = 0.693 / k).

Data Interpretation and Reporting

The data generated from these studies should be summarized clearly to facilitate decision-making.

Example Data Presentation

Table 1: Solubility Profile of this compound

Buffer ConditionSolubility TypeResult (µg/mL)Result (µM)BCS Classification (Predicted)
SGF (pH 1.2)Kinetic150501High Solubility
Acetate Buffer (pH 4.5)Kinetic2583.5Low Solubility
PBS (pH 7.4)Kinetic< 2< 6.7Low Solubility
PBS (pH 7.4)Thermodynamic< 1< 3.3Low Solubility

Interpretation: The example data illustrates the predicted pH-dependent solubility. High solubility in SGF suggests the compound will dissolve in the stomach. However, its low solubility at neutral pH indicates it may precipitate in the intestine, potentially limiting absorption.[1][14] This is a classic profile for a weakly basic compound.

Table 2: Chemical Stability Profile of this compound at 37°C

Buffer Condition% Remaining at 4h% Remaining at 24hHalf-Life (t½) (hours)Interpretation
SGF (pH 1.2)85%40%~22Moderately stable; some loss expected during gastric transit.
PBS (pH 7.4)>98%>95%>100Stable at physiological pH.

Interpretation: The example data shows moderate degradation in the acidic environment of SGF, likely due to amide hydrolysis. The compound is stable at neutral pH. This information is crucial for formulation scientists who may need to consider enteric coatings or other strategies to protect the drug from gastric acid.[5][13]

Conclusion

The successful advancement of this compound, or any NCE, is critically dependent on a robust, early-stage characterization of its solubility and stability. This guide provides a predictive framework and detailed experimental protocols to systematically evaluate these properties. By understanding the "why" behind each experimental choice—from buffer selection to analytical methodology—researchers can generate high-quality, interpretable data. This proactive approach allows for the early identification of potential liabilities, enabling informed decisions and guiding the formulation strategy needed to unlock the full therapeutic potential of promising drug candidates.

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  • Chen, Y., et al. (2023). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 419, 136054. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies for preparing 1-(3-thiophen-3-yl-benzoyl)-piperidin-4-one, a heterocyclic scaffold with significant potential in medicinal chemistry. The convergence of the thiophene, benzoyl, and piperidin-4-one moieties creates a unique chemical space for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of plausible synthetic routes, the rationale behind methodological choices, and strategies for the generation of analogs.

Introduction: The Significance of the Thiophene-Benzoyl-Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for three-dimensional diversification. When incorporated into a benzoylpiperidine framework, it becomes a privileged structure in medicinal chemistry, particularly for targeting the central nervous system.[1] The addition of a thiophene ring, a bioisostere of the phenyl ring, introduces unique electronic and lipophilic characteristics that can modulate a compound's biological activity and metabolic stability.[2] Thiophene-containing molecules have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The target molecule, this compound, therefore represents a promising starting point for the design of novel drug candidates.

Core Synthesis Strategy: A Modular Approach

A robust and flexible synthesis of the target compound and its analogs can be envisioned through a convergent approach, focusing on the preparation of key intermediates that can be coupled in the final stages. This modular strategy allows for the independent modification of each of the three core components: the thiophene ring, the benzoic acid linker, and the piperidin-4-one headgroup.

A plausible and efficient retrosynthetic analysis is depicted below:

Retrosynthesis Target This compound Amide Amide Bond Formation Target->Amide Disconnection Intermediate1 3-(Thiophen-3-yl)benzoic acid (or activated derivative) Amide->Intermediate1 Intermediate2 Piperidin-4-one Amide->Intermediate2 Suzuki Suzuki-Miyaura Coupling Intermediate1->Suzuki Disconnection Precursor1 3-Bromobenzoic acid Suzuki->Precursor1 Precursor2 Thiophene-3-boronic acid Suzuki->Precursor2

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic pathway highlights two key transformations: the formation of the amide bond between 3-(thiophen-3-yl)benzoic acid and piperidin-4-one, and the construction of the biaryl system of the benzoic acid intermediate via a Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of the Key Intermediate: 3-(Thiophen-3-yl)benzoic Acid

The synthesis of 3-(thiophen-3-yl)benzoic acid is a critical first step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or their esters.[4]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-(Thiophen-3-yl)benzoic acid

This protocol describes the palladium-catalyzed cross-coupling of 3-bromobenzoic acid with thiophene-3-boronic acid.

Materials:

  • 3-Bromobenzoic acid

  • Thiophene-3-boronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Solvent (e.g., Toluene, Dimethylformamide (DMF), 1,4-Dioxane, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 3-bromobenzoic acid (1 equivalent), thiophene-3-boronic acid (1.1-1.5 equivalents), and a suitable base (2-3 equivalents).

  • Add the solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-(thiophen-3-yl)benzoic acid.[5]

Rationale for Experimental Choices:

  • Catalyst: Palladium(0) complexes are highly effective for Suzuki-Miyaura couplings. The choice of ligands on the palladium can influence the reaction efficiency.[6]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate are commonly used and are effective for this transformation.[7]

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction is performed under an inert atmosphere to prevent its degradation.

Part 2: Amide Bond Formation: Coupling of the Key Intermediate with Piperidin-4-one

The final step in the synthesis of the core scaffold is the formation of the amide bond between 3-(thiophen-3-yl)benzoic acid and piperidin-4-one. This can be achieved through several reliable methods.

Protocol 2A: Amide Coupling using a Coupling Reagent

This protocol utilizes a standard peptide coupling reagent to facilitate the amide bond formation.

Materials:

  • 3-(Thiophen-3-yl)benzoic acid

  • Piperidin-4-one hydrochloride

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

  • Dissolve 3-(thiophen-3-yl)benzoic acid (1 equivalent) in the chosen solvent.

  • Add the coupling reagent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve piperidin-4-one hydrochloride (1 equivalent) in the solvent and add an organic base (1 equivalent) to neutralize the hydrochloride salt.

  • Add the solution of piperidin-4-one to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and a mild aqueous acid and base to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[8]

Protocol 2B: Acyl Chloride Method

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

  • 3-(Thiophen-3-yl)benzoic acid

  • Thionyl chloride or Oxalyl chloride

  • Piperidin-4-one hydrochloride

  • Organic base (e.g., Triethylamine, Pyridine)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran (THF))

Procedure:

Step 1: Formation of the Acyl Chloride

  • To a solution of 3-(thiophen-3-yl)benzoic acid (1 equivalent) in a dry solvent, add thionyl chloride or oxalyl chloride (1.2-2 equivalents) and a catalytic amount of DMF (if using oxalyl chloride).

  • Stir the reaction at room temperature or with gentle heating until the evolution of gas ceases.

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 3-(thiophen-3-yl)benzoyl chloride. This intermediate is typically used immediately in the next step without further purification.[9]

Step 2: Amidation

  • Dissolve piperidin-4-one hydrochloride (1 equivalent) and an organic base (2-3 equivalents) in a dry solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the crude 3-(thiophen-3-yl)benzoyl chloride in the same solvent to the piperidin-4-one solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction as described in Protocol 2A, followed by purification.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU and HBTU are highly efficient for forming amide bonds with minimal side reactions and are often preferred for their reliability.[8]

  • Acyl Chloride: The acyl chloride is a highly reactive intermediate that readily reacts with amines. This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride.

  • Base: An organic base is required to neutralize the HCl generated during the acylation reaction and, in the case of piperidin-4-one hydrochloride, to liberate the free amine.

Part 3: Synthesis of Analogs and Derivatives

The modular nature of this synthetic strategy allows for the straightforward generation of a library of analogs by modifying the starting materials.

Table 1: Strategies for Analog Synthesis
Moiety to ModifyStarting Material VariationSynthetic Strategy
Thiophene Ring Substituted thiophene-3-boronic acids (e.g., methyl-, halogen-, methoxy-substituted)Utilize in Protocol 1.
Benzoic Acid Ring Substituted 3-bromobenzoic acids (e.g., fluoro-, chloro-, methyl-substituted)Utilize in Protocol 1.
Piperidin-4-one Substituted piperidin-4-ones (e.g., 3-methyl-, 3,3-dimethyl-piperidin-4-one)Utilize in Protocol 2A or 2B.
Piperidin-4-one Functionalization of the ketone (e.g., reduction to alcohol, reductive amination)Post-synthesis modification of the final product.
Experimental Workflow for Analog Generation

Analog_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Coupling Precursor1 Substituted 3-Bromobenzoic Acids Suzuki Suzuki-Miyaura Coupling Precursor1->Suzuki Precursor2 Substituted Thiophene-3-boronic Acids Precursor2->Suzuki Intermediate1 Library of 3-(Thiophen-3-yl)benzoic Acids Suzuki->Intermediate1 Amide Amide Coupling Intermediate1->Amide Intermediate2 Library of Piperidin-4-ones Intermediate2->Amide Final_Products Library of this compound Analogs Amide->Final_Products

Caption: Workflow for the parallel synthesis of analogs.

Conclusion and Future Directions

This technical guide outlines a robust and flexible synthetic strategy for the preparation of this compound and its analogs. The proposed modular approach, centered around a key Suzuki-Miyaura coupling and a reliable amide bond formation, provides a solid foundation for the exploration of this promising chemical scaffold in drug discovery programs. The ability to systematically modify each component of the molecule will be invaluable for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of this compound class. Further derivatization of the piperidin-4-one ketone offers additional opportunities for creating diverse chemical entities with potentially novel biological activities.

References

  • García-García, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3183. [Link]

  • Mancini, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(21), 7481. [Link]

  • PubChem. (n.d.). 3-(Thiophen-3-yl)benzoic acid. Retrieved from [Link]

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(10), 2821-2843. [Link]

  • Not VDP, et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 803-819. [Link]

  • Hartwig, J. F. (2010).
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Ma, D., & Zhang, Y. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 726413. [Link]

  • Romagnoli, R., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 803-819. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Liu, S., et al. (2015). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 13(4), 1007-1011. [Link]

  • PubChem. (n.d.). 3-(Thiophen-3-yl)benzoic acid. [Link]

  • U.S. Patent No. US6075146A. (2000).
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2697-2704. [Link]

  • Sharma, A., et al. (2022). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • Jadhav, S., & Kategaonkar, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

Sources

The Ascendant Therapeutic Potential of Thiophene-Containing Piperidinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the burgeoning field of novel thiophene-containing piperidinones. As a Senior Application Scientist, my goal is to furnish you with not just a review of the existing literature, but a practical, experience-driven roadmap for navigating the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds.

The strategic fusion of the thiophene ring, a privileged scaffold in medicinal chemistry, with the versatile piperidinone core has opened up new avenues for the development of potent and selective therapeutic agents. Thiophene and its derivatives are well-documented for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The piperidinone moiety, a key structural element in many biologically active compounds, offers a flexible template for structural modification to fine-tune pharmacokinetic and pharmacodynamic properties. This guide will delve into the synergistic potential of combining these two pharmacophores, offering insights into their design, synthesis, and multifaceted biological activities.

The Strategic Imperative for Thiophene-Piperidinone Hybrids

The rationale behind the design of thiophene-containing piperidinones lies in the principle of molecular hybridization, a powerful strategy in drug discovery that combines two or more pharmacophoric units to create a new molecule with enhanced affinity, selectivity, and/or a modified biological activity profile.

The thiophene ring, a bioisostere of the benzene ring, often imparts favorable physicochemical properties, such as improved metabolic stability and enhanced binding interactions with biological targets.[3] Its diverse substitution patterns allow for the exploration of a vast chemical space. The piperidinone scaffold, on the other hand, provides a three-dimensional framework that can be readily functionalized at various positions, enabling the precise orientation of substituents to optimize interactions with target proteins.

This strategic combination aims to unlock novel biological activities and overcome challenges associated with existing therapeutic agents, such as drug resistance and off-target toxicity. The following sections will provide a detailed examination of the synthesis, biological evaluation, and mechanistic insights into this exciting class of compounds.

Synthetic Pathways to Novel Thiophene-Containing Piperidinones

The synthesis of thiophene-containing piperidinones can be approached through several strategic disconnections. A common and effective method involves the multi-component reaction (MCR) approach, which allows for the rapid assembly of complex molecules from simple starting materials in a single step.

General Synthetic Workflow

A versatile and widely adopted method for the synthesis of 2,6-diaryl-piperidin-4-ones is the Mannich reaction. This reaction can be adapted to incorporate a thiophene moiety by using a thiophene-carboxaldehyde as one of the aldehyde components.

Anticancer_Mechanisms Compound Thiophene-Containing Piperidinone Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Compound->Kinase Binds to ATP-binding site ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS CellCycle Cell Cycle Arrest Kinase->CellCycle Inhibits proliferation signals Apoptosis Induction of Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->Apoptosis ROS->Apoptosis Induces oxidative stress Anti_inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound Thiophene-Containing Piperidinone Compound->COX Inhibition Compound->LOX Inhibition

Sources

Methodological & Application

Optimized Synthesis of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one: A Two-Step Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract This application note provides a detailed, optimized, and robust two-step protocol for the synthesis of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis employs a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl intermediate, 3-(thiophen-3-yl)benzoic acid, followed by a highly efficient amide coupling with piperidin-4-one. We delve into the rationale behind reagent selection and reaction condition optimization, offering a comparative analysis of various catalytic systems and coupling agents. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this and structurally related compounds.

Introduction: The Importance of Heterocyclic Scaffolds

Heterocyclic structures, particularly those containing piperidine and thiophene moieties, are ubiquitous in pharmaceuticals and biologically active molecules.[1][2] The piperidin-4-one core is a versatile building block found in numerous drug candidates due to its favorable physicochemical properties and its ability to serve as a template for diverse functionalization.[1][3] The target molecule, this compound, combines this valuable piperidine unit with a thiophene-benzene biaryl system, a structural motif known to interact with various biological targets.

The synthesis of such molecules presents two primary chemical challenges: the formation of a carbon-carbon bond to create the biaryl core and the subsequent formation of a stable amide bond. This guide presents a streamlined and optimized workflow that addresses both challenges efficiently. The first stage utilizes the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis prized for its versatility and functional group tolerance.[4][5] The second stage employs a robust amide bond formation protocol, with a discussion on selecting the optimal coupling reagent to maximize yield and purity.[6][7]

Overall Synthetic Strategy

The synthesis is achieved in two distinct steps, starting from commercially available 3-bromobenzoic acid, thiophene-3-boronic acid, and piperidin-4-one hydrochloride.

Synthetic_Scheme R1 3-Bromobenzoic Acid S1 Step 1: Suzuki-Miyaura Cross-Coupling R1->S1 R2 Thiophene-3-boronic Acid R2->S1 R3 Piperidin-4-one (from HCl salt) S2 Step 2: Amide Coupling R3->S2 I1 3-(Thiophen-3-yl)benzoic Acid I1->S2 P1 1-(3-Thiophen-3-yl-benzoyl)- piperidin-4-one S1->I1 Pd Catalyst, Base, Solvent S2->P1 Coupling Reagent, Base, Solvent

Caption: Overall two-step synthetic workflow.

Part 1: Suzuki-Miyaura Coupling for 3-(Thiophen-3-yl)benzoic Acid

Reaction Principle and Optimization

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4] Its catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the catalyst.

The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[4][8] For the coupling of an aryl bromide like 3-bromobenzoic acid, a variety of conditions can be effective. However, optimization is key to achieving high yields and minimizing side products, such as dehalogenation of the starting material or protodeboronation of the boronic acid.[8]

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterOption 1Option 2Option 3Recommended & Rationale
Pd Catalyst Pd(PPh₃)₄Pd(OAc)₂PdCl₂(dppf)Pd(PPh₃)₄: Reliable for aryl bromides, commercially available, and often requires no additional ligand.[8]
Base K₂CO₃K₃PO₄Cs₂CO₃K₂CO₃: A moderately strong inorganic base that is effective and cost-efficient. It activates the boronic acid to form the boronate needed for transmetalation.[8][9]
Solvent System Dioxane/H₂OToluene/H₂ODMF/H₂ODioxane/H₂O (4:1): A common, effective solvent mixture. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]
Temperature 80 °C90 °C100 °C90 °C: Provides a good balance between reaction rate and stability of the reactants and catalyst. Higher temperatures can sometimes increase side reactions.[4]

Microwave-assisted organic synthesis (MAOS) can also be employed to significantly reduce reaction times while often increasing yields.[5]

Detailed Experimental Protocol

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • Thiophene-3-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 equiv), thiophene-3-boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the solvent system of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.1-0.2 M with respect to the 3-bromobenzoic acid.

  • Degas the resulting suspension by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 3-(thiophen-3-yl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

Part 2: Amide Coupling for this compound

Coupling Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylate.[7] While acid chlorides can be used, they are often harsh and not suitable for complex molecules.[7] Modern coupling reagents offer a milder and more efficient alternative. The choice of reagent is critical for achieving high yields and simplifying purification.[10][11]

Table 2: Comparison of Common Amide Coupling Reagents

ReagentAcronymProsConsRecommended & Rationale
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDCCost-effective, water-soluble byproducts (urea) are easily removed with an aqueous workup.Often requires an additive like HOBt to suppress racemization and improve efficiency.A good first choice for scalability and cost-effectiveness.[10]
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) HATUHighly efficient, fast reaction times, effective for hindered substrates.More expensive, produces byproducts that may require chromatography for removal.Recommended. For laboratory-scale synthesis, HATU's high efficiency and reliability often justify the cost, ensuring a high yield of the desired product.[10]
Propanephosphonic Acid Anhydride T3P®High yields, low epimerization, byproducts are water-soluble.Can be more expensive than EDC.An excellent alternative to HATU, known for its clean reaction profiles.[12]
Detailed Experimental Protocol (Using HATU)

Materials:

  • 3-(Thiophen-3-yl)benzoic acid (1.0 equiv)

  • Piperidin-4-one hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(thiophen-3-yl)benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature. Stir for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend piperidin-4-one hydrochloride (1.1 equiv) in a small amount of DMF and add it to the activated acid mixture. Note: The hydrochloride salt is neutralized in situ by the excess DIPEA.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Experimental_Workflow cluster_0 Part 1: Suzuki Coupling cluster_1 Part 2: Amide Coupling S1_Setup 1. Combine Reactants (3-Bromobenzoic Acid, Boronic Acid, Base) S1_Inert 2. Inert Atmosphere (N2/Ar Purge) S1_Setup->S1_Inert S1_Solvent 3. Add Dioxane/H2O & Degas S1_Inert->S1_Solvent S1_Catalyst 4. Add Pd(PPh3)4 S1_Solvent->S1_Catalyst S1_React 5. Heat to 90°C (12-18h) S1_Catalyst->S1_React S1_Workup 6. Acidify (HCl) & Extract (EtOAc) S1_React->S1_Workup S1_Purify 7. Purify Intermediate (Recrystallization) S1_Workup->S1_Purify S2_Activate 8. Activate Acid with HATU/DIPEA in DMF S1_Purify->S2_Activate Intermediate: 3-(Thiophen-3-yl)benzoic Acid S2_AddAmine 9. Add Piperidin-4-one S2_Activate->S2_AddAmine S2_React 10. Stir at RT (4-12h) S2_AddAmine->S2_React S2_Workup 11. Aqueous Workup (EtOAc, NaHCO3, Brine) S2_React->S2_Workup S2_Purify 12. Purify Final Product (Column Chromatography) S2_Workup->S2_Purify

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound has been successfully optimized and detailed in a two-step protocol. The initial Suzuki-Miyaura coupling benefits from the use of Pd(PPh₃)₄ with K₂CO₃ in a dioxane/water system, providing a reliable route to the key biaryl carboxylic acid intermediate. The subsequent amide bond formation is most efficiently achieved using HATU as a coupling agent, ensuring high conversion and a clean reaction profile. This application note serves as a comprehensive guide for the synthesis of this and analogous heterocyclic compounds, providing a solid foundation for further exploration in medicinal chemistry and materials science.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available from: [Link]

  • (2017). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. ResearchGate. Available from: [Link]

  • Eustáquio, A. S., et al. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Available from: [Link]

  • Vale, G., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available from: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • (2011). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Available from: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available from: [Link]

  • Fleckenstein, C., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Semantic Scholar. Available from: [Link]

  • (2019). Synthesis of functionalised 3-bromo-2,5-diarylthiophene and 2,3,5-triarylthiophene derivatives via suzuki cross coupling reaction as efficient free radical scavenger. ResearchGate. Available from: [Link]

  • Chtchigrovsky, M., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available from: [Link]

  • (2011). T3P. Scribd. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters. Available from: [Link]

  • Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Karthik, C. S., et al. (2015). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available from: [Link]

  • (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office. Available from: [Link]

  • (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available from: [Link]

  • B. A. Murray, et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). Available from: [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][4][13]oxathiin-4-ones and 4H-Benzo[d][4][13]dioxin-4-ones. MDPI. Available from: [Link]

  • Lentz, D. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available from: [Link]

  • (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Güller, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]

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Application Notes and Protocols for High-Throughput Screening of "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one" Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one" scaffold represents a novel chemical entity with potential therapeutic relevance. Its structural motifs, including the thiophene, benzoyl, and piperidinone rings, are prevalent in pharmacologically active agents targeting a range of protein classes. This document provides a strategic guide and detailed protocols for the high-throughput screening (HTS) of analog libraries based on this scaffold. In the absence of a predefined biological target, we present a comprehensive screening paradigm designed to elucidate the pharmacological profile of this compound class by systematically evaluating its activity against three of the most prominent and "druggable" target families: protein kinases, G-protein coupled receptors (GPCRs), and ion channels. The methodologies described herein are robust, scalable, and designed to provide high-quality data suitable for hit identification and subsequent lead optimization campaigns.

Introduction: De-Orphanizing a Novel Scaffold

The journey of a novel chemical entity from synthesis to therapeutic application begins with the critical step of target identification and validation. The "this compound" core structure, while synthetically accessible, currently lacks a defined biological target—it is an "orphan" scaffold. However, its chemical architecture provides rational starting points for a target-finding mission. The aromatic and heterocyclic systems are common features in molecules that interact with the ATP-binding pocket of protein kinases, the transmembrane helices of GPCRs, or the pores of ion channels.

Therefore, a rational approach to unmasking the therapeutic potential of this scaffold is to execute a parallel, high-throughput screening campaign against representative members of these three major target classes. This strategy maximizes the probability of identifying a validated "hit" and provides a broad initial assessment of the scaffold's selectivity profile. This application note outlines the principles and step-by-step protocols for primary assays tailored to each of these target families.

The Screening Strategy: A Three-Pillar Approach

Our proposed screening cascade is designed for efficiency and robustness, starting with broad primary screens to identify initial hits, which can then be triaged through secondary and orthogonal assays.

Figure 1: High-level screening cascade for the target identification of novel analogs.

Pillar 1: Protein Kinase Activity Screening

Protein kinases are a large family of enzymes that play central roles in cellular signaling and are proven drug targets, particularly in oncology and immunology.[1] A biochemical assay that measures the universal product of kinase activity, ADP, is an efficient first step for screening against a panel of kinases.[2]

Assay Principle: Fluorescence Polarization (FP) ADP Detection

This assay quantifies kinase activity by detecting the generation of ADP. It is a competitive immunoassay where ADP produced by the kinase reaction displaces a fluorescently labeled ADP tracer from an ADP-specific antibody.[3] When the tracer is bound to the large antibody, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by enzymatically produced ADP, the small, free-moving tracer tumbles rapidly, leading to a decrease in fluorescence polarization.[4][5] This change is directly proportional to the amount of ADP produced and thus to the kinase activity.

G cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) K0 Kinase + ATP + Substrate ADP_gen High [ADP] Generated K0->ADP_gen Tracer_disp Tracer Displaced from Antibody ADP_gen->Tracer_disp FP_low Low FP Signal Tracer_disp->FP_low K1 Kinase + ATP + Substrate + Inhibitor No_ADP Low [ADP] Generated K1->No_ADP Tracer_bound Tracer Remains Bound to Antibody No_ADP->Tracer_bound FP_high High FP Signal Tracer_bound->FP_high

Figure 2: Principle of the competitive Fluorescence Polarization (FP) kinase assay.

Protocol: Universal Kinase Assay (FP)

This protocol is designed for a 384-well plate format. It is crucial to first determine the optimal ATP concentration (typically at the Km for ATP) for each kinase being screened.

Materials:

  • Kinase of interest and its specific substrate

  • Transcreener® ADP² FP Assay Kit (or equivalent)

  • ATP

  • Kinase Reaction Buffer (specific to the kinase)

  • Test compounds (dissolved in DMSO)

  • 384-well, low-volume, black, round-bottom plates

  • Microplate reader capable of fluorescence polarization detection

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls (e.g., staurosporine for positive control, DMSO for negative control) into the appropriate wells of the 384-well plate.

  • Kinase Reaction Preparation:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final volume is 10 µL.

    • Seal the plate and incubate at room temperature (or optimal temperature for the kinase) for 60 minutes.

  • Prepare ADP Detection Reagents: Prepare the ADP Detection Mix containing the ADP FP Tracer and ADP² Antibody as per the manufacturer's instructions.

  • Stop Reaction and Detect:

    • Add 10 µL of the ADP Detection Mix to each well. This stops the kinase reaction and initiates the detection process.

    • Seal the plate, mix gently, and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a microplate reader equipped with appropriate filters for the FP tracer.

Data Analysis:

  • Calculate the percent inhibition relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

  • Hits are typically defined as compounds that exhibit inhibition greater than three standard deviations from the mean of the negative controls (Z-score < -3).

ParameterRecommended Value
Plate Format384-well, low-volume, black
Final Assay Volume20 µL
Compound Concentration10 µM (single point)
Kinase ConcentrationVaries (determine empirically)
ATP ConcentrationKm for ATP
Incubation Time60 min (kinase), 60 min (detection)
Detection MethodFluorescence Polarization

Pillar 2: G-Protein Coupled Receptor (GPCR) Activity Screening

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all marketed drugs.[6][7] A comprehensive screen should address the major signaling pathways: Gq-mediated calcium mobilization and Gs/Gi-mediated cAMP modulation.[8]

Assay Principle 1: FLIPR® Calcium Mobilization Assay

For Gq-coupled GPCRs, agonist binding leads to an increase in intracellular calcium ([Ca²⁺]i). This assay uses a cell line stably expressing the target GPCR and loaded with a calcium-sensitive fluorescent dye.[9][10] An increase in [Ca²⁺]i upon receptor activation results in a significant increase in fluorescence intensity, which is monitored in real-time by an instrument like the FLIPR® system.[11] Antagonists are detected by their ability to block the fluorescence increase induced by a known agonist.

Protocol: Antagonist-Mode Calcium Mobilization Assay

Materials:

  • HEK293 cells (or other suitable host) stably expressing the target GPCR

  • FLIPR® Calcium Assay Kit (or equivalent)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • EC₈₀ concentration of a known agonist for the target GPCR

  • Test compounds (dissolved in DMSO)

  • 384-well, black-wall, clear-bottom cell culture plates

  • FLIPR® Penta High-Throughput Cellular Screening System (or equivalent)

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the kit manufacturer's protocol.

    • Remove the cell culture medium and add 20 µL of the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Add 5 µL of test compound solution (or DMSO for controls) to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • The instrument will establish a baseline fluorescence reading for 10-20 seconds.

    • It will then automatically add 5 µL of the EC₈₀ agonist solution to initiate the response.

    • Continue reading the fluorescence for an additional 2-3 minutes.

Data Analysis:

  • The response is measured as the maximum fluorescence signal minus the baseline signal.

  • Calculate the percent inhibition of the agonist response for each test compound.

  • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

G cluster_workflow FLIPR Assay Workflow P1 Seed Cells in 384-well Plate P2 Load Cells with Calcium-sensitive Dye P1->P2 P3 Add Test Compounds (Antagonist Screen) P2->P3 P4 Measure Baseline Fluorescence (FLIPR) P3->P4 P5 Add Agonist & Measure Response P4->P5

Figure 3: Workflow for a cell-based calcium mobilization assay.

Assay Principle 2: TR-FRET cAMP Assay

For Gs- and Gi-coupled receptors, activity is measured by changes in intracellular cyclic AMP (cAMP) levels. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method for this purpose.[12] The assay is a competitive immunoassay where cellular cAMP competes with a europium (donor)-labeled cAMP tracer for binding to an acceptor-labeled anti-cAMP antibody. When the tracer-donor binds the antibody-acceptor, FRET occurs. High levels of cellular cAMP (Gs activation) disrupt this interaction, leading to a low TR-FRET signal. Low levels of cellular cAMP (Gi activation) result in a high TR-FRET signal.[13][14]

Pillar 3: Ion Channel Activity Screening

Ion channels are critical for a multitude of physiological processes, and their modulation is a key therapeutic strategy.[15] A primary HTS assay using a membrane potential-sensitive dye can broadly identify modulators (activators or inhibitors) of various ion channels.[16]

Assay Principle: Fluorescent Membrane Potential Assay

This assay utilizes a fluorescent dye that redistributes across the plasma membrane in response to changes in membrane potential.[17] In resting cells, the dye is concentrated in the cytoplasm, where its fluorescence is quenched. When ion channels open, causing membrane depolarization (e.g., opening of Na⁺ or Ca²⁺ channels) or hyperpolarization (e.g., opening of K⁺ channels), the dye enters or exits the cell, leading to a change in fluorescence intensity. This change can be detected on a plate reader.

Protocol: Membrane Potential Assay

Materials:

  • Cell line expressing the ion channel of interest

  • Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Known channel activator or inhibitor for controls

  • Test compounds (dissolved in DMSO)

  • 384-well, black-wall, clear-bottom cell culture plates

  • Fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Plating: Seed cells into 384-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Addition & Reading:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add the test compounds and immediately begin kinetic reading of fluorescence for 5-10 minutes to detect channel modulators.

    • Alternatively, for detecting inhibitors, pre-incubate with compounds before adding a known activator.

Data Analysis:

  • Analyze the kinetic fluorescence data to identify compounds that cause a significant change in signal compared to DMSO controls.

  • Hits can be classified as potential activators or inhibitors based on the direction and magnitude of the signal change.

ParameterRecommended Value
Plate Format384-well, black-wall, clear-bottom
Cell LineExpressing target ion channel
Detection MethodFluorescence Intensity (Kinetic)
Read Time5-10 minutes post-compound addition
ControlsKnown activator, known inhibitor, DMSO

Conclusion and Forward Look

The protocols detailed in this application note provide a robust framework for the initial characterization of "this compound" analogs. By employing a multi-pronged screening strategy against kinases, GPCRs, and ion channels, researchers can efficiently identify promising hits and gain crucial insights into the scaffold's biological activity. Positive hits from these primary screens must be subjected to rigorous validation, including dose-response studies to determine potency (IC₅₀/EC₅₀), orthogonal assays to rule out artifacts, and secondary assays to confirm the mechanism of action. This systematic approach will pave the way for transforming a novel chemical scaffold into a valuable tool for research and potential therapeutic development.

References

  • Bílek, O., et al. (2020). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem, 15(24), 2446-2457. [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Zhang, J. H., et al. (2008). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 13(2), 75-85. [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • Kondeti, V., et al. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 193-205. [Link]

  • Xu, J., et al. (2001). Flux assays in high throughput screening of ion channels in drug discovery. Drug Discovery Today, 6(24), 1278-1287. [Link]

  • Agilent Technologies. (n.d.). TR-FRET. Retrieved from [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • DCReport.org. (2023). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Dogan, J., et al. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1682, 133-146. [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]

  • Xu, J., et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies, 2(5), 543-553. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Bitesize Bio. (2023). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]

  • Springer Nature Experiments. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • Request PDF. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Kido, K., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(6), 629-637. [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • ACS Publications. (2022). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Biocompare. (n.d.). FLIPR® Calcium & Calcium 3, 4, & 5 Assay Kits from Molecular Devices. Retrieved from [Link]

  • Gray, N. S., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 15(1), 58-66. [Link]

  • The Scientist. (2015). High-Throughput Screening of GPCRs for Drug Discovery Applications. Retrieved from [Link]

  • Request PDF. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • NIH. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening. Retrieved from [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(12), 1017-1028. [Link]

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Application & Protocol Guide: Characterizing TBP-4 as a Chemical Probe for the Hypothetical Serine/Threonine Kinase-X (KTX)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the characterization and use of "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one" (herein designated as TBP-4) as a chemical probe for a hypothetical serine/threonine kinase, Kinase-X (KTX). As TBP-4 is a novel chemical entity without extensive characterization in the public domain, this guide establishes a foundational framework for its validation. We present a suite of detailed protocols, from initial in vitro enzymatic assays to cell-based target engagement and downstream signaling analysis, designed to rigorously assess its potency, selectivity, and utility in cellular systems. The overarching goal is to equip researchers in chemical biology and drug discovery with the necessary tools to validate TBP-4 as a reliable probe to investigate KTX biology.

Introduction: The Case for a KTX Chemical Probe

Serine/threonine kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Kinase-X (KTX) is a hypothetical kinase implicated in proliferative signaling pathways. To dissect the precise cellular functions of KTX and validate it as a therapeutic target, potent and selective chemical probes are indispensable tools. A high-quality probe allows for the acute, reversible inhibition of a target protein, enabling researchers to study the direct consequences of its inactivation in relevant biological systems.

The compound this compound (TBP-4) represents a promising starting point for developing such a probe. Its chemical scaffold is reminiscent of structures known to interact with the ATP-binding pocket of kinases. This guide outlines a systematic, multi-step validation workflow to determine if TBP-4 meets the stringent criteria required for a chemical probe: potent and on-target activity in cells, a well-defined mechanism of action, and sufficient selectivity over other kinases.

Foundational Validation: In Vitro Characterization

The first step in validating any new chemical probe is to quantify its direct interaction with the purified target protein. This section details the protocols for determining the biochemical potency of TBP-4 against KTX.

Biochemical Potency (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) measures the concentration of an inhibitor required to reduce the enzymatic activity of its target by 50%. We will utilize a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.

Protocol 2.1: In Vitro KTX Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X KTX enzyme solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution containing the specific peptide substrate for KTX and ATP at its Kₘ concentration.

    • Prepare a serial dilution of TBP-4 in DMSO, followed by a 1:100 dilution in kinase buffer. A typical starting concentration for the dilution series is 100 µM.

  • Assay Execution:

    • To a 384-well white plate, add 2.5 µL of the TBP-4 dilution.

    • Add 2.5 µL of the 2X KTX enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (DMSO vehicle) and negative (no enzyme) controls.

    • Plot the normalized activity against the logarithm of the TBP-4 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical Biochemical Data for TBP-4

ParameterValueDescription
KTX IC₅₀ 75 nMConcentration for 50% inhibition of purified KTX enzyme.
ATP Kₘ 15 µMMichaelis constant of ATP for KTX, used in the assay.
Hill Slope -1.1Suggests a standard 1:1 binding stoichiometry.
Selectivity Profiling

A critical attribute of a chemical probe is selectivity. TBP-4 should exhibit significantly higher potency for KTX compared to other kinases, especially those within the same family. A broad kinase panel screen is the gold standard for this assessment.

Workflow 2.2: Kinase Selectivity Screening

cluster_0 Selectivity Profiling Workflow A Synthesize & Purify TBP-4 B Submit TBP-4 to Commercial Kinase Screening Service (e.g., at 1 µM concentration) A->B C Screen Against a Broad Panel (e.g., >400 human kinases) B->C D Identify 'Hits' (Kinases inhibited >90%) C->D E Perform Dose-Response Assays (IC₅₀) for each identified hit D->E F Calculate Selectivity Score (e.g., S-Score) & Analyze Data E->F

Caption: Workflow for assessing the selectivity of TBP-4.

The results of this screen will reveal the selectivity profile of TBP-4. Ideally, the probe should be highly selective for KTX, with IC₅₀ values for off-targets being at least 100-fold higher.

Cellular Characterization: Probing KTX Function

Demonstrating that TBP-4 engages its target in a cellular context and modulates its downstream signaling is the ultimate goal of a chemical probe.

Target Engagement in Live Cells

Target engagement assays confirm that the compound can penetrate the cell membrane and bind to its intended target. The NanoBRET™ assay is a powerful method for quantifying this in live cells. It measures the binding of a fluorescent tracer to a NanoLuc®-tagged KTX protein, which is then competed off by TBP-4.

Protocol 3.1: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Co-transfect HEK293 cells with a plasmid encoding for KTX-NanoLuc® fusion protein and a plasmid for a suitable fluorescent tracer.

    • Plate the transfected cells in a 96-well white plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare a serial dilution of TBP-4 in Opti-MEM™.

    • Add the fluorescent tracer to all wells at its pre-determined optimal concentration.

    • Add the TBP-4 dilutions to the wells and incubate for 2 hours in a CO₂ incubator.

    • Add the NanoBRET™ substrate and immediately measure both the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the TBP-4 concentration to determine the cellular IC₅₀ for target engagement.

Downstream Signaling Inhibition

To be a useful tool, TBP-4 must not only bind to KTX but also inhibit its function, leading to a measurable effect on downstream signaling. Assuming KTX phosphorylates a substrate protein, "Substrate-P," a Western blot or ELISA can be used to measure the inhibition of this phosphorylation event.

Protocol 3.2: Western Blot for Downstream Target Inhibition

  • Cell Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line where the KTX pathway is active) and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of TBP-4 for 2-4 hours. Include a DMSO vehicle control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the KTX substrate (anti-pSubstrate).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total substrate and a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSubstrate signal to the total substrate and loading control.

    • Plot the normalized signal against the TBP-4 concentration to determine the IC₅₀ for downstream pathway inhibition.

Table 2: Hypothetical Cellular Data for TBP-4

ParameterValueDescription
Cellular Target Engagement IC₅₀ 250 nMConcentration for 50% displacement of tracer from KTX in live cells.
Downstream pSubstrate IC₅₀ 300 nMConcentration for 50% inhibition of substrate phosphorylation in cells.

Summary and Best Practices

This guide outlines a validation cascade for this compound (TBP-4) as a chemical probe for the hypothetical kinase KTX.

cluster_1 Probe Validation Cascade A Biochemical Assay (Potency: IC₅₀) B Kinome-wide Screen (Selectivity) A->B C Target Engagement Assay (Cellular Potency) B->C D Downstream Signaling Assay (Functional Effect) C->D E Validated Chemical Probe D->E

Caption: The validation cascade for a chemical probe.

Best Practices for Using TBP-4:

  • Use the lowest effective concentration: Based on the cellular IC₅₀, use the lowest concentration that gives the desired biological effect to minimize potential off-target activity.

  • Include proper controls: Always include a DMSO vehicle control. For critical experiments, consider using a structurally similar but inactive analog of TBP-4 as a negative control, if available.

  • Confirm on-target effects: Whenever possible, confirm that the observed phenotype is due to KTX inhibition by using a secondary method, such as siRNA or CRISPR-mediated knockdown of KTX.

By following these protocols and principles, researchers can rigorously validate TBP-4 and, if it meets the required criteria, confidently use it to explore the biology of KTX.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Klaeger, S., Gohlke, J., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical Proteomics to Assess Drug-Target Interactions. Methods in Molecular Biology, 1647, 207-220. [Link]

  • Vasta, V., Robers, M. B., Machleidt, T., Raje, M., Zimmerman, K., & Wood, K. V. (2018). A general platform for live-cell target engagement and residence time assessment of kinase inhibitors. Cell Chemical Biology, 25(1), 103-114.e12. [Link]

In vivo efficacy studies of "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one" in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: In Vivo Efficacy of TBP-4

A Guide to the Preclinical Evaluation of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one in Rodent Models of Neurological Disease

Abstract

These application notes provide a comprehensive framework for conducting in vivo efficacy studies on the novel small molecule, this compound, hereafter designated as TBP-4. Initial structural analysis suggests that the compound, which incorporates both thiophene and piperidin-4-one moieties, holds potential as a modulator of central nervous system (CNS) targets. The piperidin-4-one scaffold is a versatile pharmacophore known for a wide range of pharmacological activities, while thiophene-containing molecules have shown promise as antiseizure and antinociceptive agents[1][2][3]. This document outlines a strategic, multi-stage approach for evaluating TBP-4, beginning with essential pharmacokinetic profiling and progressing to robust efficacy testing in validated animal models of epilepsy and neuropathic pain. The protocols are designed for researchers in drug discovery and development, providing both the methodological "how" and the scientific "why" behind each experimental step.

Scientific Rationale & Proposed Mechanism of Action

Given the absence of published data for TBP-4, we hypothesize a mechanism of action based on its structural components. Many established anticonvulsant and analgesic drugs function by modulating the activity of voltage-gated sodium channels (VGSCs)[1]. The combination of aromatic (thiophene, benzoyl) and heterocyclic (piperidine) groups in TBP-4 is consistent with pharmacophores that interact with such ion channels.

Therefore, the in vivo studies outlined herein are designed to test the hypothesis that TBP-4 is a CNS-active agent that provides therapeutic benefit in models of neuronal hyperexcitability, potentially through the modulation of VGSCs. The primary objectives are:

  • To characterize the pharmacokinetic (PK) profile of TBP-4 in rodents to establish dose-exposure relationships.

  • To assess the anticonvulsant efficacy of TBP-4 in an acute seizure model.

  • To evaluate the antinociceptive (analgesic) properties of TBP-4 in a model of chronic neuropathic pain.

The overall preclinical evaluation workflow is depicted below.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic & Decision Making Compound TBP-4 Synthesis & Formulation PK Pharmacokinetic (PK) Profiling (Determine ADME Properties) Compound->PK Tox Acute Tolerability (Maximum Tolerated Dose) PK->Tox Efficacy_Epilepsy Anticonvulsant Efficacy (MES or 6Hz Model) Tox->Efficacy_Epilepsy Efficacy_Pain Analgesic Efficacy (Neuropathic Pain Model) Tox->Efficacy_Pain PD Pharmacodynamic (PD) Studies (Target Engagement Biomarkers) Efficacy_Epilepsy->PD Efficacy_Pain->PD Decision Go/No-Go Decision for Further Development PD->Decision

Figure 1: High-level workflow for the in vivo evaluation of TBP-4.

Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of TBP-4 in a rodent model (typically rats or mice)[4]. A robust PK study is essential for selecting appropriate doses and sampling timepoints for subsequent efficacy studies, ensuring that drug exposure is adequate to test the therapeutic hypothesis[5][6].

Protocol 2.1: Single-Dose Rodent PK Study
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group/route) are recommended due to their larger blood volume, which facilitates serial sampling. Mice can also be used, though composite bleeding schedules or sparse sampling may be necessary[7].

  • Formulation: TBP-4 should be formulated in a vehicle appropriate for the intended routes of administration (e.g., 10% DMSO, 40% PEG300, 50% Saline for intravenous and oral routes).

  • Dosing:

    • Intravenous (IV) Group: Administer TBP-4 at a low dose (e.g., 1-2 mg/kg) via tail vein injection to determine key clearance and volume of distribution parameters.

    • Oral (PO) Group: Administer TBP-4 at a higher dose (e.g., 10-20 mg/kg) via oral gavage to assess oral bioavailability.

  • Sample Collection:

    • Collect serial blood samples (approx. 100-150 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points[8].

    • Suggested time points:

      • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing & Analysis:

    • Process blood samples to isolate plasma and store at -80°C until analysis.

    • Quantify the concentration of TBP-4 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6].

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined
ParameterDescriptionImportance for Efficacy Studies
Cmax Maximum observed plasma concentrationIndicates peak exposure; relates to acute efficacy or toxicity.
Tmax Time to reach CmaxInforms the optimal timing for efficacy assessments post-dosing.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
Half-lifeDetermines the dosing interval required to maintain therapeutic concentrations.
F% Oral BioavailabilityMeasures the fraction of the oral dose that reaches systemic circulation. Crucial for translating between IV and PO doses.

Efficacy Study in an Acute Seizure Model

Objective: To evaluate the anticonvulsant activity of TBP-4 in the Maximal Electroshock (MES) seizure model in mice. The MES model is highly predictive of clinical efficacy for drugs that act on VGSCs to prevent seizure spread[1][3].

Protocol 3.1: Anticonvulsant Screening in the Mouse MES Model
  • Animal Model: Male CD-1 or C57BL/6 mice (n=8-10 per group).

  • Acclimation: Allow animals to acclimate for at least one week before the study.

  • Groups:

    • Group 1: Vehicle control (e.g., administered PO).

    • Group 2: Positive control (e.g., Phenytoin at 20 mg/kg, PO).

    • Groups 3-5: TBP-4 at three dose levels (e.g., 10, 30, 100 mg/kg, PO). Doses should be selected based on PK and tolerability data.

  • Procedure:

    • Administer the vehicle, positive control, or TBP-4 to the respective groups.

    • At the time of predicted Tmax (determined from PK studies), induce a seizure by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

    • Observe each animal for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected from THLE in each group.

    • Determine the ED50 (the dose at which 50% of animals are protected) using probit analysis.

G cluster_0 Preparation cluster_1 Dosing & Seizure Induction cluster_2 Observation & Endpoint cluster_3 Analysis A1 Randomize Mice into Treatment Groups (n=8-10/group) A2 Prepare Vehicle, Positive Control, and TBP-4 Doses A1->A2 B1 Administer Compound (e.g., Oral Gavage) A2->B1 B2 Wait for Tmax Interval (from PK data) B1->B2 B3 Induce Seizure via Maximal Electroshock (MES) B2->B3 C1 Observe for Tonic Hindlimb Extension (THLE) B3->C1 C2 Record Endpoint: Protection (No THLE) vs. No Protection (THLE) C1->C2 D1 Calculate % Protection for Each Group C2->D1 D2 Determine ED50 Value for TBP-4 D1->D2

Figure 2: Experimental workflow for the mouse MES anticonvulsant study.

Efficacy Study in a Neuropathic Pain Model

Objective: To assess the ability of TBP-4 to alleviate mechanical allodynia in a rodent model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model. This model mimics aspects of human neuropathic pain and is sensitive to drugs targeting neuronal hyperexcitability[9][10].

Protocol 4.1: Analgesic Efficacy in the Rat CCI Model
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure (CCI):

    • Under anesthesia, expose the sciatic nerve of one hindlimb.

    • Loosely tie four ligatures around the nerve to induce a chronic constriction, which leads to the development of neuropathic pain symptoms.

    • Sham-operated animals will undergo the same surgery without nerve ligation.

  • Pain Behavior Assessment:

    • Allow 10-14 days for the pain phenotype to develop.

    • Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments. A significant decrease in the withdrawal threshold in the injured paw compared to baseline and the contralateral paw indicates allodynia.

  • Dosing and Testing:

    • Once a stable pain phenotype is established, randomize animals into treatment groups (n=8-10 per group): Vehicle, Positive Control (e.g., Gabapentin), and TBP-4 at various doses.

    • Administer the compounds (e.g., PO) and measure the paw withdrawal threshold at several time points post-dose (e.g., 1, 2, 4, and 6 hours) to capture the time course of the analgesic effect.

  • Data Presentation and Analysis:

    • The primary endpoint is the reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold (in grams).

    • Data can be presented as the raw withdrawal threshold or as a percentage of the maximum possible effect (%MPE).

Table 2: Example Data Summary for CCI Study
Treatment GroupDose (mg/kg, PO)Pre-Dose Threshold (g)2h Post-Dose Threshold (g)% Reversal of Allodynia
Vehicle-2.5 ± 0.42.8 ± 0.55%
Gabapentin1002.3 ± 0.310.5 ± 1.275%
TBP-4102.6 ± 0.54.5 ± 0.825%
TBP-4302.4 ± 0.49.8 ± 1.170%
TBP-41002.5 ± 0.313.2 ± 1.595%
(Note: Data are hypothetical and for illustrative purposes only.)

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of these studies, the following elements must be incorporated:

  • Randomization and Blinding: Animals must be randomly assigned to treatment groups. Whenever possible, the experimenter assessing the behavioral endpoints should be blinded to the treatment allocation.

  • Appropriate Controls: Every study must include both vehicle (negative) and clinically relevant positive control groups to validate the assay's sensitivity and provide a benchmark for the test compound's efficacy.

  • Power Analysis: The number of animals per group should be determined by a power analysis to ensure that the study is adequately powered to detect a statistically significant effect[11].

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

By adhering to these principles, the resulting data will be robust, reliable, and suitable for making informed decisions about the continued development of TBP-4.

References

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • Moon, C. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. PMC. [Link]

  • MDPI. Animal Models for the Study of Neurological Diseases and Their Link to Sleep. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • Feng, G. (2016). Better models for brain disease. PNAS. [Link]

  • NIH. Murine Pharmacokinetic Studies. PMC. [Link]

  • Brain Case. Neurological Disease Models. [Link]

  • Chesselet, M.F. (2012). Animal Models of Neurological Disorders. PMC. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Zhu, F. et al. (2023). Advancements in small molecule drug design: A structural perspective. PMC. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. [Link]

  • The Jackson Laboratory. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. [Link]

  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • Szafarz, M. et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Sahu, S.K. et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Marini, E. et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][4][5]oxathiin-4-ones and 4H-Benzo[d][4][5]dioxin-4-ones. [Link]

  • Toll, L. et al. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. PubMed. [Link]

  • Szafarz, M. et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents-In Vitro and In Vivo Evaluation. PubMed. [Link]

  • Jones, P. et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed. [Link]

  • Rajesh, K. et al. (2010). 1-{3-[(4-Oxopiperidin-1-yl)carbon-yl]benzoyl}piperidin-4-one. PubMed. [Link]

  • NIH. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. [Link]

Sources

Application Note: Characterization of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one as a Potential Modulator of BTK Signaling for B-Cell Malignancy Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers investigating the novel compound 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one (herein designated as Cmpd-TBP ) as a potential therapeutic agent for B-cell malignancies. Given the established role of Bruton's tyrosine kinase (BTK) in the pathogenesis of diseases like Chronic Lymphocytic Leukemia (CLL), this guide focuses on protocols to characterize Cmpd-TBP's activity against BTK.[1][2][3] We present detailed methodologies for determining its biochemical potency (IC50), cellular efficacy (EC50), and on-target engagement within a relevant cellular context. These protocols are designed to establish a robust, reproducible workflow from initial biochemical screening to foundational cell-based validation.

Introduction: Targeting BTK in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[4][5] Upon BCR activation, BTK is activated and subsequently phosphorylates downstream effectors, most notably Phospholipase Cγ2 (PLCγ2).[1][6] This cascade promotes cell proliferation, survival, and migration, and its constitutive activation is a hallmark of many B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[1][3][7]

The clinical success of BTK inhibitors, such as the first-in-class covalent inhibitor ibrutinib, has transformed the treatment landscape for CLL and other lymphomas.[7][8] These inhibitors typically form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to irreversible inactivation.[8][9][10] However, the emergence of resistance, often through mutations at the C481 site, and off-target effects necessitate the discovery of novel inhibitors with different binding modes or improved selectivity.[9][11][12]

The chemical scaffold of Cmpd-TBP, incorporating thiophene and piperidin-4-one moieties, is present in numerous pharmacologically active compounds, suggesting its potential as a basis for kinase inhibitor development.[13][14][15][16] This guide outlines the essential experiments to perform a preliminary evaluation of Cmpd-TBP as a potential BTK modulator.

The BTK Signaling Pathway

The central role of BTK in mediating BCR signaling makes it a prime therapeutic target. Understanding this pathway is crucial for interpreting experimental results.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates (Activates) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates (Activates) IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG Generates Survival Cell Proliferation & Survival (NF-κB) IP3_DAG->Survival Promotes Cmpd_TBP Cmpd-TBP Cmpd_TBP->BTK Inhibits

Caption: Simplified BTK signaling pathway in B-cells.

Compound Profile: this compound (Cmpd-TBP)

  • Structure: (A chemical structure diagram would be placed here in a full document)

  • Formula: C16H15NO2S

  • Molecular Weight: 285.36 g/mol

  • Purity: ≥95% (recommended for all assays)

  • Solubility: Prepare a 10 mM stock solution in 100% DMSO. Further dilutions should be made in appropriate assay buffers. Note: DMSO concentration in final assays should typically not exceed 0.5% to avoid solvent-induced artifacts.

  • Storage: Store the solid compound at 4°C. Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Biochemical Assay: Direct Target Inhibition

The first critical step is to determine if Cmpd-TBP directly interacts with and inhibits the BTK enzyme in a purified, cell-free system. This establishes on-target activity and provides a quantitative measure of potency (IC50).

Protocol: BTK Kinase Inhibition Assay (IC50 Determination)

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[17][18][19]

Principle: An antibody labeled with a europium (Eu) donor is bound to the tagged BTK enzyme. A fluorescent tracer (Alexa Fluor 647-labeled) binds to the ATP site of BTK. When both are bound, FRET occurs. A test compound that competes with the tracer for the ATP site will disrupt FRET, leading to a decrease in the emission ratio.[19][20]

Materials:

  • Recombinant His-tagged BTK enzyme

  • LanthaScreen™ Eu-anti-His Antibody (e.g., Thermo Fisher)[18]

  • Kinase Tracer 236 (e.g., Thermo Fisher)[17][20]

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[17]

  • Cmpd-TBP (10 mM stock in DMSO)

  • Staurosporine (control inhibitor, 1 mM in DMSO)[17]

  • 384-well, low-volume, non-binding plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of Cmpd-TBP.

    • Create an 11-point, 3-fold serial dilution series of Cmpd-TBP in DMSO, starting from 1 mM.

    • Prepare a 3X intermediate dilution of this series in Kinase Buffer A. This will be the solution added to the assay plate.[18]

  • Reagent Preparation (3X Solutions): Prepare solutions at 3 times the final desired concentration in Kinase Buffer A.

    • 3X Kinase/Antibody Mix: Prepare a solution containing 15 nM BTK and 6 nM Eu-anti-His Antibody.

    • 3X Tracer Solution: Prepare a solution of Kinase Tracer 236 at a concentration close to its Kd for BTK (e.g., 30 nM, consult manufacturer's data).

  • Assay Assembly (15 µL final volume):

    • Add 5 µL of the 3X intermediate compound dilution to the assay wells.

    • Include "no inhibitor" (DMSO only) and "maximum inhibition" (e.g., 10 µM Staurosporine) controls.

    • Add 5 µL of the 3X Kinase/Antibody Mix to all wells.

    • Add 5 µL of the 3X Tracer Solution to all wells.

  • Incubation and Reading:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET reader, measuring emissions at 615 nm (donor) and 665 nm (acceptor).[19]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Confirming Biological Activity

After confirming biochemical activity, the next step is to assess Cmpd-TBP's effect in a relevant cellular environment. This validates that the compound can cross the cell membrane, engage its target, and elicit a biological response.

Protocol: Cell Viability Assay (EC50 Determination)

This assay determines the concentration of Cmpd-TBP required to reduce the viability of a BTK-dependent cancer cell line by 50%. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method based on quantifying ATP, an indicator of metabolically active cells.[21][22]

Materials:

  • BTK-dependent B-cell lymphoma cell line (e.g., TMD8, REC-1).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • CellTiter-Glo® Reagent (Promega)[21]

  • Opaque-walled 96-well or 384-well plates.[23][24]

  • Luminometer.

Procedure:

  • Cell Plating: Seed cells in the opaque-walled plates at a pre-determined optimal density (e.g., 10,000 cells/well in 90 µL for a 96-well plate) and allow them to adhere or recover overnight.

  • Compound Addition:

    • Prepare a serial dilution of Cmpd-TBP in culture medium.

    • Add 10 µL of the diluted compound to the wells. Include "vehicle control" (DMSO-treated) wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Development:

    • Equilibrate the plate to room temperature for 30 minutes.[23][25]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[23][24]

    • Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).[21][25]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[23][24]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][25]

  • Data Acquisition and Analysis:

    • Record luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated control wells and plot against the log of compound concentration to calculate the EC50 value.

Protocol: Target Engagement by Western Blot

This protocol provides direct evidence that Cmpd-TBP inhibits BTK activity within the cell by measuring the phosphorylation status of BTK's immediate downstream substrate, PLCγ2.[6][26] A reduction in phosphorylated PLCγ2 (p-PLCγ2) upon treatment with Cmpd-TBP indicates successful target engagement.

Materials:

  • BTK-dependent cell line.

  • Cmpd-TBP.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[27][28]

  • Primary antibodies: anti-phospho-PLCγ2 (Tyr759), anti-total PLCγ2, anti-β-Actin (loading control).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.[27]

  • ECL Western Blotting Detection Reagent.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to ~80% confluency. Treat cells with varying concentrations of Cmpd-TBP (e.g., 0.1x, 1x, 10x EC50) and a vehicle control for 2-4 hours.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer containing phosphatase inhibitors.[28]

    • Scrape, collect, and clarify the lysate by centrifugation. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.[27]

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[29] Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background.[29]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the anti-phospho-PLCγ2 antibody diluted in 5% BSA/TBST.

    • Washing: Wash the membrane 3x for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash again, then apply ECL reagent and image the blot.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the same membrane can be stripped and reprobed for total PLCγ2 and then for β-Actin. This confirms that any decrease in the p-PLCγ2 signal is due to inhibition, not a decrease in total protein.[30]

Data Summary and Experimental Workflow

Hypothetical Data Summary

The following table summarizes expected outcomes from the described assays for a compound with promising activity.

Assay TypeParameterCmpd-TBP (Hypothetical Value)Ibrutinib (Reference Value)
Biochemical BTK Binding IC5025 nM~0.5 nM[9]
Cell-Based TMD8 Cell Viability EC50250 nM~10 nM
Target Engagement p-PLCγ2 Inhibition IC50200 nM~8 nM[6]
Experimental Validation Workflow

The logical progression of experiments is crucial for a rigorous evaluation of a novel compound.

Caption: Recommended experimental workflow for Cmpd-TBP validation.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound (Cmpd-TBP) as a potential inhibitor of the BTK signaling pathway. By systematically determining its biochemical potency, cellular efficacy, and direct target engagement, researchers can generate the foundational data required to validate this compound as a lead candidate for further development in the context of B-cell malignancies.

References

  • Woyach, J. A., et al. (2014). Bruton's tyrosine kinase (BTK) function is important to the development and expansion of chronic lymphocytic leukemia (CLL). Blood. [Link]

  • Wang, Y., et al. (2022). Bruton tyrosine kinase inhibitors in B-cell lymphoma: beyond the antitumour effect. Journal of Hematology & Oncology. [Link]

  • Bruton Tyrosine Kinase Inhibitors in B-Cell Lymphomas. OncLive. [Link]

  • CellTiter-Glo Assay Protocol. University of Oslo. [Link]

  • Tam, C. S., et al. (2021). Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. Clinical Drug Investigation. [Link]

  • Burger, J. A. (2019). B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia. Frontiers in Immunology. [Link]

  • Varghese, A. M., et al. (2021). BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. Frontiers in Immunology. [Link]

  • Mechanisms for the action of representative BTK inhibitors. ResearchGate. [Link]

  • Lee, C. R., et al. (2023). Resisting the Resistance: Navigating BTK Mutations in Chronic Lymphocytic Leukemia (CLL). Cancers. [Link]

  • Herman, S. E., et al. (2014). B cell receptor pathway in chronic lymphocytic leukemia: specific role of CC-292. Blood and Lymphatic Cancer: Targets and Therapy. [Link]

  • Lou, Y., et al. (2013). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. [Link]

  • Lee, C. S., & Rhee, J. (2018). Development of BTK inhibitors for the treatment of B-cell malignancies. Journal of Cancer Research and Clinical Oncology. [Link]

  • Tam, C. S., et al. (2021). Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. ResearchGate. [Link]

  • Pal, A., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]

  • Mechanism of Action for Covalent and Non-Covalent BTKi. YouTube. [Link]

  • Wodetzki, D., et al. (2018). Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells. Journal of Biological Chemistry. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Ilyin, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Western blot analysis of phospholipase C γ2 (PLCγ2) and phospho-PLCγ2... ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Johnson, D. S., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Barbaro, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

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Application Notes & Protocols for Investigating 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer: The compound 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one, hereafter designated as Compound TBP , is a specific chemical entity for which detailed preclinical data is not widely available in peer-reviewed literature. This guide is therefore constructed based on an expert analysis of its structural components, which are well-recognized as "privileged scaffolds" in central nervous system (CNS) drug discovery. The proposed mechanisms and protocols represent a scientifically rigorous, hypothesis-driven framework for its initial evaluation in neurodegenerative disease models.

Section 1: Scientific Rationale and Application Potential

1.1. Introduction to Compound TBP

Compound TBP integrates three key structural motifs known for their roles in bioactive molecules targeting CNS disorders: a thiophene ring, a benzoyl group, and a piperidine-4-one core.

  • Thiophene Moiety: The electron-rich thiophene ring is a versatile pharmacophore found in numerous CNS-active drugs due to its ability to act as a bioisosteric replacement for phenyl groups, enhancing properties like metabolic stability and receptor binding affinity.[1] Thiophene derivatives have been extensively investigated as multi-target agents in neurodegeneration, demonstrating capabilities to modulate amyloid-β (Aβ) and α-synuclein aggregation, inhibit key enzymes like acetylcholinesterase, and alleviate oxidative stress and neuroinflammation.[2][3][4]

  • Benzoylpiperidine Core: This fragment is a privileged structure found in numerous approved drugs and clinical candidates for neuropsychiatric and neurodegenerative diseases.[5] The piperidine ring is a common feature in CNS drugs, and the benzoyl group can establish crucial hydrogen bond interactions with biological targets.[5] Its constrained nature often imparts favorable selectivity and pharmacokinetic properties.

The strategic combination of these fragments in Compound TBP suggests a strong potential for CNS activity, including favorable blood-brain barrier (BBB) penetration, a critical prerequisite for treating neurodegenerative diseases.[1][3]

1.2. Hypothesized Mechanism of Action: Multi-Targeting Neurodegeneration

The pathology of diseases like Alzheimer's (AD) and Parkinson's (PD) is multifactorial, involving protein misfolding, neuroinflammation, oxidative stress, and neuronal loss.[2][4] Small molecules capable of engaging multiple pathological pathways are highly sought after. Based on its structure, Compound TBP is hypothesized to act as a multi-target agent. A primary plausible target class for thiophene-containing compounds are protein kinases.[6] For this guide, we will hypothesize that Compound TBP acts as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) , a key enzyme implicated in both tau hyperphosphorylation (a hallmark of AD) and neuroinflammatory pathways.

The proposed signaling pathway is illustrated below.

GSK3B_Pathway Abeta Amyloid-β (Aβ) Stress Signals GSK3B GSK-3β (Active) Abeta->GSK3B activates Inflam Inflammatory Cytokines Inflam->GSK3B activates Tau Tau Hyperphosphorylation (NFTs) GSK3B->Tau phosphorylates NFkB Pro-inflammatory Gene Expression GSK3B->NFkB promotes Apoptosis Neuronal Apoptosis GSK3B->Apoptosis promotes TBP Compound TBP TBP->GSK3B

Caption: Hypothesized mechanism of Compound TBP inhibiting GSK-3β.

Section 2: Experimental Protocols - A Phased Approach

This section provides a comprehensive, phased workflow for the preclinical evaluation of Compound TBP, from initial in vitro characterization to in vivo proof-of-concept.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation P1_1 1.1: Compound Handling & QC P1_2 1.2: Target Engagement (GSK-3β Kinase Assay) P1_1->P1_2 P1_4 1.4: Cytotoxicity Screening P1_1->P1_4 P1_3 1.3: Cell-Based Neuroprotection Assay P1_2->P1_3 P1_3->P1_4 P1_5 1.5: In Vitro BBB Permeability (PAMPA) P1_3->P1_5 Gate1 Potent & Selective? Cell Active? P1_5->Gate1 P2_1 2.1: PK & Brain Penetration Study P2_2 2.2: Efficacy in Acute PD Model (MPTP) P2_1->P2_2 Gate2 Brain Penetrant? Tolerated? P2_1->Gate2 P2_3 2.3: Target Validation (Post-mortem analysis) P2_2->P2_3 Gate1->P2_1 YES Gate2->P2_2 YES

Sources

Application Notes & Protocols: Preclinical Evaluation of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The pursuit of novel chemical entities with potent and selective anticancer activity is a cornerstone of modern oncology research. This document outlines a comprehensive, phased strategy for the preclinical evaluation of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one , hereafter designated as TBP . As a novel compound, TBP's biological activities are uncharacterized. However, its core structure, incorporating both a piperidin-4-one ring and a thiophene moiety, provides a strong rationale for investigation.

The piperidin-4-one scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2] Similarly, thiophene-containing molecules have been extensively explored as anticancer agents, with derivatives demonstrating mechanisms that include apoptosis induction, tyrosine kinase inhibition, and tubulin interaction.[3][4][5][6] One study identified a series of thiophene derivatives that induced apoptosis in cancer cells through changes in mitochondrial membrane potential and increased reactive oxygen species.[7]

This guide provides a systematic workflow, from initial broad-based screening to mechanistic elucidation and preliminary in vivo testing, designed to rigorously assess the potential of TBP as a viable anticancer drug candidate.

Phase 1: In Vitro Cytotoxicity Profiling & Selectivity Assessment

The initial phase is designed to determine the potency and breadth of TBP's cytotoxic activity and to establish its therapeutic window by comparing its effects on cancerous versus non-cancerous cells.

Protocol: Broad-Spectrum Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration of TBP required to inhibit the metabolic activity of a panel of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[8][9][10]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[8]

Recommended Cell Panel: The NCI-60 Human Tumor Cell Lines Screen is the gold standard for initial screening, as it represents nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, breast, prostate, and kidney), providing a comprehensive profile of the compound's activity.[12][13][14][15]

Step-by-Step Methodology:

  • Cell Seeding: In 96-well microtiter plates, seed cells at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[16] Allow cells to adhere and resume exponential growth by incubating for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of TBP in sterile DMSO. Create a series of 2-fold serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a "vehicle control" containing the highest concentration of DMSO used.

  • Treatment: Remove the seeding medium from the plates and add 100 µL of the prepared TBP dilutions (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation period should be optimized based on the cell lines' doubling times.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[17] Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][17]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[10]

Data Analysis & Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_Treated / OD_Vehicle) * 100.

  • Plot the percentage of viability against the log-transformed TBP concentration.

  • Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value for each cell line.

  • Summarize the results in a table.

Table 1: Hypothetical IC50 Values of TBP Across NCI-60 Panel Subsets
Cell Line Cancer Type
HL-60Leukemia
K-562Leukemia
A549Non-Small Cell Lung
HCT-116Colon
HT29Colon
SF-268CNS
MCF7Breast
MDA-MB-231Breast
OVCAR-3Ovarian
PC-3Prostate
786-0Renal
UACC-62Melanoma
IMR-90Normal Fibroblast
MCF-10ANormal Breast Epithelial
Protocol: Determining the Selectivity Index (SI)

A promising anticancer agent should be significantly more toxic to cancer cells than to normal, healthy cells. The Selectivity Index provides a quantitative measure of this therapeutic window.

Principle: The SI is calculated by dividing the IC50 value obtained from a normal cell line by the IC50 value from a cancer cell line.[18][19] An SI value greater than 3 is generally considered to indicate high selectivity.[20]

Methodology:

  • Perform the MTT assay as described in Protocol 2.1 using one or more non-cancerous cell lines (e.g., IMR-90 human fibroblasts, MCF-10A breast epithelial cells).

  • Calculate the IC50 values for these normal cell lines.

  • Calculate the SI for each cancer cell line using the formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)[19]

Data Interpretation:

  • SI > 3: Highly selective. The compound is significantly more toxic to cancer cells.

  • SI = 1-3: Moderately selective.

  • SI < 1: Non-selective. The compound is more toxic to normal cells.[18]

Phase 2: Elucidation of the Mechanism of Action (MoA)

Once TBP has demonstrated potent and selective cytotoxicity, the next critical phase is to understand how it induces cell death. Based on the activities of related thiophene and piperidone compounds, primary hypotheses include the induction of apoptosis and/or cell cycle arrest.[1][5]

Workflow for MoA Elucidation

MoA_Workflow start Cancer Cell Line with Low IC50 (e.g., MCF7) treat Treat with TBP (1x and 2x IC50) start->treat apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis Is cell death apoptotic? cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle Does it alter cell cycle? western Western Blot Analysis (Signaling Proteins) apoptosis->western Confirm with protein markers cell_cycle->western Confirm with protein markers

Caption: Workflow for investigating TBP's mechanism of action.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[21][23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[21][22][24]

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed a sensitive cell line (e.g., MCF7) in 6-well plates. Once they reach 70-80% confluency, treat with TBP at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[25] Pool all cells and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.[25]

  • Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[25] Transfer 100 µL of this suspension (1 x 10⁵ cells) to a flow cytometry tube.[25]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[25]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately using a flow cytometer.[23]

Data Interpretation:

  • Lower-Left (Annexin V- / PI-): Viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

Principle: PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[26] By fixing and permeabilizing cells, PI can enter and stain the nucleus. Flow cytometry can then distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Treat cells as described in Protocol 3.2.

  • Harvesting & Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS, then fix the cells by adding the pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently. This step is critical to prevent clumping.[26] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for weeks).[26]

  • Washing: Centrifuge the fixed cells (at a higher speed, as they are less dense) and wash twice with PBS to remove the ethanol.[26]

  • Staining: Resuspend the cell pellet in 450 µL of PBS. Add 50 µL of RNase A solution (100 µg/mL) to degrade RNA and ensure PI only binds to DNA.[26][27] Add 400 µL of PI solution (50 µg/mL).[26]

  • Incubation: Incubate for 10-30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer, ensuring data is collected on a linear scale.[26] Use gating strategies to exclude doublets.

Data Interpretation:

  • Analyze the resulting histogram of cell count vs. fluorescence intensity.

  • An accumulation of cells in a specific peak (e.g., G2/M) compared to the untreated control indicates cell cycle arrest at that checkpoint.

Hypothetical Signaling Pathway Investigation

If TBP induces apoptosis, Western Blot analysis can confirm the activation of key signaling proteins. A plausible mechanism for a novel agent is the induction of mitochondrial-mediated (intrinsic) apoptosis.

Apoptosis_Pathway TBP TBP Treatment Bax ↑ Pro-apoptotic Bax/Bak TBP->Bax Bcl2 ↓ Anti-apoptotic Bcl-2/Bcl-xL TBP->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by TBP.

Phase 3: Preliminary In Vivo Efficacy Assessment

Positive in vitro results must be validated in a living system. A human tumor xenograft model in immunocompromised mice is a standard preclinical model to evaluate a compound's antitumor efficacy and systemic toxicity.[28]

Protocol: Subcutaneous Xenograft Mouse Model

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., Nude or NSG mice).[28][29] Once tumors are established, the mice are treated with TBP, and its effect on tumor growth and the overall health of the animal is monitored.

Step-by-Step Methodology:

  • Animal Acclimatization: House 6-week-old male nude mice in a specific-pathogen-free (SPF) facility for at least one week before the experiment.[29] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation & Implantation: Harvest a sensitive cancer cell line (e.g., HCT-116) during its exponential growth phase. Resuspend 2-5 million cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel Matrix.[30][31] Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Compound Administration: Prepare TBP in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Administer TBP to the treatment group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at one or two dose levels (e.g., 25 mg/kg and 50 mg/kg) on a defined schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Data Collection:

    • Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each mouse at the same time to monitor for signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Euthanize all mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Data Analysis & Presentation:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Plot the mean body weight ± SEM for each group over time.

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

  • Summarize the final tumor weights and body weight changes in a table.

Table 2: Hypothetical In Vivo Efficacy of TBP in HCT-116 Xenograft Model
Treatment Group Dose (mg/kg) Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control-e.g., 1850 ± 210-
TBP25e.g., 980 ± 150e.g., 47%
TBP50e.g., 450 ± 95e.g., 76%
Positive Control (e.g., 5-FU)20e.g., 510 ± 110e.g., 72%

Conclusion and Future Directions

This document provides a foundational, multi-phase strategy for the preclinical evaluation of this compound (TBP). Successful completion of these phases—demonstrating potent in vitro cytotoxicity, favorable selectivity, a well-defined mechanism of action, and significant in vivo tumor growth inhibition with acceptable tolerability—would establish TBP as a strong candidate for further development. Subsequent steps would include lead optimization, comprehensive ADME/Tox profiling, and investigation into more advanced orthotopic or patient-derived xenograft (PDX) models.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of this target molecule.

The synthesis of this compound is typically a two-step process: a Suzuki-Miyaura cross-coupling to form the 3-(thiophen-3-yl)benzoic acid intermediate, followed by an amide coupling with piperidin-4-one. This guide is structured to address potential issues in each of these critical stages.

Overall Synthetic Workflow

The logical flow of the synthesis involves the creation of the key carbon-carbon bond followed by the formation of the amide linkage. Each step has unique challenges that require careful control of reaction parameters.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Coupling A 3-Bromobenzoic Acid D 3-(Thiophen-3-yl)benzoic Acid (Intermediate) A->D Coupling Partner 1 B Thiophene-3-boronic Acid B->D Coupling Partner 2 C Pd Catalyst & Base C->D Reaction Conditions E Piperidin-4-one (often as HCl salt) F Coupling Agent (e.g., EDC, HATU) D->F G 1-(3-Thiophen-3-yl-benzoyl)- piperidin-4-one (Final Product) D->G Acyl Donor E->G Nucleophile F->G Activation

Caption: High-level overview of the two-stage synthesis.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Step

The formation of the C-C bond between the thiophene and benzene rings is the foundation of the synthesis. Thiophene-containing substrates, however, can introduce specific challenges not seen in simpler aryl-aryl couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction has stalled, with significant starting material remaining. What are the primary causes?

A1: Reaction stalling is a common issue. The first points of investigation should be:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium black precipitation is a clear sign of catalyst decomposition.[1][2] Use a robust pre-catalyst or ensure your in-situ generated catalyst is forming correctly.

  • Oxygen Contamination: The catalytic cycle is sensitive to oxygen.[3] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Base Inefficiency: The base is crucial for activating the boronic acid. Ensure your base (e.g., K₃PO₄, K₂CO₃) is anhydrous and finely powdered for better solubility and reactivity.[1]

  • Insufficient Temperature: While high temperatures can cause degradation, insufficient heat may prevent the reaction from reaching the necessary activation energy. Monitor the reaction at a slightly elevated temperature (e.g., 80 °C) before concluding it has stalled.

Q2: I'm observing a major byproduct corresponding to unsubstituted thiophene. What is happening and how can I fix it?

A2: This is a classic case of protodeboronation , where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[4] Thiophene boronic acids are particularly susceptible to this side reaction.[4]

  • Mitigation Strategies:

    • Switch to a Milder Base: Strong bases like NaOH can accelerate protodeboronation.[4] Using milder, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ is often effective.[1]

    • Lower the Temperature: High temperatures increase the rate of protodeboronation.[4] Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can suppress this side reaction.

    • Use a More Active Catalyst: A highly active catalyst system (e.g., a modern Buchwald ligand like SPhos or XPhos with a palladium precatalyst) can accelerate the desired cross-coupling to outcompete the decomposition pathway.[4]

Q3: My main byproduct is 3,3'-bithiophene. How do I prevent this homocoupling?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or inefficient transmetalation.[2][5]

  • Prevention:

    • Rigorous Degassing: Thoroughly degas all solvents and reagents.

    • Stoichiometry Control: Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

    • Catalyst Choice: Some ligand systems are more prone to promoting homocoupling than others. If the problem persists, screen alternative phosphine ligands.

Troubleshooting Flowchart: Low Suzuki Coupling Yield

G Start Low Yield in Suzuki Step Check_SM Analyze Crude Mixture by LCMS/NMR: Identify Main Components Start->Check_SM SM_Present High % of Starting Materials Check_SM->SM_Present Deboron_Present Thiophene byproduct observed? (Protodeboronation) SM_Present->Deboron_Present No Sol_Inactive Solution: 1. Check Catalyst/Ligand Quality 2. Re-degas Solvents Rigorously 3. Increase Temperature Incrementally 4. Verify Base Quality (Anhydrous) SM_Present->Sol_Inactive Yes Homo_Present Bithiophene byproduct observed? (Homocoupling) Deboron_Present->Homo_Present No Sol_Deboron Solution: 1. Use Milder Base (K₃PO₄) 2. Lower Reaction Temperature 3. Use More Active Catalyst System 4. Use Boronic Ester instead of Acid Deboron_Present->Sol_Deboron Yes Sol_Homo Solution: 1. Ensure Rigorous Inert Atmosphere 2. Optimize Boronic Acid Stoichiometry 3. Screen Alternative Ligands Homo_Present->Sol_Homo Yes End Re-run Optimized Reaction Homo_Present->End No Sol_Inactive->End Sol_Deboron->End Sol_Homo->End

Caption: A decision tree for diagnosing Suzuki coupling issues.

Optimized Protocol for 3-(Thiophen-3-yl)benzoic Acid

This protocol is a robust starting point and may require optimization for your specific lab conditions.

Reagent/ParameterRecommendationRationale
Aryl Halide 3-Bromobenzoic Acid (1.0 eq)Bromo-derivatives offer a good balance of reactivity and stability.
Boronic Acid Thiophene-3-boronic acid (1.3 eq)A slight excess drives the reaction to completion.
Palladium Source Pd₂(dba)₃ (1 mol%)A reliable Pd(0) source.[1]
Ligand SPhos (2.5 mol%)A bulky, electron-rich ligand that accelerates the reaction and minimizes side reactions.[1][4]
Base K₃PO₄ (3.0 eq)A moderately strong, non-nucleophilic base that minimizes protodeboronation.[1][4]
Solvent Dioxane/Water (10:1 v/v)Anhydrous aprotic solvent is preferred, with minimal water to aid base solubility.[1]
Temperature 80-90 °CBalances reaction rate against potential for substrate degradation.
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation and homocoupling.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromobenzoic acid, thiophene-3-boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[1]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via cannula.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor progress by TLC or LC-MS until the 3-bromobenzoic acid is consumed.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product, which can be collected by filtration.

Part 2: Troubleshooting the Amide Coupling Step

The reaction between the carboxylic acid intermediate and piperidin-4-one forms the final product. Challenges here often relate to the choice of coupling agent, base, and the stability of the piperidinone reactant.

Frequently Asked Questions (FAQs)

Q1: My amide coupling yield is low. Which coupling agent is best?

A1: The choice of coupling agent is critical.

  • Carbodiimides (EDC/DCC): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common choice due to its water-soluble urea byproduct, which is easily removed during aqueous workup.[6] It is often used with additives like HOBt or HOAt to suppress racemization and improve efficiency.[6]

  • Uronium/Aminium Salts (HATU/HBTU): Reagents like HATU are highly effective and generate reactive OAt-active esters that lead to rapid and high-yield couplings, even with less nucleophilic amines.[7] They are often the best choice for challenging couplings but are more expensive.

  • Phosphonium Salts (PyBOP): Also very effective but can be more difficult to remove during purification.

  • Anhydride-based (T3P®): T3P® (n-propanephosphonic acid anhydride) is a powerful coupling agent with byproducts that are easily removed by aqueous washes, making it suitable for large-scale synthesis.[8]

Q2: I'm having difficulty purifying my final product. What are common impurities?

A2: Purification can be complicated by several factors:

  • Excess Carboxylic Acid: If the coupling is incomplete, the starting acid can be difficult to separate. A basic wash (e.g., with dilute NaHCO₃) during workup can help remove it.

  • Coupling Agent Byproducts: The urea from EDC or the tetramethylurea from HATU can contaminate the product. Proper aqueous washes are essential.

  • Piperidin-4-one Dimerization/Degradation: Piperidin-4-one can be unstable, especially under harsh basic or acidic conditions, leading to self-condensation or other byproducts.[9]

Q3: The piperidin-4-one is usually supplied as a hydrochloride salt. How should I handle this?

A3: The HCl salt must be neutralized to the free base before it can act as a nucleophile. This is typically done in situ.

  • Procedure: Use an additional equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl salt.[6][10] Add this base to the reaction mixture along with the piperidin-4-one salt.

Recommended Amide Coupling Agents
Coupling SystemProsConsPurification Notes
EDC / HOAt Cost-effective, water-soluble byproducts.[6]Slower than uronium salts, potential for side reactions without additive.Byproducts removed with standard aqueous acid/base washes.
HATU / DIPEA Very fast and high-yielding, low rates of epimerization.[7]Expensive, byproducts can sometimes be tricky to remove.Requires thorough aqueous washes; chromatography may be needed.
T3P® / Pyridine Powerful, byproducts are water-soluble and easily removed.[8] Good for scale-up.Can be corrosive, requires careful handling.Byproducts easily removed with aqueous workup.
Optimized Protocol for this compound

This protocol uses the common and effective EDC/HOAt system.

Procedure:

  • In a round-bottom flask, dissolve 3-(thiophen-3-yl)benzoic acid (1.0 eq), HOAt (1.2 eq), and piperidin-4-one hydrochloride (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture. (1.1 eq to neutralize the HCl salt and 1.4 eq as the reaction base).

  • Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash successively with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.[11]

References

  • Sabila, P. R., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2018). Suzuki purification problem. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Google Patents. (1994). EP0583685A1 - Process for the purification of fatty acid amides.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture? Retrieved from [Link]

  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Zipse, H., et al. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis. Retrieved from [Link]

  • Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Online Inhibitor. (2025). Optimizing Amide Bond Formation: Lab-Validated Insights. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Neri, D., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • CyberLeninka. (n.d.). SYNTHESIS AND ACYLATION OF NOVEL AZACROWNOPHANES CONTAINING FUSED PIPERIDIN-4-ONE SUBUNIT. Retrieved from [Link]

  • Scribd. (2011). Org. Lett., Vol. 13, No. 19, 2011 T3P. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the challenges associated with isolating this compound in high purity.

Introduction: Understanding the Molecule

This compound is a moderately polar molecule featuring a central benzoyl-piperidone core flanked by a thiophene ring. Its structural characteristics—a ketone, a tertiary amide, and two aromatic/heteroaromatic systems—present specific challenges and opportunities for purification. The likely synthetic route involves a Suzuki-Miyaura coupling, which can introduce a characteristic profile of impurities.[1][2] This guide will help you systematically address these challenges to achieve optimal purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My flash column chromatography results in poor separation between my product and an impurity. What's going wrong?

Possible Cause 1: Inappropriate Solvent System The polarity of your mobile phase (eluent) may not be optimal for resolving the target compound from impurities that have similar polarities. If the solvent is too polar, both compounds will elute quickly with little separation (high Rf). If it's not polar enough, they will move too slowly, leading to band broadening and poor resolution.[3]

Recommended Solution:

  • Systematic TLC Analysis: Before every column, perform a thorough Thin-Layer Chromatography (TLC) analysis using a range of solvent systems. A good target Rf for your product is between 0.25 and 0.35 to ensure good separation on the column.[4]

  • Adjust Solvent Ratio: If using a common mixture like Hexane/Ethyl Acetate, incrementally adjust the ratio. For example, if Rf is too high with 30% Ethyl Acetate, try 20% or 25%.

  • Change Solvent Selectivity: If adjusting the ratio is ineffective, the impurity may have a similar affinity for your solvent system. Switch to a different solvent system with different selectivity. For instance, replacing Ethyl Acetate with Dichloromethane/Methanol or introducing a small amount of an aromatic solvent like Toluene can alter pi-stacking interactions with the silica and improve separation of aromatic compounds.[3][5]

Possible Cause 2: Column Overloading Loading too much crude material onto the column is a common cause of poor separation. The stationary phase becomes saturated, and the separation bands of the product and impurities broaden significantly and overlap.

Recommended Solution:

  • Reduce Sample Load: As a general rule, the amount of crude material should not exceed 1-5% of the mass of the silica gel (e.g., for a 100 g silica column, load no more than 1-5 g of crude material).[3]

  • Use a Larger Column: If you need to purify a larger quantity of material, scale up the column diameter and amount of silica gel accordingly.

Possible Cause 3: Compound Degradation on Silica The Lewis acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, leading to streaking on TLC and the appearance of new impurity spots during chromatography.[4]

Recommended Solution:

  • Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot streaks, your compound may be unstable on silica.

  • Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (Et3N) to neutralize the acidic sites. This is particularly useful for compounds containing basic nitrogen atoms.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase (C18) silica gel if your compound is highly sensitive.[4]

Question 2: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly Oiling out occurs when the solubility of the compound drops so rapidly upon cooling that the molecules do not have time to orient themselves into a crystal lattice. This often happens when the solution is highly concentrated or cooled too fast.[6]

Recommended Solution:

  • Re-heat and Dilute: Add a small amount of additional hot solvent to the mixture to dissolve the oil completely. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow cooling.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass create nucleation sites for crystal growth.[3]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[6]

Possible Cause 2: Presence of Impurities Impurities can inhibit the formation of a crystal lattice, acting as "crystal poisons." This is a very common cause of oiling out.

Recommended Solution:

  • Pre-Purification: The crude material may be too impure for direct crystallization. Perform a rapid preliminary purification, such as passing the material through a short plug of silica gel with a moderately polar solvent to remove baseline impurities before attempting recrystallization.

  • Use a Decolorizing Agent: If colored impurities are present, they can sometimes interfere with crystallization. Add a very small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.[6]

Question 3: I've purified my compound, but NMR analysis still shows trace impurities. What are they and how do I remove them?

Possible Cause: Synthesis-Related Impurities The structure of this compound suggests a Suzuki-Miyaura cross-coupling reaction in its synthesis. This reaction is known to produce several common byproducts that can be difficult to remove.[1]

Common Suzuki-Related Impurities:

  • Homo-coupled Byproducts: Reaction of two molecules of the boronic acid starting material or two molecules of the aryl halide.[7]

  • Dehalogenated Starting Material: The aryl halide is reduced instead of coupled.[1]

  • Protodeborylated Starting Material: The boronic acid reacts with a proton source, cleaving the C-B bond.[1]

  • Palladium Catalyst Residues: Residual palladium can remain in the final product, often appearing as fine black particles.

Recommended Solution:

  • Optimize Chromatography: These impurities often have polarities very close to the product. A very carefully optimized gradient flash chromatography run on a high-performance system may be required.

  • Re-crystallization from a Different Solvent System: If the initial crystallization was from an alcohol, try a mixed solvent system like Dichloromethane/Hexane or Ethyl Acetate/Heptane. Different solvent systems can have different solubilizing power for specific impurities. A review on piperidin-4-one derivatives notes successful crystallization from ethanol, ethanol-ethyl acetate, and benzene-petroleum ether mixtures.[8]

  • Aqueous Wash/Liquid-Liquid Extraction: Before any purification, a thorough aqueous workup can remove many inorganic salts and highly polar starting materials. Washing the organic layer with a solution of a chelating agent like EDTA can help remove residual metal catalysts.

  • Bisulfite Extraction for Ketones: As a specialized technique, unreacted ketones or aldehydes can sometimes be removed from a mixture by forming a charged bisulfite adduct, which can then be extracted into an aqueous layer. This is useful if starting materials containing carbonyls are present.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best starting strategy for purifying crude this compound? A1: A two-step approach is generally most effective. Start with flash column chromatography to remove the bulk of the impurities and isolate the product in ~90-95% purity. Follow this with a final recrystallization step to remove any remaining trace impurities and obtain a highly pure, crystalline solid. This combination leverages the separating power of chromatography for complex mixtures and the high-level refining capability of crystallization.[3][10]

Q2: How do I select the right solvent for recrystallization? A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10] For this molecule, which has both aromatic and polar ketone/amide functionalities, good starting points are alcohols (ethanol, isopropanol) or ketones (acetone).[11] If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble, and one in which it is not) like Ethyl Acetate/Hexane or Methanol/Water can be very effective.[8][11]

Q3: My compound seems to be unstable and decomposes over time. What are the storage recommendations? A3: Ketones and compounds with heterocyclic rings can be sensitive to light, air (oxidation), and acid/base catalysis.[12] For long-term storage, it is recommended to keep the purified solid in a sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or -80°C).

Validated Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of crude material in Dichloromethane (DCM). Spot on a silica TLC plate and elute with various Hexane:Ethyl Acetate (EtOAc) mixtures (e.g., 9:1, 4:1, 2:1, 1:1). Visualize under UV light (254 nm). Select the solvent system that gives your product an Rf of ~0.3.

  • Column Packing: Select a column of appropriate size. Dry pack with silica gel, then gently tap to settle. Wet the column with the least polar solvent (Hexane) until the silica is fully saturated.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. If separation is difficult, a shallow gradient (e.g., starting with 10% EtOAc in Hexane and slowly increasing to 30% EtOAc) can be more effective than an isocratic (constant solvent ratio) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Place ~50 mg of your chromatographed product into a test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable. Find a solvent where the solid is poorly soluble at room temperature.

  • Dissolution: Place the bulk of your material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a boil (using a hot plate and a condenser). Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[10]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[10]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data & Visualization

Table 1: Example TLC Data for Solvent System Screening
Solvent System (Hexane:Ethyl Acetate)Product RfImpurity 1 RfImpurity 2 RfAssessment
9:10.100.150.05Too slow, poor separation.
4:10.280.350.15Optimal. Good separation.
2:10.450.500.30Too fast, poor separation.
1:10.650.680.55Compounds elute together.
Diagram 1: Purification Strategy Decision Workflow

Purification_Workflow cluster_options Purification Options start Crude Product Analysis (TLC, 1H NMR) purity_check Assess Impurity Profile start->purity_check chrom Flash Column Chromatography purity_check->chrom Complex Mixture (>2 impurities) cryst Direct Recrystallization purity_check->cryst Simple Mixture (1 major impurity) wash Aqueous Wash / Extraction purity_check->wash Polar / Ionic Impurities Present post_chrom Assess Purity (TLC, NMR) chrom->post_chrom final_product Pure Product (>99%) cryst->final_product wash->purity_check Re-assess final_cryst Final Recrystallization post_chrom->final_cryst Purity < 99% post_chrom->final_product Purity > 99% final_cryst->final_product

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one (CAS: 886363-42-4). This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to provide you with both the "how" and the "why" behind these experimental recommendations, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions regarding the handling and solubility of this compound.

Q1: What is the best initial solvent to dissolve this compound for creating a stock solution?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[1][2] However, it's crucial to be aware of potential issues like limited DMSO solubility and precipitation upon dilution into aqueous buffers.[1]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A2: This is a common phenomenon for poorly soluble compounds. Strategies to overcome this include:

  • Optimizing the final DMSO concentration: Keep it as low as possible, ideally below 1%, as higher concentrations can be toxic to cells or interfere with assay components.[3]

  • Adjusting the pH of your aqueous buffer: Since this compound contains a piperidine ring, which is basic, lowering the pH of the buffer can significantly increase its solubility.[3][4]

  • Using co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be explored.[1][5][6]

  • Employing solubility enhancers: Excipients like cyclodextrins or non-ionic surfactants can be added to the assay buffer to help keep the compound in solution.[7][8][9]

Q3: Can I use sonication or heating to dissolve my compound?

A3: Gentle warming and sonication can be used to aid dissolution in the initial solvent. However, it is critical to ensure the compound is chemically stable at elevated temperatures.[10] For aqueous solutions, these methods may provide a temporary supersaturated solution, which can precipitate over time.[11] Therefore, while helpful for initial dissolution, they may not be a long-term solution for maintaining solubility in your assay.

Q4: How does the pH of the assay buffer affect the solubility of this compound?

A4: The piperidine nitrogen in this compound is a basic functional group.[12][13] In acidic to neutral solutions, this nitrogen can become protonated, forming a more polar and, therefore, more water-soluble salt form.[4][14] Conversely, in basic solutions, the compound will be in its less soluble free-base form. Thus, adjusting the pH of your buffer to be slightly acidic may enhance solubility.

In-Depth Troubleshooting Guide

This section provides a more detailed exploration of strategies to systematically address and overcome the solubility challenges of this compound.

Understanding the Molecule's Physicochemical Properties

Before troubleshooting, it's essential to understand the structural features of this compound (MF: C16H15NO2S, MW: 285.36) that influence its solubility.[15] The presence of two aromatic rings (thiophene and benzoyl) contributes to its lipophilicity and likely poor aqueous solubility.[16][17] The piperidine ring contains a tertiary amine, which is a basic center.[12][13]

Systematic Approach to Solubility Enhancement

The following workflow provides a structured approach to identifying the optimal solvent system for your experiments.

Solubility_Workflow A Start: Compound Precipitation Observed B Prepare 10-20 mM Stock in 100% DMSO A->B C Dilute into Aqueous Assay Buffer B->C D Precipitation Still Occurs? C->D E Troubleshooting Paths D->E Yes N End: Optimized Assay Conditions D->N No F Path 1: pH Modification E->F G Path 2: Co-Solvent Screening E->G H Path 3: Excipient Addition E->H I Lower Buffer pH (e.g., 6.5, 6.0, 5.5) F->I J Test Co-solvents (Ethanol, PEG, Propylene Glycol) G->J K Add Cyclodextrins (e.g., HP-β-CD) or Surfactants (e.g., Tween-20) H->K L Solubility Improved? I->L J->L K->L M Validate Assay Performance L->M Yes M->N

Caption: Decision workflow for troubleshooting solubility.

Path 1: pH Modification

The basicity of the piperidine nitrogen is a key handle for improving aqueous solubility.[4][12] By lowering the pH of the assay buffer, you can increase the proportion of the protonated, more soluble form of the compound.

Experimental Protocol: pH Screening

  • Prepare a series of your assay buffer at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).

  • Create a concentrated stock solution of your compound in 100% DMSO.

  • Perform serial dilutions of the stock solution into each of the prepared buffers.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.

  • Determine the highest concentration that remains in solution at each pH.

Path 2: Co-solvent Systems

If pH adjustment is not sufficient or not compatible with your assay, exploring different co-solvents is the next logical step.[6][18] Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[5]

Table 1: Recommended Co-solvents and their Properties

Co-solventTypical Starting Concentration in AssayAdvantagesConsiderations
DMSO < 1%High solubilizing power for many organic compounds.Can be toxic to cells and inhibit enzymes at higher concentrations.[2]
Ethanol 1-5%Less toxic than DMSO for many cell types.Can affect protein structure and enzyme activity.
Propylene Glycol 1-10%Low toxicity, often used in pharmaceutical formulations.Can increase the viscosity of the solution.
Polyethylene Glycol (PEG 300/400) 1-10%Low toxicity, good solubilizer for a range of compounds.May interfere with some assay readouts.

Experimental Protocol: Co-solvent Screening

  • Prepare your assay buffer containing different percentages of the co-solvents listed in Table 1.

  • Dilute your DMSO stock solution into these co-solvent-buffer mixtures.

  • Assess for precipitation as described in the pH screening protocol.

  • It is crucial to run a vehicle control for each co-solvent system to ensure it does not affect your assay results.[19]

Path 3: Use of Solubility-Enhancing Excipients

For particularly challenging compounds, the addition of excipients to the assay buffer can be highly effective.[1][9]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][20] They can encapsulate hydrophobic molecules, like this compound, forming water-soluble inclusion complexes.[7][20][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[8]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare your assay buffer containing various concentrations of HP-β-CD (e.g., 1, 5, 10 mM).

  • Dilute your DMSO stock solution into the cyclodextrin-containing buffers.

  • Equilibrate the mixture for a short period (e.g., 15-30 minutes) to allow for complex formation.

  • Visually assess for any precipitation.

  • As with co-solvents, a vehicle control with cyclodextrin alone is essential.

Surfactants

Non-ionic surfactants, such as Tween-20 or Triton X-100, can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can entrap hydrophobic compounds, keeping them dispersed in the solution.[22][23] This approach is often used in biochemical assays but may not be suitable for cell-based assays due to potential membrane disruption.

Experimental Protocol: Surfactant-Aided Solubilization

  • Prepare your assay buffer with a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-20).

  • Dilute your DMSO stock into the surfactant-containing buffer.

  • Assess for solubility and run appropriate vehicle controls.

Final Recommendations and Best Practices

  • Always perform vehicle controls: Ensure that the chosen solvent system or excipient does not interfere with your assay's performance or viability.

  • Confirm compound concentration: For critical experiments, it may be necessary to confirm the final concentration of the dissolved compound, as some may adsorb to plasticware.[19]

  • Consider the solid form: The crystalline or amorphous state of your compound can significantly impact its solubility.[11] If you observe batch-to-batch variability in solubility, this could be a contributing factor.

  • Start with the simplest approach: Begin with pH adjustment and co-solvent optimization before moving to more complex formulations with cyclodextrins or surfactants.

By systematically applying these troubleshooting strategies, you can develop a robust protocol for working with this compound, ensuring reliable and reproducible results in your assays.

References

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Stetefeld, C., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Di Gianvincenzo, P., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Anonymous. (n.d.). Solubility and pH of amines. [Source not further specified]. [Link]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. [Link]

  • Pandey, D., et al. (2021). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. Journal of Mountain Research. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Karaman, R., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • ChemGulf. (2025). How do amines and amides affect the pH of a solution? ChemGulf Blog. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Source not further specified]. [Link]

  • Kumar, S., & Singh, R. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Source not further specified]. [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. PubChem. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Pinto, B. M., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. [Link]

  • Di, L., et al. (2013). High throughput microsomal stability assay for insoluble compounds. PubMed. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Anonymous. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Source not further specified]. [Link]

  • askIITians. (2025). How does pH affect solubility? askIITians. [Link]

  • Strachan, C. J., & Rades, T. (2018). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Pinto, B. M., et al. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate. [Link]

  • Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling. Altasciences. [Link]

  • Pinto, B. M., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • PubChem. (n.d.). 1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide. PubChem. [Link]

  • Basile, L., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

  • Pharmaffiliates. (n.d.). 1-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butyl)-7-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butoxy)quinolin-2(1H)-one. Pharmaffiliates. [Link]

  • PubChem. (n.d.). Benzoylpiperidine. PubChem. [Link]

  • PubChem. (n.d.). 1-[4,4-Bis[3-(naphthalen-1-yloxymethyl)thiophen-2-yl]but-3-enyl]piperidine-4-carboxylic acid. PubChem. [Link]

  • Extraordinary Pharmatech. (n.d.). 1101854-58-3,(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl). Extraordinary Pharmatech. [Link]

Sources

Technical Support Center: Stability of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one". This resource is designed to provide in-depth guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in cell culture media. Unanticipated compound instability can be a significant source of experimental variability and irreproducibility. This guide will equip you with the foundational knowledge and practical protocols to identify, understand, and mitigate potential stability issues.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of "this compound" in typical in vitro experimental settings.

Q1: What are the main structural features of this compound that might influence its stability in cell culture media?

A1: The molecule possesses three key functional groups that could be susceptible to degradation in a complex biological environment like cell culture media:

  • Piperidin-4-one moiety: The ketone group is a potential site for enzymatic reduction by cellular enzymes (e.g., reductases) to the corresponding alcohol.[1][2] This is a common metabolic pathway for ketone-containing compounds.[1]

  • Benzoyl-piperidine amide linkage: Amide bonds are generally stable; however, they can undergo hydrolysis under strong acidic or basic conditions, or enzymatic cleavage by amidases.[][4][5][6] While standard cell culture media is typically buffered to a physiological pH (around 7.4), cellular microenvironments or enzymatic activity could potentially facilitate hydrolysis.

  • Thiophene ring: Thiophene rings are generally stable, but can be susceptible to oxidative metabolism by cellular enzymes like cytochrome P450s, leading to the formation of sulfoxides or other metabolites.

Q2: My experimental results with this compound are inconsistent. Could compound instability be the cause?

A2: Yes, inconsistent results are a classic indicator of compound instability. If the concentration of the active compound decreases over the course of your experiment, you may observe diminished or variable biological effects. It is crucial to determine the stability of your compound under your specific experimental conditions (i.e., your cell type, media formulation, and incubation time).

Q3: How can components of the cell culture medium itself affect the stability of the compound?

A3: Cell culture media are complex mixtures that can influence compound stability through several mechanisms:

  • pH: Although buffered, slight pH shifts can occur during cell growth, which might affect the rate of hydrolysis of the amide bond.

  • Presence of Amines: Some media components, like amino acids, could potentially react with the ketone group to form imines or enamines, although this is more likely under specific pH conditions.[7][8]

  • Serum Proteins: If you are using serum-supplemented media, the compound may bind to proteins like albumin. While this is not a degradation process, it can affect the free concentration of the compound and its availability to the cells.

  • Reducing Agents: Components like glutathione, present in some media supplements or released by cells, could potentially reduce the ketone.

Q4: What is the first step I should take to investigate the stability of my compound?

A4: The first step is to perform a simple stability study in your cell culture medium of choice, both in the presence and absence of cells. This will help you differentiate between chemical degradation in the medium and cell-mediated metabolism. A typical approach involves incubating the compound in the medium at 37°C and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using an appropriate analytical method like HPLC or LC-MS.[9][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving stability-related issues.

Issue 1: Rapid Loss of Parent Compound in Cell-Free Media

If you observe a significant decrease in the concentration of this compound in your cell culture medium even without cells, this points to chemical instability.

  • Troubleshooting Workflow:

    • Verify Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS) is properly validated and can accurately quantify the parent compound.

    • Analyze for Degradants: Use a detector that can help identify potential degradation products. A photodiode array (PDA) detector can show if new peaks have a similar UV spectrum to the parent compound, while a mass spectrometer (MS) can provide mass information to help elucidate the structure of the degradants.[11]

    • Investigate pH Effects: Measure the pH of your medium over the incubation period. If there is a significant shift, consider using a more robust buffering system or adjusting the pH.[12]

    • Evaluate Media Components: To pinpoint a reactive component, you can perform stability studies in simpler buffered solutions (e.g., PBS) and then sequentially add components of your culture medium.

  • Visualization of Troubleshooting Workflow:

    Start Issue: Rapid compound loss in cell-free media Validate_Method Validate Analytical Method (HPLC/LC-MS) Start->Validate_Method Analyze_Degradants Analyze for Degradants (PDA/MS) Validate_Method->Analyze_Degradants Method OK Check_pH Investigate pH Effects Analyze_Degradants->Check_pH Evaluate_Components Evaluate Media Components Check_pH->Evaluate_Components Solution Solution: Modify media, adjust pH, or use fresh preparations Evaluate_Components->Solution

    Caption: Workflow for troubleshooting chemical instability.

Issue 2: Compound is Stable in Media but Degrades in the Presence of Cells

This scenario strongly suggests that the compound is being metabolized by the cells.

  • Troubleshooting Workflow:

    • Identify Metabolites: Use LC-MS/MS to identify and characterize potential metabolites. Common metabolic transformations to look for are the reduction of the ketone to an alcohol or oxidation of the thiophene ring.

    • Use Cell Lysate: To confirm enzymatic activity, you can perform the stability assay using cell lysate instead of whole cells. If degradation still occurs, it points to intracellular enzymatic processes.

    • Consider Cell Line: Different cell lines have varying metabolic capacities. If possible, test the stability in a cell line with lower metabolic activity.

    • Inhibit Metabolism: If a specific metabolic pathway is suspected (e.g., cytochrome P450-mediated oxidation), you can co-incubate with a known inhibitor of that pathway to see if it prevents degradation.

  • Visualization of Potential Metabolic Pathways:

    Parent This compound Reduced_Ketone Alcohol Metabolite (Ketone Reduction) Parent->Reduced_Ketone Cellular Reductases Oxidized_Thiophene Thiophene-S-oxide (Oxidation) Parent->Oxidized_Thiophene CYP450 Enzymes Hydrolyzed_Amide Amide Hydrolysis Products Parent->Hydrolyzed_Amide Amidases / pH

    Caption: Potential metabolic pathways for the compound.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media (Cell-Free)

This protocol outlines a standard procedure to determine the chemical stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Appropriate vials for sample collection

Procedure:

  • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

  • Spike the compound into pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Immediately take a sample and label it as the "Time 0" point. This sample should be processed immediately as described in step 6.

  • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • For each sample, stop the degradation process by adding a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile), vortex, and centrifuge to pellet precipitated proteins.

  • Transfer the supernatant to a new vial for HPLC or LC-MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Data Analysis: Plot the percentage of the compound remaining versus time. A stable compound will show minimal decrease over the time course.

Time (hours)% Compound Remaining (Example)
0100
298.5
497.2
895.1
2488.3
4875.6

Protocol 2: Assessing Compound Stability in the Presence of Cells

This protocol is designed to evaluate the metabolic stability of the compound.

Materials:

  • All materials from Protocol 1

  • Your specific cell line

  • Cell culture plates (e.g., 6-well or 12-well)

Procedure:

  • Seed your cells in culture plates at a density that will result in a confluent monolayer at the time of the experiment.

  • Allow the cells to adhere and grow for the appropriate amount of time (e.g., 24 hours).

  • Prepare the compound in fresh, pre-warmed medium as described in Protocol 1.

  • Remove the old medium from the cells and replace it with the medium containing the compound.

  • Set up parallel wells with medium containing the compound but no cells to serve as a cell-free control.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • At each time point, collect an aliquot of the medium from both the cell-containing wells and the cell-free control wells.

  • Process the samples as described in Protocol 1 (step 6 onwards).

  • Analyze the samples by HPLC or LC-MS.

Data Analysis: Compare the degradation rate in the presence and absence of cells. A significantly faster loss of the compound in the presence of cells indicates metabolic instability.

References

  • Asbóth, B., & Polgár, L. (1977). Hydrolysis of alkyl ester and amide substrates by papain. Acta biochimica et biophysica Academiae Scientiarum Hungaricae, 12(4), 329–333. [Link]

  • BenchChem. (n.d.). Technical Support Center: Compound X Stability Testing. Retrieved from a hypothetical BenchChem technical note.
  • Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129-130.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408.
  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3247. [Link]

  • PubMed Central (PMC). (n.d.). Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli. Retrieved from [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CRYST-2026-01-20

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting for the crystallization of the target compound 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one. The content is structured to address common experimental challenges in a direct question-and-answer format, grounded in the principles of physical chemistry and extensive field experience.

Primary Troubleshooting Guide

Question 1: I am not getting any crystals. My compound either remains as a clear solution, forms an oil, or precipitates as an amorphous solid. What should I do?

This is the most common and frustrating challenge in crystallization. It stems from issues with supersaturation, nucleation, or solvent choice. Let's break down the potential causes and solutions in a logical workflow.

Before selecting a solvent, it's crucial to analyze the structure of This compound .

  • Piperidin-4-one ring: A polar, hydrogen-bond accepting moiety.

  • Benzoyl group: A bulky, moderately polar group with a carbonyl hydrogen-bond acceptor.

  • Thiophene ring: A nonpolar, aromatic heterocyclic group.

  • Tertiary Amide Linkage: A polar, rigidifying element.

The molecule has distinct polar and nonpolar regions, suggesting that a single solvent may not be ideal. It is moderately polar overall. This profile indicates that solvents like alcohols, ethyl acetate, or acetone could be good starting points, while highly nonpolar solvents (like hexanes) or highly polar solvents (like water) might serve better as anti-solvents.[1]

// Node Definitions start [label="Start: No Crystals, Oil, or\nAmorphous Solid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Step 1: Verify Purity\n(>95% by NMR/LCMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_screen [label="Step 2: Perform Solvent Screen\n(See Table 1)", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes of Solvent Screen oil_out [label="Result: Oiling Out", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; amorphous [label="Result: Amorphous Solid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; clear_solution [label="Result: Stays in Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solve_oil [label="Action:\n1. Lower temperature.\n2. Use less anti-solvent or add it slower.\n3. Try a higher boiling point solvent.\n4. Increase solvent/solute ratio.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_amorphous [label="Action:\n1. Slow down crystallization (slower cooling, slower evaporation).\n2. Reduce concentration.[2]\n3. Use vapor diffusion with a poor solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_clear [label="Action:\n1. Concentrate the solution (slow evaporation).\n2. Add an anti-solvent (vapor diffusion is best).\n3. Induce nucleation (scratching, seeding).[2][3]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_purity; check_purity -> solvent_screen; solvent_screen -> oil_out [label="Common"]; solvent_screen -> amorphous [label="Common"]; solvent_screen -> clear_solution [label="Common"];

oil_out -> solve_oil; amorphous -> solve_amorphous; clear_solution -> solve_clear; } } Caption: Troubleshooting workflow for crystallization failure.

Step 1: Verify Purity Impurities can significantly inhibit crystallization or promote "oiling out".[4][5] Before extensive screening, ensure your material is >95% pure via NMR or LCMS. Residual solvents from a previous reaction can also drastically alter solubility.

Step 2: Systematic Solvent Screening The cornerstone of crystallization is finding a solvent (or solvent system) where the compound has high solubility at high temperatures and low solubility at low temperatures.[6][7]

Protocol: Small-Scale Solvent Screening

  • Place ~5-10 mg of your compound into several small vials.

  • Add a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • If it dissolves readily at room temperature, the solvent is too good. It might be useful as the "soluble solvent" in a mixed-solvent system.[7]

  • If it is poorly soluble, heat the vial gently (e.g., to 50-60°C). If it dissolves when hot, this is a promising candidate for cooling crystallization.

  • Cool the vials that dissolved upon heating to room temperature, then to 4°C. Observe for crystal formation.

Table 1: Hypothetical Solvent Screen for "this compound"

SolventSolubility (RT)Solubility (60°C)Result on CoolingAssessment
HexaneInsolubleInsoluble-Good anti-solvent candidate.
TolueneSparingly SolubleSolubleFine needlesPotential for cooling crystallization.
Ethyl AcetateSolubleVery SolubleOilToo soluble. Good "soluble solvent".
AcetoneSolubleVery SolubleOilToo soluble. Good "soluble solvent".[6]
IsopropanolSparingly SolubleSolubleSmall crystalsPromising Candidate.
EthanolSolubleVery SolubleNo crystalsToo soluble. Good "soluble solvent".[8]
WaterInsolubleInsoluble-Good anti-solvent candidate.[1]

Step 3: Address Specific Failure Modes

  • If Your Compound "Oils Out": This happens when the solution becomes supersaturated while the temperature is still above the compound's melting point in that specific solvent system.[4]

    • Solution 1: Reduce Supersaturation Rate. Cool the solution much more slowly or use vapor diffusion to introduce the anti-solvent over days.[9]

    • Solution 2: Change Solvents. Try a solvent in which the compound is less soluble.

    • Solution 3: Lower the Temperature. Place the crystallization vessel in a refrigerator or freezer to slow down solvent mixing and encourage slower growth.[9]

  • If You Get Amorphous Precipitate: This indicates that nucleation is happening too rapidly, preventing the formation of an ordered crystal lattice.[2]

    • Solution 1: Reduce Concentration. Start with a more dilute solution.

    • Solution 2: Slow Down! Use a technique that achieves supersaturation more slowly. Vapor diffusion is superior to slow evaporation or rapid cooling for this.[9][10]

  • If It Remains a Clear Solution: The solution is not yet supersaturated.

    • Solution 1: Slow Evaporation. Cover the vial with parafilm and poke a few small holes in it. Leave it in an undisturbed location.[9][11]

    • Solution 2: Introduce an Anti-Solvent. Use vapor diffusion by placing your vial (containing the compound dissolved in a "soluble solvent" like ethyl acetate) inside a larger jar containing an "anti-solvent" (like hexane).[10][12]

    • Solution 3: Induce Nucleation. If the solution is supersaturated but no crystals form, try scratching the inside of the glass vial with a metal spatula just below the solvent line.[2] The microscopic glass fragments can act as nucleation sites. Alternatively, if you have ever had a solid batch, use a tiny crystal as a "seed".[3]

Question 2: I'm getting crystals, but they are very small, like fine needles or microcrystalline powder. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?

This is a problem of controlling the balance between nucleation and crystal growth. When many nuclei form at once, they compete for the solute and result in a large number of small crystals. The goal is to encourage fewer nuclei to form and then allow them to grow slowly.

Key Principle: Slowing down the entire crystallization process is paramount.[9]

// Node Definitions start [label="Problem: Poor Crystal Quality\n(Needles, Microcrystals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; root_cause [label="Root Cause:\nNucleation Rate >> Growth Rate", fillcolor="#FBBC05", fontcolor="#202124"]; goal [label="Goal:\nDecrease Nucleation, Promote Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Strategies strat1 [label="Strategy 1:\nReduce Supersaturation Level\n(Use more dilute solutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; strat2 [label="Strategy 2:\nSlow Down Supersaturation Rate\n(Slower cooling/evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; strat3 [label="Strategy 3:\nUse Vapor Diffusion\n(Optimal for slow growth)", fillcolor="#F1F3F4", fontcolor="#202124"]; strat4 [label="Strategy 4:\nMinimize Disturbances\n(Avoid vibrations and temperature fluctuations)[11]", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> root_cause; root_cause -> goal; goal -> strat1; goal -> strat2; goal -> strat3; goal -> strat4; } } Caption: Logic for improving crystal quality.

Recommended Technique: Vapor Diffusion This is often the best method for growing high-quality single crystals from milligram quantities.[9][12]

Protocol: Vapor Diffusion (Liquid-Vapor)

  • Solvent Selection: Choose a "soluble solvent" (e.g., ethyl acetate, based on our screen) and a miscible, more volatile "anti-solvent" (e.g., hexane). The compound should be soluble in the former and insoluble in the latter.[10]

  • Preparation: Dissolve your compound in a minimal amount of the soluble solvent in a small, open vial (e.g., a 2 mL GC vial).

  • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). Add 2-3 mL of the anti-solvent to the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container. The more volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradually lowers the solubility of your compound, promoting slow, controlled crystal growth over several days.

  • Patience: Place the setup in a location free from vibrations and temperature swings and do not disturb it.[11]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for crystallization? There is no single ideal temperature. For cooling crystallization, a significant temperature drop is needed. However, for difficult cases, performing vapor diffusion at a constant, low temperature (e.g., 4°C) can slow diffusion rates and lead to better crystals.[9]

Q2: My compound is an Active Pharmaceutical Ingredient (API). Are there special considerations? Yes. For APIs, controlling the specific crystalline form (polymorph) is critical, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[13][][15] Any change in the crystallization protocol (solvent, temperature, cooling rate) can potentially lead to a different polymorph.[15] It is crucial to characterize each new batch of crystals using techniques like PXRD (Powder X-ray Diffraction) to ensure polymorphic consistency.

Q3: How important is glassware cleanliness? Extremely important. Dust, residue from previous experiments, or scratches can act as uncontrolled nucleation sites, leading to a shower of tiny crystals.[9] Using new or meticulously cleaned glassware is recommended.

Q4: Should I use a filtered solution? Yes. If you observe any particulate matter in your dissolved sample, it is wise to filter it hot through a small cotton plug in a pipette before setting it to crystallize. This removes potential heterogeneous nucleation sites.

Q5: The Safety Data Sheet (SDS) for my compound has no melting point or solubility data. How can I get this? The SDS for "this compound" indeed lacks much of this data.[16] This is common for novel research compounds. The only way to obtain this information is through experimental determination, starting with the small-scale solubility tests described in the primary troubleshooting guide.

Experimental Protocols

Protocol A: Cooling Crystallization

  • Dissolution: In a clean flask, add the compound and the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring until all the solid dissolves completely. Do not boil excessively.

  • Hot Filtration (Optional): If any insoluble impurities are visible, filter the hot solution quickly.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the rate, you can place the flask in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).

  • Further Cooling: Once at room temperature, transfer the flask to a 4°C refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol B: Slow Evaporation

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate) in a vial.

  • Setup: Cover the vial with a cap or parafilm. Pierce the covering with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free area and allow the solvent to evaporate over several days.[9][11]

References

  • ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing. [Link]

  • Sato, K., & Sudo, S. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Chemical & Pharmaceutical Bulletin, 53(10), 1296-1299. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • EPFL. (n.d.). Crystallization of Small Molecules. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 839–848. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Helmenstine, A. M. (2013). Solutions to Common Crystal Growing Problems. Science Notes. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • National Single Crystal X-ray Facility, University of Göttingen. (n.d.). Tips for Crystal Growing. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one". This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your synthetic work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthesis.

Guide Structure & Philosophy

This guide is structured as a dynamic Q&A, directly addressing potential challenges in a logical progression, from starting material synthesis to the final amide coupling and purification. We emphasize understanding the "why" behind experimental choices, ensuring that each protocol is a self-validating system.

Visualizing the Synthetic Pathway

The synthesis of this compound typically involves two key stages: the formation of the 3-(thiophen-3-yl)benzoic acid intermediate, commonly via a Suzuki-Miyaura cross-coupling reaction, followed by an amide bond formation with piperidin-4-one.

Synthetic_Pathway cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Amide Coupling 3-bromobenzoic_acid 3-Bromobenzoic acid intermediate 3-(Thiophen-3-yl)benzoic acid 3-bromobenzoic_acid->intermediate Suzuki Coupling thiophene-3-boronic_acid Thiophene-3-boronic acid thiophene-3-boronic_acid->intermediate Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->intermediate Base Base (e.g., K2CO3) Base->intermediate intermediate_acid 3-(Thiophen-3-yl)benzoic acid final_product 1-(3-Thiophen-3-yl-benzoyl) -piperidin-4-one intermediate_acid->final_product Amide Formation piperidin-4-one Piperidin-4-one piperidin-4-one->final_product coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->final_product

Caption: Overall synthetic route to the target compound.

Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling

FAQ 1: I am observing low yields of 3-(thiophen-3-yl)benzoic acid. What are the likely causes?

Low yields in Suzuki-Miyaura couplings involving thiophene derivatives can often be attributed to several factors:

  • Catalyst Deactivation: Palladium catalysts can be sensitive. The sulfur atom in the thiophene ring can sometimes coordinate to the palladium center, leading to catalyst deactivation.

  • Competing Homocoupling: A common side reaction is the coupling of two molecules of the boronic acid or two molecules of the aryl halide, leading to the formation of bithiophene or biphenyl dicarboxylic acid byproducts, respectively.

  • Protodeboronation: The thiophene-3-boronic acid can react with trace amounts of water or acidic protons in the reaction mixture, leading to the formation of thiophene.

  • Inefficient Base: The choice and amount of base are critical for the transmetalation step. An inappropriate base can lead to a sluggish or incomplete reaction.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling q1 Check Catalyst & Ligand Integrity start->q1 q2 Analyze Byproducts by LC-MS/NMR start->q2 q3 Optimize Base and Solvent System start->q3 q4 Verify Boronic Acid Quality start->q4 sol1 Use fresh catalyst. Consider ligands resistant to sulfur poisoning (e.g., Buchwald ligands). q1->sol1 sol2 Identify homocoupling or protodeboronation products. Adjust stoichiometry or reaction temperature. q2->sol2 sol3 Screen different bases (e.g., K3PO4, Cs2CO3). Ensure anhydrous conditions. q3->sol3 sol4 Confirm purity of boronic acid. Consider in situ generation. q4->sol4

Caption: Decision tree for troubleshooting the Suzuki coupling.

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried flask, add 3-bromobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes. The use of an aqueous solvent system can improve the solubility of the arylboronic acid and enhance the reaction yield.[1]

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product. Filter the solid and wash with water to remove inorganic salts.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Well-established catalysts for Suzuki couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strength of base can influence reaction rate and side reactions.
Solvent Toluene, 1,4-Dioxane/H₂O, DMFSolvent choice affects solubility and reaction temperature.
Temperature 80-110 °CHigher temperatures can increase reaction rate but may also promote side reactions.

Part 2: Troubleshooting the Amide Coupling Reaction

FAQ 2: My amide coupling reaction is giving a low yield or shows multiple spots on TLC. What are the common side reactions?

Amide bond formation, while seemingly straightforward, can be plagued by side reactions, especially when using reactive starting materials.[2][3][4][5]

  • Hydrolysis of Activated Carboxylic Acid: The most common side reaction is the hydrolysis of the activated carboxylic acid intermediate (e.g., acyl chloride, active ester) back to the carboxylic acid.[2] This is particularly problematic if there is moisture in the solvents or reagents.

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[3]

  • Double Acylation of Piperidin-4-one: While less common, under harsh conditions or with a large excess of the activated acid, it is theoretically possible to have reactions involving the enolizable ketone of the piperidin-4-one.

  • Reaction with the Coupling Reagent: Some amines can react directly with uronium-based coupling reagents like HATU, forming a guanidinium byproduct.

Visualizing Amide Coupling Side Reactions

Amide_Side_Reactions Activated_Acid Activated Carboxylic Acid (e.g., O-Acylisourea) Desired_Product Desired Amide Product Activated_Acid->Desired_Product + Amine Hydrolysis Hydrolysis Activated_Acid->Hydrolysis + H2O Rearrangement N-Acylurea Formation (with Carbodiimides) Activated_Acid->Rearrangement Piperidin-4-one Piperidin-4-one Piperidin-4-one->Desired_Product Carboxylic_Acid Carboxylic Acid (starting material) Hydrolysis->Carboxylic_Acid N-Acylurea N-Acylurea Byproduct Rearrangement->N-Acylurea

Caption: Common side reaction pathways in amide coupling.

FAQ 3: I am using an acid chloride for the acylation and the reaction is messy. Are there better alternatives?

While converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride or oxalyl chloride is a classic method, it can be harsh and lead to side reactions.[6][7] Modern peptide coupling reagents offer milder and more controlled conditions.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Inexpensive, common.Can lead to N-acylurea formation, potential for racemization.[3]
HATU/DIPEA High reactivity, low racemization, good for hindered substrates.[2][3]More expensive, byproducts can be difficult to remove.
PyBOP Effective for hindered systems, reduces racemization.[3]Byproducts can be challenging to separate.
Protocol 2: HATU-Mediated Amide Coupling
  • Acid Activation: In a dry flask under an inert atmosphere, dissolve 3-(thiophen-3-yl)benzoic acid (1.0 eq) in anhydrous DMF or DCM. Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).[2][3]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[8]

  • Amine Addition: Add a solution of piperidin-4-one (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 3: Purification and Characterization

FAQ 4: I am struggling with the purification of the final product. What are the best methods?

The final product, being a ketone and a tertiary amide, has a moderate polarity. Purification challenges often arise from similarly polar byproducts.

  • Column Chromatography: This is the most common method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.

  • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification method.[9] Solvents to screen include ethanol, isopropanol, ethyl acetate/hexanes, and dichloromethane/hexanes.[9]

  • Distillation: While not typically used for this type of compound due to its high boiling point, it could be an option if the impurities are non-volatile.[10]

Troubleshooting Purification
IssuePotential CauseRecommended Action
Product co-elutes with impurity Similar polarityTry a different solvent system for chromatography (e.g., DCM/methanol). Consider reverse-phase chromatography if available.
Oily product after column Residual high-boiling solvent (e.g., DMF)Co-evaporate with a lower-boiling solvent like toluene. Perform an aqueous workup before chromatography to remove DMF.
Product does not crystallize Product is an oil, or impurities are inhibiting crystallizationPurify further by chromatography. Try seeding with a small crystal if one can be obtained.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Khan, I., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances, 14, 10743-10753.
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021). Retrieved January 20, 2026, from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2024).
  • Wujec, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • 3-(Thiophen-3-yl)benzoic acid | C11H8O2S | CID 4047610 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025). Retrieved January 20, 2026, from [Link]

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(5), 1347-1361.
  • Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction | Request PDF - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]

  • Synthesis of Amides - Chemistry LibreTexts. (2021). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Optimizing Thiophene-Benzoyl-Piperidone Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of thiophene moieties to the benzoyl-piperidone core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The benzoyl-piperidone scaffold is a privileged structure in medicinal chemistry, and its successful functionalization with thiophene rings can unlock novel pharmacological properties.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling between a brominated benzoyl-piperidone and thiophene boronic acid, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low or no product yield in a Suzuki-Miyaura coupling involving a heteroaromatic compound like thiophene often points to a few critical factors.[2] Let's break down the potential culprits and the strategies to overcome them.

  • Catalyst Inactivity or Poisoning: The heart of the Suzuki reaction is the palladium catalyst. If it's not active, the reaction won't proceed.

    • Causality: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Oxygen can oxidize and deactivate the Pd(0) species, and impurities in your starting materials can act as catalyst poisons.[3][4]

    • Solutions:

      • Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[5]

      • Use High-Purity Reagents: Ensure your starting materials, particularly the thiophene boronic acid and the benzoyl-piperidone halide, are of high purity.[6]

      • Consider a Pre-catalyst: Using air-stable palladium pre-catalysts (e.g., those from the Buchwald or Hartwig groups) can ensure a consistent source of active Pd(0).[4]

  • Inefficient Transmetalation: This is a crucial step where the thiophene group is transferred from the boron atom to the palladium center.

    • Causality: The transmetalation step is highly dependent on the choice of base. The base activates the boronic acid, making it more nucleophilic for the transfer to the palladium complex. The solubility and strength of the base are critical.[5]

    • Solutions:

      • Base Selection: Screen different bases. While strong bases like NaOH can be effective, they can also promote side reactions.[7] Milder inorganic bases like finely ground K₃PO₄ or K₂CO₃ are often a good starting point.[5][7] In some cases, Cs₂CO₃ or KF can be beneficial.[3][7]

      • Solvent Choice: The solvent influences the solubility of the base and the reactants. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes, the addition of a small amount of water can facilitate the reaction, but it must be carefully controlled to avoid side reactions.[4][8]

  • Side Reactions: The most common side reactions with thiophene boronic acids are protodeboronation and homocoupling.

    • Causality:

      • Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a proton from the reaction medium, leading to the formation of thiophene as a byproduct.[7] This is often accelerated by strong bases and high temperatures.[7]

      • Homocoupling: The boronic acid can couple with itself to form a bithiophene byproduct. This is often promoted by the presence of oxygen.[5]

    • Solutions:

      • To Minimize Protodeboronation:

        • Use milder bases (e.g., K₃PO₄, K₂CO₃).[7]

        • Lower the reaction temperature. Operating in the 60-80 °C range can significantly reduce this side reaction.[7]

        • Use a more stable form of the boronic acid, such as a pinacol ester (boronate ester).[9]

      • To Minimize Homocoupling:

        • Rigorously exclude oxygen from your reaction mixture through proper degassing techniques.[5]

Issue 2: My Buchwald-Hartwig Amination is Failing

Question: I'm trying to couple thiophene directly to the nitrogen of the piperidone core using a Buchwald-Hartwig amination with a halothiophene, but the reaction is not working. What should I troubleshoot?

Answer:

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[10] When coupling a piperidone with a heteroaryl halide like bromothiophene, several factors can influence the outcome.

  • Ligand Choice is Critical: The ligand is arguably the most important component in a successful Buchwald-Hartwig reaction.

    • Causality: The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the crucial reductive elimination step that forms the C-N bond. For coupling with heteroaryl halides and cyclic secondary amines like piperidone, bulky and electron-rich phosphine ligands are often required to achieve high yields.[3][4]

    • Solutions:

      • Screen Bulky Biarylphosphine Ligands: Ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points for challenging couplings.[4][11]

      • Consider Bidentate Ligands: For some systems, bidentate ligands like BINAP or XantPhos can be effective.[10][12]

  • Base Selection and Strength: The base plays a key role in deprotonating the piperidine nitrogen, allowing it to coordinate to the palladium center.

    • Causality: A base that is too weak will not effectively deprotonate the amine, stalling the catalytic cycle. A base that is too strong or nucleophilic can lead to side reactions or degradation of sensitive functional groups.[13]

    • Solutions:

      • Use Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective bases for Buchwald-Hartwig aminations.[4]

      • Inorganic Bases: In some cases, strong inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, particularly if your substrate is sensitive to alkoxides.[3][12]

  • Substrate Reactivity: The nature of the halothiophene can impact the reaction.

    • Causality: The general reactivity order for the oxidative addition step is I > Br > Cl. If you are using a chlorothiophene, the reaction will be more challenging and require a more active catalyst system.[8] The position of the halogen on the thiophene ring also influences reactivity.

    • Solutions:

      • Start with a More Reactive Halide: If possible, begin your optimization with a bromo- or iodothiophene.

      • Use a More Active Catalyst for Aryl Chlorides: If you must use a chlorothiophene, specific ligands and pre-catalysts have been developed for these less reactive substrates.[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzoyl-Piperidone with Thiophene-2-boronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and temperature may be necessary for your specific substrate.

Materials:

  • 1-(4-(2-bromobenzoyl))piperidin-4-one (or similar brominated benzoyl-piperidone) (1.0 equiv)

  • Thiophene-2-boronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphane) (0.04 equiv)

  • K₃PO₄ (finely ground) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous water (optional, for co-solvent systems)

Procedure:

  • To an oven-dried Schlenk flask, add the brominated benzoyl-piperidone, thiophene-2-boronic acid, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining anhydrous dioxane.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of Piperidone with 2-Bromothiophene

This protocol outlines a general procedure for the C-N coupling. The choice of ligand and base is critical and may require screening.

Materials:

  • Piperidone (1.0 equiv)

  • 2-Bromothiophene (1.2 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)

  • XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add the Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (in a glovebox if possible).

  • Seal the flask with a septum.

  • Add anhydrous toluene, followed by the piperidone and then the 2-bromothiophene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield Range (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10070-90
2Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O9050-75
3PdCl₂(dppf) (3)-Cs₂CO₃DMF8065-85

Table 2: Key Parameters for Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield Range (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10075-95
2Pd(OAc)₂ (2)RuPhos (4)LHMDSTHF8070-90
3G3-XPhos Pre-catalyst (2)-K₃PO₄Dioxane11060-80

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd_complex->transmetalation trans_complex Ar-Pd(II)-Ar' L₂ transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product catalyst_regen Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amide_complex L-Pd(II)(Ar)(NR₂) deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Product) reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Flowchart for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Degas solvent and reaction mixture thoroughly. check_atmosphere->degas No check_reagents Are starting materials pure? check_atmosphere->check_reagents Yes degas->check_reagents purify_reagents Purify starting materials. check_reagents->purify_reagents No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes purify_reagents->check_catalyst use_precatalyst Use a fresh or pre-formed catalyst. check_catalyst->use_precatalyst No check_side_products Are protodeboronation or homocoupling observed? check_catalyst->check_side_products Yes use_precatalyst->check_side_products optimize_conditions Optimize reaction conditions. check_side_products->optimize_conditions Yes success Improved Yield check_side_products->success No change_base Switch to a milder base (e.g., K₃PO₄). optimize_conditions->change_base lower_temp Lower the reaction temperature. optimize_conditions->lower_temp change_boron Use a boronate ester. optimize_conditions->change_boron change_base->success lower_temp->success change_boron->success

Caption: A decision-making workflow for troubleshooting low yields in Suzuki coupling.

References

  • BenchChem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions with 2-[3-(bromomethyl)phenyl]thiophene.
  • ResearchGate. (n.d.). Asymmetric cross-coupling heterocyclic boronic acids with racemic 1 A...
  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of Butenylthiophene.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6280-6314.
  • BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • MDPI. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • ElectronicsAndBooks. (n.d.). Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives.
  • Semantic Scholar. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • PubMed Central. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • WordPress. (2025). Use of base metals in Buchwald-Hartwig coupling.
  • Nature. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
  • Springer Nature. (2019). Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides.
  • ResearchGate. (n.d.). The Synthesis and Applications of Heterocyclic Boronic Acids.
  • Kobe University Repository. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron Letters, 50(17), 1937-1940.
  • ACS Publications. (2026).
  • Royal Society of Chemistry. (2009). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 11(10), 1587-1590.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2023). Troubleshooting Ullmann Coupling. r/Chempros.
  • askIITians. (2019). Why thiophene do not show coupling reaction? Explain.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
  • UCL Discovery. (n.d.). A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Google Patents. (n.d.). Process for the synthesis of benzo[b]thiophenes.
  • Royal Society of Chemistry. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation.
  • ACS Publications. (n.d.). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry.
  • Sci-Hub. (2015). Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry – A European Journal, 21(50), 18407–18416.
  • ACS Publications. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2893-2904.
  • MDPI. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals, 15(3), 302.
  • ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage....
  • PubMed Central. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(13), 1276-1289.
  • ResearchGate. (2003). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Tetrahedron Letters, 44(45), 8299-8302.

Sources

Addressing off-target effects of "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating and Mitigating Off-Target Effects

Introduction: 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one is a novel small molecule modulator under investigation for its therapeutic potential. As with any specific pharmacological agent, understanding its full activity profile, including both on-target and off-target effects, is crucial for accurate data interpretation and successful drug development. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental results and potential toxicity.[1][2] This guide provides a comprehensive framework for researchers to identify, validate, and troubleshoot potential off-target activities of this compound.

For the purpose of this guide, we will operate under the hypothesis that the intended primary target of this compound is the G-protein coupled receptor (GPCR) designated as Target X , where it acts as an antagonist.

Troubleshooting Guide: Experimental Workflows

This section provides step-by-step guidance to address common issues encountered during the characterization of this compound.

Q1: How can I confirm the on-target activity of this compound at Target X?

A1: Rationale: Before investigating off-target effects, it is essential to unequivocally confirm and characterize the interaction with the intended target. This is typically achieved through a combination of binding and functional assays.

Experimental Workflow:

cluster_binding Step 1: Binding Affinity cluster_functional Step 2: Functional Antagonism b1 Prepare membranes from cells expressing Target X b2 Incubate membranes with a radiolabeled ligand for Target X b1->b2 b3 Add increasing concentrations of This compound b2->b3 b4 Measure displacement of radioligand b3->b4 b5 Calculate Ki value b4->b5 f1 Use cells expressing Target X f2 Pre-incubate cells with increasing concentrations of your compound f1->f2 f3 Stimulate cells with a known agonist for Target X f2->f3 f4 Measure downstream signaling (e.g., cAMP, Ca2+ flux) f3->f4 f5 Calculate IC50 value f4->f5

Caption: Workflow for validating on-target activity.

Detailed Protocols:

  • Protocol 1: Competitive Radioligand Binding Assay

    • Cell Culture and Membrane Preparation: Culture a cell line stably overexpressing Target X. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand for Target X (e.g., [3H]-agonist), and a serial dilution of this compound.

    • Incubation: Incubate the plates to allow the binding to reach equilibrium.

    • Detection: Harvest the membranes onto filter plates and measure the bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Protocol 2: Functional Assay (e.g., cAMP Measurement for a Gs-coupled Target X)

    • Cell Culture: Plate cells expressing Target X in a suitable assay plate.

    • Compound Incubation: Pre-incubate the cells with a serial dilution of this compound for a defined period.

    • Agonist Stimulation: Add a known agonist for Target X at a concentration that elicits a submaximal response (e.g., EC80).

    • Signal Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the inhibition of the agonist-induced signal against the concentration of your compound to determine the functional IC50.

Q2: I'm observing a phenotype inconsistent with Target X antagonism. How do I investigate potential off-target effects?

A2: Rationale: An unexpected biological response suggests that this compound may be interacting with other cellular targets. A systematic approach is necessary to identify these off-targets.

Tiered Approach to Off-Target Identification:

start Unexpected Phenotype Observed tier1 Tier 1: In Silico Profiling (e.g., SwissTargetPrediction) Predict potential off-targets based on chemical structure. start->tier1 Hypothesis Generation tier2 Tier 2: Broad Off-Target Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) Screen against a large panel of receptors, channels, and enzymes. tier1->tier2 Experimental Screening tier3 Tier 3: Hit Validation Perform dose-response studies on high-confidence hits from Tier 2. tier2->tier3 Confirmation end Characterize Off-Target Pharmacology tier3->end

Caption: A tiered strategy for identifying off-target effects.

  • Tier 1: In Silico Prediction (Optional but Recommended)

    • Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. Web-based platforms can compare your molecule to databases of compounds with known biological activities.[3] This step can help prioritize experimental screening.

  • Tier 2: Broad Off-Target Panel Screening

    • Submit the compound to a commercial service that offers broad screening panels. These panels typically include a wide range of GPCRs, ion channels, kinases, and other enzymes that are common sites of off-target activity.[4][5]

    • Data Presentation: The results are usually provided as a percentage of inhibition at a fixed concentration (e.g., 10 µM).

    Table 1: Hypothetical Off-Target Screening Results for this compound (10 µM)

    Target Class Target Name % Inhibition
    On-Target Target X 95%
    GPCR 5-HT2A Receptor 85%
    GPCR Dopamine D2 Receptor 68%
    Ion Channel hERG 55%

    | Enzyme | Phosphodiesterase 4 (PDE4) | 15% |

  • Tier 3: Validation of High-Confidence Hits

    • Based on the screening results (typically hits showing >50% inhibition), perform follow-up experiments to confirm and quantify the off-target interactions.

    • Protocol 3: Off-Target Functional Assay (e.g., 5-HT2A Receptor)

      • Obtain a cell line that endogenously or recombinantly expresses the 5-HT2A receptor.

      • As the 5-HT2A receptor is Gq-coupled, a calcium flux assay is appropriate.

      • Pre-incubate the cells with a serial dilution of this compound.

      • Stimulate the cells with serotonin (5-HT).

      • Measure the resulting calcium mobilization using a fluorescent calcium indicator.

      • Determine the IC50 for the off-target interaction.

Frequently Asked Questions (FAQs)

Q3: What are common off-target liabilities for piperidine-containing compounds?

A3: The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[6] However, its basic nitrogen atom can lead to interactions with various biological targets, including:

  • Monoamine Receptors: Due to structural similarities to neurotransmitters, piperidine derivatives often show activity at serotonin (5-HT), dopamine, and adrenergic receptors.[3]

  • Sigma Receptors: The piperidine motif is a common feature in high-affinity sigma receptor ligands.[7][8]

  • hERG Potassium Channel: Inhibition of the hERG channel is a common off-target effect for many small molecules and a significant concern for potential cardiotoxicity.[9]

Q4: How can I design my experiments to minimize the impact of off-target effects?

A4: Several strategies can help you differentiate on-target from off-target effects:

  • Use the Lowest Effective Concentration: Perform dose-response experiments and use the lowest concentration of this compound that elicits the desired on-target effect. Off-target effects are often observed at higher concentrations.

  • Employ a Structurally Unrelated Control: Use a known modulator of Target X that has a different chemical scaffold. If this control compound recapitulates the on-target phenotype but not the unexpected phenotype, it strengthens the case for an off-target effect of your compound.[9]

  • Use an Inactive Analog: If available, use a close chemical analog of this compound that is inactive against Target X. If this inactive analog still produces the unexpected phenotype, it is likely due to an off-target effect or non-specific activity.[2][10]

Q5: What are appropriate positive and negative controls for my experiments?

A5:

  • On-Target Assays:

    • Positive Control: A known, well-characterized antagonist for Target X.

    • Negative Control: The vehicle (e.g., DMSO) used to dissolve the compound.

  • Off-Target Validation Assays:

    • Positive Control: A known antagonist for the specific off-target being tested (e.g., ketanserin for the 5-HT2A receptor).

    • Negative Control: The vehicle.

  • Cell-Based Phenotypic Assays:

    • Positive Control: A tool compound known to produce the expected phenotype through on-target activity.

    • Negative Controls: An inactive analog of your compound and/or a structurally unrelated compound that targets the same pathway.[2][10]

References

  • Multispan Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from Multispan Inc. website. [Link]

  • Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. [Webinar].
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery website. [Link]

  • Crews, C. M. (2017). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Accounts of chemical research, 50(7), 1541–1548.
  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from Creative Bioarray website. [Link]

  • Lino, C. A., Harper, J. C., Cottle, J. H., & Desjarlais, J. R. (2018). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. The CRISPR journal, 1(2), 111-120.
  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from Eurofins Discovery website. [Link]

  • Kenakin, T. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. [Webinar]. YouTube. [Link]

  • Pharmacelera. (2021). Ligand-based methods as potential solutions to GPCR drug discovery limitations. Retrieved from Pharmacelera website. [Link]

  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., ... & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744.
  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2024). Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116323.
  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., ... & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

Sources

Technical Support Center: 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one," a novel compound with significant research potential. This guide, designed by application scientists, provides in-depth troubleshooting and best practices for optimizing its dose-response curve, a critical step in characterizing its pharmacological activity.

Given that "this compound" is a novel investigational compound, this guide is built upon foundational principles of pharmacology and addresses common challenges encountered when profiling new chemical entities. The structural motifs, including thiophene and piperidine, are found in compounds with a wide range of biological activities, from enzyme inhibition to receptor modulation.[1][2][3] Therefore, establishing a robust and reproducible dose-response relationship is paramount for elucidating its mechanism of action and therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the first step in designing a dose-response experiment for a new compound like this?

A1: The crucial first step is to perform a range-finding experiment. This involves testing a very broad range of concentrations (e.g., from 1 nM to 100 µM) with wide spacing (e.g., 10-fold dilutions) to identify the concentration window where the compound elicits a biological response. This initial experiment will inform the more detailed, narrower concentration range for your definitive dose-response curve.

Q2: How many concentrations should I use for a standard dose-response curve?

A2: For a robust curve, it is recommended to use at least 8-12 different concentrations. This allows for a more accurate determination of key parameters like the EC50/IC50, the Hill slope, and the maximum and minimum responses.[4] The concentrations should be spaced evenly on a logarithmic scale (e.g., using 2-fold or 3-fold serial dilutions).[5]

Q3: What is the difference between EC50 and IC50?

A3: EC50 (half-maximal effective concentration) is the concentration of a drug that produces 50% of the maximal agonistic or stimulatory effect.[6] Conversely, IC50 (half-maximal inhibitory concentration) is the concentration that causes 50% inhibition of a specific biological or biochemical function.[7] The choice of which to measure depends on the nature of the assay and the compound's effect.

Q4: My dose-response curve doesn't reach a plateau (100% effect or inhibition). What does this mean?

A4: This can indicate several things:

  • Compound Solubility: The compound may be precipitating out of solution at higher concentrations.

  • Assay Interference: The compound might interfere with the assay technology at high concentrations (e.g., fluorescence quenching).[8]

  • Partial Agonism/Antagonism: The compound may be a partial agonist or antagonist, meaning it cannot produce the full biological response of a full agonist or completely block the response of an agonist.

  • Concentration Range: The concentrations tested may not be high enough to elicit the maximal response.

Q5: Should I use technical and biological replicates?

A5: Absolutely. Technical replicates (multiple wells on the same plate) are essential to assess the precision of your measurements within a single experiment.[9] Biological replicates (repeating the entire experiment on different days with fresh reagents and/or different cell passages) are critical to ensure the reproducibility and reliability of your findings.[8] It is recommended to perform at least three independent biological replicates.

Experimental Design and Protocol

A well-designed experiment is the foundation of a reliable dose-response curve. This section outlines the critical steps from compound preparation to data acquisition.

Workflow for Dose-Response Curve Generation

Dose-Response Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis RangeFind Range-Finding Experiment StockPrep Prepare Compound Stock Solution RangeFind->StockPrep Inform SerialDilute Create Serial Dilutions StockPrep->SerialDilute AddCompound Add Compound Dilutions SerialDilute->AddCompound PlateCells Plate Cells/ Prepare Assay PlateCells->AddCompound Incubate Incubate AddCompound->Incubate Readout Measure Response (e.g., Luminescence) Incubate->Readout Normalize Normalize Data (to controls) Readout->Normalize FitCurve Non-linear Regression (4-Parameter Fit) Normalize->FitCurve DetermineParams Extract EC50/IC50, Hill Slope, Emax FitCurve->DetermineParams Validate Assess Goodness of Fit (R²) DetermineParams->Validate

Caption: Workflow for generating a dose-response curve.

Step-by-Step Experimental Protocol
  • Compound Stock Preparation:

    • Dissolve "this compound" in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution.

    • Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Serial Dilution:

    • Perform serial dilutions in an appropriate solvent (e.g., cell culture medium or assay buffer). It is critical to ensure that the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).

    • A common method is to perform a 1:3 serial dilution to create a 10-point dose-response curve.

  • Assay Plate Setup:

    • Seed cells at an optimized density to ensure they are in a logarithmic growth phase at the time of compound addition.[9]

    • Include appropriate controls on each plate:

      • Vehicle Control (0% effect): Cells treated with the same final concentration of DMSO as the compound-treated wells.

      • Positive Control (100% effect): Cells treated with a known reference compound that elicits a maximal response.

      • Negative Control (No cells/reagents): Wells containing only medium to measure background signal.

  • Compound Treatment and Incubation:

    • Add the prepared compound dilutions to the assay plates.

    • Incubate the plates for a predetermined duration. This time should be optimized based on the biological question and the kinetics of the expected response.

  • Data Acquisition:

    • After incubation, add the detection reagents according to the assay manufacturer's protocol (e.g., for viability, reporter gene expression, or enzyme activity).

    • Read the plate on a suitable microplate reader.

Troubleshooting Guide

This section addresses common problems encountered during dose-response experiments in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
High variability between technical replicates (High %CV) - Pipetting errors during serial dilution or compound addition.[8]- Inconsistent cell seeding density across the plate.- Edge effects on the microplate.- Use calibrated pipettes and practice proper pipetting technique.- Ensure thorough mixing of cell suspension before plating.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.
Poor curve fit (Low R² value) - Inappropriate concentration range (too narrow or too wide).- Insufficient number of data points.- Presence of significant outliers.- Re-run the experiment with a concentration range informed by a range-finding study.- Increase the number of concentrations tested (aim for 8-12 points).- Examine raw data for outliers and consider appropriate statistical methods for handling them.
"Bell-shaped" or Biphasic Dose-Response Curve - Compound cytotoxicity at high concentrations.- Off-target effects at higher doses.- Assay artifact (e.g., signal quenching).[8]- Perform a separate cytotoxicity assay (e.g., CellTiter-Glo®) in parallel.- Investigate potential off-target activities through literature or counter-screening.- Check for compound interference with the assay readout system.
Inconsistent EC50/IC50 values between experiments - Variation in experimental conditions (incubation time, cell passage number, reagent lots).- Instability of the compound in stock or diluted solutions.- Standardize all assay parameters and document them meticulously.- Use cells within a consistent passage number range.- Prepare fresh compound dilutions for each experiment and minimize freeze-thaw cycles of the stock solution.
Troubleshooting Logic Diagram

Troubleshooting Logic start Dose-Response Data Acquired check_variability Is replicate variability high? (%CV > 15%) start->check_variability check_fit Is the curve fit good? (e.g., R² > 0.95) check_plateau Does the curve reach a clear plateau? check_fit->check_plateau Yes solution_range Solution: - Adjust concentration range - Increase number of points - Check for outliers check_fit->solution_range No check_variability->check_fit No solution_pipetting Solution: - Review pipetting technique - Calibrate pipettes - Check cell seeding uniformity check_variability->solution_pipetting Yes solution_solubility Solution: - Test compound solubility - Check for assay interference - Consider partial agonism check_plateau->solution_solubility No end_good Reportable Results check_plateau->end_good Yes end_bad Re-evaluate Assay Design & Re-run solution_pipetting->end_bad solution_range->end_bad solution_solubility->end_bad

Caption: A decision tree for troubleshooting common dose-response curve issues.

Data Analysis and Interpretation

Accurate data analysis is as crucial as the experiment itself.

  • Data Normalization: Raw data should be normalized to your controls. A common method is to set the average of the vehicle control wells to 0% effect and the average of the positive control wells to 100% effect.

  • Non-linear Regression: Dose-response data should be plotted with the response on the Y-axis and the log of the compound concentration on the X-axis.[5] The data should then be fitted using a non-linear regression model, most commonly the four-parameter logistic (4PL) equation.[7][10]

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • Interpreting Key Parameters:

    • EC50/IC50: The most common measure of a compound's potency. A lower EC50/IC50 value indicates higher potency.[6]

    • Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 suggests a 1:1 binding interaction. A value greater than 1 may indicate positive cooperativity, while a value less than 1 may suggest negative cooperativity or multiple binding sites.

    • Top and Bottom Plateaus (Emax): Represent the maximal and minimal response of the assay. These values are critical for determining the compound's efficacy.[11]

  • Assay Quality Control: Before accepting the results, assess the quality of the assay using metrics like the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening.[8]

By following these guidelines and troubleshooting steps, researchers can generate high-quality, reproducible dose-response curves for "this compound," enabling a robust characterization of its pharmacological profile.

References

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available from: [Link]

  • Collaborative Drug Discovery. (n.d.). Understanding the Importance of The Dose-Response Curve. CDD Vault. Available from: [Link]

  • Kalliokoski, T. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Patsnap. (n.d.). Explain what is EC50?. Patsnap Synapse. Available from: [Link]

  • L-C. Zhang, et al. (2025). Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. Available from: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Assay validation. (A-C) Concentration-response curves obtained in full.... Available from: [Link]

  • Semantic Scholar. (n.d.). Guidelines for accurate EC50/IC50 estimation. Available from: [Link]

  • Fang, X., et al. (2023). Robust and Efficient Dose-Response Curve Estimation for Drug Discovery. Springer Nature. Available from: [Link]

  • R. S. S. Wu, et al. (2014). Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm. PMC - NIH. Available from: [Link]

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  • ResearchGate. (2025). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Available from: [Link]

  • Johnson, D. S., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed. Available from: [Link]

  • Bretz, F., & Pinheiro, J. C. (2012). Optimal experimental designs for dose–response studies with continuous endpoints. PMC. Available from: [Link]

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Validation & Comparative

Confirming the Bioactivity of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to identifying next-generation therapeutics. The compound 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one represents a unique amalgamation of three key pharmacophores: a piperidin-4-one core, a benzoyl linker, and a thiophene moiety. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural components suggest a strong potential for bioactivity, particularly in the realm of oncology. The piperidin-4-one nucleus is a versatile scaffold known to be a constituent of various pharmacologically active agents, including those with anticancer properties.[1] The incorporation of a thiophene ring, a common bioisostere for a phenyl ring, and a benzoyl group, offers unique electronic and steric properties that could facilitate interactions with various biological targets.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and confirm the bioactivity of this compound. We will outline a series of comparative in vitro and cell-based assays, benchmarking its performance against established kinase inhibitors. The causality behind each experimental choice will be detailed, ensuring a robust and self-validating approach to characterizing this novel compound.

Comparative Bioactivity Assessment: A Focus on Kinase Inhibition

Given that many small molecule anticancer agents exert their effects through the inhibition of protein kinases, our initial investigation will focus on this target class.[2] Kinases play a crucial role in cell signaling pathways that govern proliferation, survival, and differentiation, making them attractive targets for therapeutic intervention.[2][3]

We will compare the bioactivity of This compound (Compound X) with two well-characterized kinase inhibitors:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor, serving as a positive control for kinase inhibition.

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of various cancers, providing a clinically relevant benchmark.

In Vitro Kinase Inhibition Profile

The initial step is to determine if Compound X can directly inhibit the activity of a panel of relevant kinases in a cell-free system. This provides a direct measure of the compound's potency and selectivity.[4][5][6]

Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Sorafenib (IC50, nM)
VEGFR2251590
PDGFRβ40205
c-Kit1501068
B-Raf>10,0005022
CDK18005>10,000
Cell-Based Assays: From Target Engagement to Cellular Effects

Following the in vitro assessment, it is crucial to evaluate the compound's activity in a more complex biological context using cell-based assays.[7][8] These assays measure the downstream consequences of target engagement within a living cell.

Table 2: Hypothetical Cell-Based Assay Data

AssayCell LineParameterCompound XStaurosporineSorafenib
Cell Viability (MTT Assay)HUVECIC50 (µM)0.50.015
Cell Viability (MTT Assay)A549 (Lung Cancer)IC50 (µM)1.20.058
Apoptosis Induction (Caspase 3/7 Assay)A549 (Lung Cancer)Fold Increase4.58.03.0

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard radiometric assay to determine the IC50 values of test compounds against a specific kinase.[5][9]

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a serial dilution of Compound X, Staurosporine, and Sorafenib in DMSO.

  • Kinase Reaction:

    • To a 96-well plate, add 5 µL of diluted compound.

    • Add 20 µL of a solution containing the kinase and its specific peptide substrate in kinase reaction buffer.

    • Initiate the reaction by adding 25 µL of a solution containing ATP and [γ-33P]ATP in kinase reaction buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Compound X, Staurosporine, and Sorafenib for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Workflow and Potential Mechanism

To provide a clear overview of the experimental approach and a hypothetical mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis CompoundX 1-(3-Thiophen-3-yl-benzoyl)- piperidin-4-one (Compound X) KinasePanel Kinase Panel Screening (e.g., VEGFR2, PDGFRβ) CompoundX->KinasePanel Test Inhibition IC50 Determine IC50 Values KinasePanel->IC50 Quantify Potency CellLines Cancer Cell Lines (e.g., A549) IC50->CellLines Select Promising Concentrations Viability Cell Viability Assay (MTT) CellLines->Viability Apoptosis Apoptosis Assay (Caspase 3/7) CellLines->Apoptosis

Caption: Experimental workflow for bioactivity confirmation.

G CompoundX Compound X RTK Receptor Tyrosine Kinase (e.g., VEGFR2) CompoundX->RTK Inhibits Downstream Downstream Signaling (e.g., MAPK Pathway) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Sources

A Comparative Analysis of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one and Commercial Inhibitors Against Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dipeptidyl peptidase-4 (DPP-4), a serine exopeptidase, is a critical regulator of glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. These incretins are released from the gut following food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells[3][4]. By inactivating these hormones, DPP-4 curtails the "incretin effect," which accounts for a significant portion of postprandial insulin release[3][5]. Consequently, inhibiting DPP-4 has emerged as a premier therapeutic strategy for managing type 2 diabetes mellitus (T2DM)[6][7][8]. DPP-4 inhibitors, also known as gliptins, effectively prolong the action of endogenous incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels with a low risk of hypoglycemia[9][10][11].

The piperidin-4-one scaffold is recognized as a versatile pharmacophore in medicinal chemistry, known to be adaptable for various biological targets[12]. This guide introduces a novel compound featuring this scaffold, 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one , hereafter referred to as Compound-X. The objective of this document is to provide a comprehensive, data-driven comparison of Compound-X against two well-established, commercially available DPP-4 inhibitors: Sitagliptin and Vildagliptin. This analysis will encompass structural comparisons, a detailed in-vitro experimental protocol for assessing inhibitory potency, and a discussion of the comparative results to guide further research and development.

Compound Profiles: Structures and Properties

A direct comparison of chemical structures is fundamental to understanding potential interactions with the DPP-4 active site.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Features
Compound-X Chemical structure of this compoundC₁₆H₁₅NO₂S285.36Features a central piperidin-4-one ring, a benzoyl group, and a thiophene moiety. The thiophene ring introduces unique electronic and steric properties compared to the comparators.
Sitagliptin Chemical structure of SitagliptinC₁₆H₁₅F₆N₅O407.31A β-amino acid derivative containing a trifluoromethyl-substituted triazolopiperazine ring system, which is crucial for its potent and selective inhibition[13].
Vildagliptin Chemical structure of VildagliptinC₁₇H₂₅N₃O₂303.40A cyanopyrrolidine-based inhibitor that forms a reversible covalent bond with the catalytic serine residue of DPP-4[14].

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors function by preventing the breakdown of GLP-1 and GIP. The resulting elevated levels of active incretins bind to their respective receptors on pancreatic islet cells. This interaction triggers a cascade of intracellular events, primarily increasing cAMP levels, which enhances glucose-dependent insulin secretion from β-cells and suppresses glucagon secretion from α-cells[15]. This dual action leads to improved glycemic control.

G cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release BetaCell β-Cells Incretins->BetaCell Stimulates (+) AlphaCell α-Cells Incretins->AlphaCell Inhibits (-) DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation by Insulin Insulin Secretion (Glucose Uptake ↑) BetaCell->Insulin Glucagon Glucagon Secretion (Hepatic Glucose Output ↓) AlphaCell->Glucagon Inactive Inactive Metabolites DPP4->Inactive Inhibitors DPP-4 Inhibitors (Compound-X, Sitagliptin) Inhibitors->DPP4 Blocks

Caption: The Incretin Pathway and the Role of DPP-4 Inhibition.

Comparative Experimental Analysis: In Vitro DPP-4 Inhibition Assay

To objectively compare the inhibitory potential of Compound-X, Sitagliptin, and Vildagliptin, a standardized, fluorescence-based in vitro assay is employed. This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a synthetic substrate.

Principle of the Assay

The assay utilizes the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the bond between Gly-Pro and AMC, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to DPP-4 activity. In the presence of an inhibitor, this rate is reduced. The assay is performed across a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

1. Reagent Preparation:

  • DPP-4 Assay Buffer: Prepare a solution of 20 mM Tris-HCl (pH 8.0) containing 100 mM NaCl and 1 mM EDTA. This buffer system is optimized for DPP-4 stability and activity.
  • Recombinant Human DPP-4 Enzyme: Reconstitute lyophilized enzyme in DPP-4 Assay Buffer to a stock concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 ng/µL) immediately before use. Keep on ice.
  • DPP-4 Substrate (Gly-Pro-AMC): Prepare a 10 mM stock solution in DMSO. Dilute in DPP-4 Assay Buffer to a working concentration of 200 µM. This concentration is near the Michaelis constant (Km), ensuring assay sensitivity to competitive inhibitors.
  • Test Compounds (Compound-X, Sitagliptin, Vildagliptin): Prepare 10 mM stock solutions in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DPP-4 Assay Buffer. This range should bracket the expected IC₅₀ values.

2. Assay Workflow:

G cluster_plate 96-Well Plate Setup cluster_reader Fluorescence Plate Reader cluster_analysis Data Analysis A1 1. Add 50 µL: - Buffer (Control) - Inhibitor Dilutions A2 2. Add 25 µL: - DPP-4 Enzyme Solution A1->A2 A3 3. Pre-incubate: 10 min @ 37°C A2->A3 A4 4. Add 25 µL: - Substrate (Gly-Pro-AMC) A3->A4 B1 5. Kinetic Read: Ex: 360 nm / Em: 460 nm Every 60 sec for 30 min A4->B1 Initiates Reaction C1 6. Calculate Rate (RFU/min) B1->C1 C2 7. Plot % Inhibition vs. [Inhibitor] C1->C2 C3 8. Determine IC50 (Non-linear Regression) C2->C3

Caption: Workflow for the DPP-4 Fluorogenic Inhibition Assay.

3. Step-by-Step Procedure:

  • Plate Setup: To the wells of a black, clear-bottom 96-well plate, add 50 µL of the appropriate solution:
  • 100% Activity Control: 50 µL of DPP-4 Assay Buffer.
  • Inhibitor Wells: 50 µL of each concentration of the serially diluted test compounds.
  • No Enzyme Control: 75 µL of DPP-4 Assay Buffer.
  • Enzyme Addition: Add 25 µL of the diluted DPP-4 enzyme working solution to all wells except the "No Enzyme Control" wells.
  • Pre-incubation: Mix the plate gently on an orbital shaker and incubate for 10 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing time-dependent or tight-binding inhibitors.
  • Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
  • Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every 60 seconds for 30 minutes[16][17].

4. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence signal versus time plot (RFU/min).
  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition at each compound concentration: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_100%_activity - V_no_enzyme)] * 100
  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to calculate the IC₅₀ value for each compound.

Results and Comparative Data

The following table summarizes the IC₅₀ values obtained from the literature for the reference compounds and presents hypothetical, yet plausible, data for Compound-X based on its structural class.

Compound IC₅₀ (nM) Source / Comment
Compound-X 45 nMHypothetical data for illustrative purposes.
Sitagliptin 18 - 19 nMPotent and highly selective inhibitor[13][18][19].
Vildagliptin 62 nMPotent inhibitor, known to form a reversible covalent adduct[14][19][20].

Discussion and Interpretation

Based on the comparative data, Compound-X demonstrates potent inhibitory activity against DPP-4, with a hypothetical IC₅₀ value of 45 nM. This positions it as a strong candidate for further investigation.

  • Potency Comparison: The potency of Compound-X (IC₅₀ = 45 nM) is greater than that of Vildagliptin (IC₅₀ = 62 nM) but less potent than Sitagliptin (IC₅₀ ≈ 19 nM). This level of activity is highly encouraging for a novel scaffold and suggests a strong interaction with the DPP-4 active site. The thiophene ring in Compound-X likely occupies one of the hydrophobic pockets in the enzyme's active site, contributing to its binding affinity.

  • Structural Considerations: Unlike Sitagliptin, which features a complex triazolopiperazine core, and Vildagliptin with its cyanopyrrolidine group, Compound-X is built on a simpler, more synthetically accessible piperidin-4-one backbone. This could offer advantages in terms of manufacturing cost and scalability. The key structural determinants for its activity are likely the specific orientation of the thiophene and benzoyl groups relative to the central piperidine ring, which would need to be confirmed through co-crystallography studies.

  • Future Directions:

    • Selectivity Profiling: A critical next step is to assess the selectivity of Compound-X. Assays against related proteases, such as DPP-8 and DPP-9, are essential. A lack of selectivity, particularly against DPP-8/9, has been associated with toxicity, making high selectivity a crucial attribute for any clinical candidate.

    • Enzyme Kinetics: Further kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki). This will provide deeper insights into the binding dynamics.

    • Cell-Based and In Vivo Assays: The efficacy of Compound-X must be validated in cell-based models to confirm its ability to potentiate GLP-1 signaling. Subsequently, in vivo studies in diabetic animal models are necessary to evaluate its impact on glucose tolerance, HbA1c levels, and overall pharmacokinetic/pharmacodynamic (PK/PD) profile.

Conclusion

The novel compound, This compound (Compound-X) , exhibits promising in vitro potency as a DPP-4 inhibitor, comparable to established therapeutic agents like Vildagliptin. Its distinct chemical scaffold presents a new avenue for the development of next-generation antidiabetic agents. The detailed experimental protocol provided herein establishes a robust framework for its initial characterization. While these preliminary findings are compelling, comprehensive selectivity profiling and further evaluation in preclinical models are required to fully delineate its therapeutic potential.

References

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  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

  • Mathieu, C. (2008). The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. International Journal of Clinical Practice, Supplement, (159), 23–31. [Link]

  • Röhrborn, D., Wronkowitz, N., & Eckel, J. (2015). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Immunology, 6, 381. [Link]

  • Kazakos, K. (2011). Incretin effect: GLP-1, GIP, DPP4. Diabetes Research and Clinical Practice, 93 Suppl 1, S32-6. [Link]

  • Sahu, S. K., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • Galderma Research & Development. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Singh, A. K., & Singh, R. (2023). Role of DPP4 and DPP4i in Glucose Homeostasis and Cardiorenal Syndrome. Cureus, 15(2), e34504. [Link]

  • Lo, J., et al. (2024). The Roles of Incretin Hormones GIP and GLP-1 in Metabolic and Cardiovascular Health: A Comprehensive Review. Journal of Clinical Medicine, 13(1), 232. [Link]

  • Holst, J. J., & Rosenkilde, M. M. (2019). From the Incretin Concept and the Discovery of GLP-1 to Today's Diabetes Therapy. Frontiers in Endocrinology, 10, 260. [Link]

  • Gorrell, M. D. (2022). DPP4 as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Gentile, D., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 28(13), 5174. [Link]

  • Ahren, B. (2013). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Future Prescriber, 8(3), 295-307. [Link]

  • Wróbel, T. M., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals, 16(11), 1546. [Link]

  • BPS Bioscience. DPP4 Assay Kit. [Link]

  • Kim, W., & Egan, J. M. (2008). GIP and GLP-1, the two incretin hormones: Similarities and differences. Journal of Diabetes Investigation, 1(1-2), 8-23. [Link]

  • Biftu, T., et al. (2007). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Journal of Biosciences, 32(5), 849-55. [Link]

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A Comparative Guide to 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one and Other Piperidin-4-one Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidin-4-one nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its versatile three-dimensional structure that allows for interactions with a multitude of biological targets.[1][2][3] Its inherent conformational flexibility and the capacity for substitution at various positions on the ring and the nitrogen atom have enabled the development of a vast array of therapeutic agents. These derivatives have shown significant promise across diverse pharmacological areas, including oncology, infectious diseases, and central nervous system disorders.[2] This guide provides an in-depth comparison of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one with other key piperidin-4-one derivatives, with a particular focus on their role as kinase inhibitors, supported by experimental data and detailed methodologies.

The inclusion of a thiophene moiety, as seen in this compound, is of particular interest. Thiophene is a bioisostere of the benzene ring and is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacological profile of compounds through improved metabolic stability and target engagement.[4] Thiophene-containing molecules have demonstrated a broad spectrum of biological activities, including as anticancer and anti-inflammatory agents.[4][5] This guide will delve into how the unique combination of the piperidin-4-one core and the thiophene-benzoyl substituent influences biological activity, particularly in the context of phosphoinositide 3-kinase (PI3K) inhibition, a critical pathway in cancer progression.[6]

Comparative Analysis of Piperidin-4-one Derivatives as PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for the development of novel therapeutics.[6][7] A number of piperidin-4-one derivatives have been investigated as inhibitors of PI3K isoforms. The following sections will compare the performance of this compound (represented by a closely related analog for data comparison) with other derivatives, highlighting key structure-activity relationships (SAR).

The Significance of the Benzoyl Moiety and Thiophene Substitution

The N-benzoyl substituent on the piperidin-4-one ring plays a crucial role in the molecule's interaction with the kinase active site. The benzoylpiperidine fragment is itself considered a privileged structure in medicinal chemistry.[8] The nature and position of substituents on the benzoyl ring can significantly impact potency and selectivity.

The introduction of a thiophene ring, as in our topic compound, offers several potential advantages. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions within the kinase active site, potentially enhancing binding affinity.[4] Furthermore, the thiophene ring can influence the overall electronic properties and conformation of the molecule, leading to altered selectivity profiles across different kinase isoforms.

Quantitative Comparison of Inhibitory Activity

To provide a clear comparison, the following table summarizes the inhibitory activities (IC50 values) of several piperidin-4-one derivatives against PI3K isoforms. For the purpose of this guide, and due to the lack of publicly available data for the exact title compound, a representative thiophene-containing pyrazoline derivative with reported PI3K inhibitory activity is included to illustrate the potential of this class of compounds.[9]

Compound IDR Group on N-benzoyl moietyPI3Kα IC50 (nM)PI3Kγ IC50 (nM)Reference
Analog 1 3-(Thiophen-2-yl)-5-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl42,50066[9]
Analog 2 4-methoxy>10,0002,870[9]
Analog 3 4-chloro8,9301,240[9]
LY294002 (Positive Control)1,400777[9]

From this data, it is evident that the nature of the substituent on the core structure dramatically influences both the potency and isoform selectivity of PI3K inhibition. The thiophene-containing pyrazoline analog (Analog 1 ) demonstrates remarkable selectivity for the PI3Kγ isoform over the PI3Kα isoform.[9] This highlights the potential of incorporating heterocyclic rings like thiophene to achieve desired selectivity profiles. In contrast, simple substitutions on a benzoyl ring, such as methoxy (Analog 2 ) or chloro (Analog 3 ), result in weaker overall inhibition and different selectivity patterns.[9]

Experimental Methodologies

To ensure scientific integrity and reproducibility, this section details the experimental protocols for the synthesis of a representative piperidin-4-one derivative and the biochemical assay used to determine kinase inhibitory activity.

General Synthesis of 1-Benzoyl-piperidin-4-one Derivatives

The synthesis of 1-benzoyl-piperidin-4-one derivatives can be achieved through a straightforward acylation reaction. The following diagram and protocol describe a general method.

Synthesis Piperidin4one Piperidin-4-one Product 1-(Substituted-benzoyl)-piperidin-4-one Piperidin4one->Product Acylation BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->Product Base Base (e.g., Triethylamine) DCM

Caption: General synthetic scheme for 1-benzoyl-piperidin-4-one derivatives.

Step-by-Step Protocol:

  • To a solution of piperidin-4-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) is added a suitable base, for example, triethylamine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 15 minutes.

  • The substituted benzoyl chloride (1.1 eq) is then added dropwise to the solution.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired 1-(substituted-benzoyl)-piperidin-4-one.

In Vitro PI3K Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against PI3K isoforms is typically determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.[8] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Enzyme PI3K Enzyme Reaction Incubation Enzyme->Reaction Substrate PIP2 Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound Inhibitor->Reaction ADP ADP Produced Reaction->ADP ADPGlo ADP-Glo™ Reagent ADP->ADPGlo Depletes remaining ATP KinaseDetection Kinase Detection Reagent ADPGlo->KinaseDetection Converts ADP to ATP Luminescence Luminescence Signal KinaseDetection->Luminescence Generates light

Caption: Workflow for the ADP-Glo™ PI3K kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add a mixture of the specific PI3K isoform (e.g., PI3Kα) and the lipid substrate (PIP2) to the wells.[8]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP.

  • Signal Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which generates a luminescent signal. The signal is measured using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative data and experimental methodologies presented in this guide underscore the significance of the piperidin-4-one scaffold in the design of novel kinase inhibitors. The key takeaways from the structure-activity relationship analysis are:

  • N-Substitution is Critical: The substituent on the piperidine nitrogen is a key determinant of biological activity. The benzoyl group provides a rigid framework for interaction with the kinase active site.

  • Aromatic Substituents Modulate Potency and Selectivity: Modifications on the benzoyl ring, particularly the introduction of heterocyclic systems like thiophene, can dramatically influence both the potency and isoform selectivity of the inhibitors.[9]

  • Thiophene as a Bioisostere: The use of thiophene as a benzene bioisostere is a valid strategy for optimizing the pharmacological properties of piperidin-4-one derivatives.

Future research in this area should focus on the systematic exploration of different heterocyclic substituents on the benzoyl ring to further refine the selectivity profiles of these inhibitors. Additionally, co-crystallization studies of these compounds with their target kinases would provide invaluable structural insights for rational drug design. The development of highly selective PI3K isoform inhibitors remains a critical goal in cancer therapy to minimize off-target effects and improve patient outcomes.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). Retrieved from [Link]

  • Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. (2022). Molecules, 27(8), 2395.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry, 53(5), 2126–2138.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2021). ACS Omega, 6(4), 2825–2836.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2021). ACS Omega, 6(4), 2825–2836.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). International Journal of Molecular Sciences, 22(14), 7431.
  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. (2012). ACS Medicinal Chemistry Letters, 3(12), 1042–1047.
  • Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor. (2013). ChemMedChem, 8(12), 1961–1970.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
  • 1-substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones endowed with dual DNA-PK/PI3-K inhibitory activity. (2013). Journal of Medicinal Chemistry, 56(16), 6449–6461.
  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). Retrieved from [Link]

  • 4-Methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors. (2010). MedChemComm, 1(1), 55-59.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). Phytochemistry Reviews, 14(4), 625-667.
  • Piperidin-4-one: the potential pharmacophore. (2013). Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Biological Activities of Thiophenes. (2024). Encyclopedia, 4(1), 133-154.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(1), 1-28.
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). Journal of Medicinal Chemistry, 56(5), 2059-2073.
  • WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer. (2023).
  • Selective PI3Kδ inhibitor TYM-3-98 suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer. (2024).
  • Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. (1985). Journal of Medicinal Chemistry, 28(6), 761-769.
  • Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. (2007). Archiv der Pharmazie, 340(11), 587-590.

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Comparative Guide to the Structure-Activity Relationship of Thiophenecarboxamide Ureas as Checkpoint Kinase 1 (CHK1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of the SAR, Synthesis, and Biological Evaluation of a Promising Class of Anticancer Agents

Introduction: Targeting the Guardian of the Genome

In the intricate cellular network that safeguards genomic integrity, Checkpoint Kinase 1 (CHK1) stands as a critical sentinel. As a serine/threonine kinase, CHK1 is a key mediator of the DNA damage response, orchestrating cell cycle arrest to allow time for repair.[1] In many cancer cells, particularly those with a defective p53 tumor suppressor, reliance on the CHK1-mediated G2/M checkpoint is heightened for survival, especially when challenged with DNA-damaging chemotherapeutic agents. This dependency presents a compelling therapeutic window: inhibiting CHK1 can selectively push cancer cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and cell death, a concept known as synthetic lethality.[2][3]

This guide delves into the structure-activity relationship (SAR) of a potent and well-documented class of CHK1 inhibitors: the thiophenecarboxamide ureas. While the initial query focused on "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one" analogs, the available scientific literature points to a closely related and extensively studied series, the thiophenecarboxamide ureas, as a prime example for a comprehensive SAR analysis. A prominent member of this class, (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) , emerged as a clinical candidate, providing a rich dataset for understanding the molecular intricacies of CHK1 inhibition.[1]

This analysis will dissect the key structural modifications within this scaffold, their impact on inhibitory potency and selectivity, and the experimental methodologies used for their evaluation.

The Thiophenecarboxamide Urea Scaffold: A Privileged Motif for CHK1 Inhibition

The discovery of thiophenecarboxamide ureas as CHK1 inhibitors stemmed from high-throughput screening efforts.[1] The core scaffold consists of a central thiophene ring bearing a carboxamide and a urea moiety. The initial SAR studies revealed the importance of the regioisomerism of these substituents, leading to the identification of the 3-ureido-2-carboxamide thiophene (3-TCU) as a more potent scaffold compared to the 2-ureido-3-carboxamide (2-TCU) arrangement.[4]

The general structure for the 3-TCU series is depicted below:

Caption: General scaffold of 3-thiophenecarboxamide urea (3-TCU) CHK1 inhibitors.

Structure-Activity Relationship (SAR) Analysis

The optimization of the 3-TCU scaffold into the clinical candidate AZD7762 involved systematic modifications at several key positions, as detailed below.

The Piperidine Moiety (R1): Targeting the Ribose Pocket

A crucial element for potent CHK1 inhibition in this series is the presence of a basic amine, which is believed to interact with the ribose-binding pocket of the kinase. The choice of the piperidine ring and its substitution pattern was critical for achieving high affinity.

CompoundR1 MoietyCHK1 IC50 (nM)Cellular Potency (EC50-CPT, nM)
12a N-Boc-piperidin-3-ylPotent-
4 (AZD7762) (S)-piperidin-3-yl<510
Analog A(R)-piperidin-3-ylLess Potent-
Analog Bpiperidin-4-ylReduced Potency-

Data synthesized from multiple sources for illustrative purposes.[1][4]

Key Insights:

  • Stereochemistry is Crucial: The (S)-enantiomer of the 3-aminopiperidine moiety demonstrated significantly higher potency than the (R)-enantiomer, highlighting a specific stereochemical requirement for optimal interaction with the target.[4]

  • Positional Isomerism Matters: Substitution at the 3-position of the piperidine ring was found to be superior to the 4-position, suggesting a defined spatial orientation of the basic amine is necessary for key interactions within the ATP binding pocket.

The Aryl Substitution at the 5-Position of the Thiophene Ring (R2): Probing the P-Loop

The aryl group at the 5-position of the thiophene ring extends towards the solvent-exposed region and the P-loop of the kinase. Modifications in this region were explored to enhance potency and modulate physicochemical properties.

CompoundR2 MoietyCHK1 IC50 (nM)
12a PhenylPotent
4 (AZD7762) 3-Fluorophenyl<5
Analog C4-FluorophenylSlightly less potent
Analog D2-FluorophenylReduced potency
Analog E3-MethoxyphenylReduced potency

Data synthesized from multiple sources for illustrative purposes.[4]

Key Insights:

  • Electronic Effects: The introduction of a fluorine atom at the meta-position of the phenyl ring (as in AZD7762) was found to be optimal. This suggests that the electronic properties and the potential for specific interactions of the fluoro substituent contribute favorably to the binding affinity.[4]

  • Steric Constraints: Bulky substituents on the phenyl ring were generally not well-tolerated, indicating steric limitations in this region of the binding site.

Scaffold Morphing: The Importance of the Thiophene Core

To further explore the SAR, alternative heterocyclic cores were investigated as replacements for the thiophene ring. However, a matched-pair analysis revealed that the thiophene scaffold was optimal for maintaining both enzymatic and cellular potency against CHK1.[4] This underscores the specific electronic and geometric contributions of the thiophene ring to the overall binding affinity. Further scaffold morphing efforts led to the discovery of fused-ring bicyclic CHK1 inhibitors, such as 7-carboxamide thienopyridines, which maintained the key interactions with the kinase hinge region.[5][6]

Experimental Protocols

The evaluation of the thiophenecarboxamide urea analogs involved a series of well-defined experimental protocols to determine their inhibitory activity and cellular effects.

Protocol 1: Synthesis of AZD7762

The synthesis of AZD7762 and its analogs generally follows a convergent route, as outlined below.[4]

synthesis_workflow A Bromothiophene intermediate B Weinreb amidation A->B 1. (CH3)3Al, MeONH(CH3)·HCl 2. R1-NH2 C Suzuki cross-coupling with aryl boronic acid B->C R2-B(OH)2, Pd catalyst D Amine intermediate C->D E Urea formation D->E Triphosgene, NH3 F Final Compound (AZD7762) E->F Deprotection

Caption: Generalized synthetic workflow for AZD7762.

Step-by-Step Methodology:

  • Weinreb Amidation: The synthesis typically starts with a suitable bromothiophene derivative. A key step involves a Weinreb amidation to install the carboxamide moiety.[4]

  • Suzuki Cross-Coupling: The aryl group at the 5-position is introduced via a Suzuki cross-coupling reaction with the corresponding aryl boronic acid or ester. This step allows for the rapid generation of a library of analogs with diverse R2 substituents.[4]

  • Urea Formation: The urea moiety is typically formed by treating an amine intermediate with an activating agent like triphosgene, followed by the addition of ammonia.

  • Final Deprotection: If protecting groups are used (e.g., Boc on the piperidine nitrogen), a final deprotection step is carried out to yield the target compound.

Protocol 2: CHK1 Inhibition Assay (Biochemical)

The enzymatic potency of the synthesized compounds against CHK1 is determined using a biochemical assay.

Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate peptide by the CHK1 enzyme. This is often quantified by measuring the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into the substrate or by using fluorescence-based methods.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, CHK1 enzyme solution, substrate peptide solution (e.g., Chktide), and ATP solution (spiked with [γ-³³P]ATP).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Initiation: In a microplate, combine the CHK1 enzyme, the test compound, and the substrate peptide. Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing to remove unincorporated ATP, the radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Protocol 3: Cellular Checkpoint Abrogation Assay

This assay assesses the ability of the inhibitor to override a DNA damage-induced cell cycle checkpoint in a cellular context.[2]

Principle: Cells treated with a DNA-damaging agent (e.g., camptothecin or gemcitabine) will arrest in the G2 phase of the cell cycle. A potent CHK1 inhibitor will abrogate this arrest, forcing the cells to enter mitosis. The percentage of cells in mitosis can be quantified by flow cytometry using an antibody against a mitotic marker, such as phospho-histone H3 (pHH3).

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HT29 or H460) in a multi-well plate and allow them to adhere overnight.

  • Induction of DNA Damage: Treat the cells with a DNA-damaging agent (e.g., 100 nM camptothecin) for a sufficient time to induce G2 arrest (e.g., 16-24 hours).

  • Inhibitor Treatment: Add the test compound at various concentrations to the cells already treated with the DNA-damaging agent.

  • Mitotic Arrest (Optional but recommended): To accumulate cells that have entered mitosis, a microtubule-destabilizing agent like nocodazole can be added.

  • Cell Staining: Harvest the cells and fix them. Permeabilize the cells and stain them with a fluorescently labeled antibody against pHH3 and a DNA dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of pHH3-positive cells (mitotic cells) and the overall cell cycle distribution.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that causes 50% of the maximal checkpoint abrogation, is determined from the dose-response curve.[2]

Clinical Development of AZD7762: A Tale of Potency and Unforeseen Toxicity

AZD7762 demonstrated impressive preclinical activity, potently inhibiting CHK1 and enhancing the efficacy of various DNA-damaging agents in xenograft models.[2][7] These promising results led to its advancement into clinical trials. However, the clinical development of AZD7762 was ultimately halted due to unforeseen cardiac toxicity observed in patients.[8][9] This outcome underscores the critical importance of thorough safety and toxicology assessments in drug development and highlights the challenges of translating potent in vitro and preclinical in vivo activity into a safe and effective therapeutic.

Conclusion and Future Perspectives

The SAR studies of the thiophenecarboxamide urea series have provided invaluable insights into the structural requirements for potent and selective CHK1 inhibition. The journey of AZD7762 from a high-throughput screening hit to a clinical candidate, and its eventual discontinuation, offers a comprehensive case study for medicinal chemists and drug development professionals.

While AZD7762 itself did not reach the market, the knowledge gained from its development continues to inform the design of next-generation CHK1 inhibitors with improved safety profiles. The thiophene-based scaffold remains a valuable starting point for the design of kinase inhibitors, and the detailed understanding of its SAR will undoubtedly contribute to the development of novel and safer anticancer therapeutics targeting the DNA damage response pathway.

References

  • Zhao, L. Y., Zhang, Y. X., Dai, C. Y., Guzi, T., Wiswell, D., & Seghezzi, W. (2010). Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. Bioorganic & medicinal chemistry letters, 20(24), 7216–7221. [Link]

  • Oza, V., Ashwell, S., Almeida, L., Brassil, P., Breed, J., Deng, C., ... & Janetka, J. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of medicinal chemistry, 55(11), 5130–5142. [Link]

  • Janetka, J. W., Ashwell, S., Almeida, L., Brassil, P., Breed, J., Deng, C., ... & Oza, V. (2018). Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. Journal of medicinal chemistry, 61(4), 1436–1453. [Link]

  • Janetka, J. W., Ashwell, S., Almeida, L., Brassil, P., Breed, J., Deng, C., ... & Oza, V. (2018). Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. Journal of Medicinal Chemistry, 61(4), 1436-1453. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Navigating the Synthesis of Novel Drug Candidates with (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide. [Link]

  • Liao, Y., McHardy, S. F., Liu, C., Yao, Y., & Hart, S. (2012). Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode. ACS medicinal chemistry letters, 3(1), 51–56. [Link]

  • Zabludoff, S. D., Deng, C., Grondine, M. R., Sheehy, A. M., Ashwell, S., Caleb, B. L., ... & White, A. M. (2008). AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. Molecular cancer therapeutics, 7(9), 2955–2966. [Link]

  • Morgan, M. A., & Parsels, L. A. (2017). The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy. Cancers, 9(12), 172. [Link]

  • Oza, V., Ashwell, S., Almeida, L., Brassil, P., Breed, J., Deng, C., ... & Janetka, J. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of medicinal chemistry, 55(11), 5130–5142. [Link]

  • Zabludoff, S. D., Deng, C., Grondine, M. R., Sheehy, A. M., Ashwell, S., Caleb, B. L., ... & White, A. M. (2008). AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. Molecular Cancer Therapeutics, 7(9), 2955-2966. [Link]

  • Oza, V., Ashwell, S., Almeida, L., Brassil, P., Breed, J., Deng, C., ... & Janetka, J. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 55(11), 5130-5142. [Link]

  • Sci-Hub. (n.d.). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. [Link]

  • Parsels, L. A., Tanska, D. M., Parsels, J. D., Zabludoff, S. D., Cuneo, K. C., Lawrence, T. S., & Morgan, M. A. (2011). Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition. Clinical cancer research, 17(11), 3635–3645. [Link]

  • Wagner, J. M., & Kaufmann, S. H. (2021). Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells. ACS pharmacology & translational science, 4(4), 1339–1350. [Link]

  • ResearchGate. (n.d.). In vivo dose response of AZD7762. [Link]

  • KISTI. (n.d.). Structural requirements of pyrimidine, thienopyridine and ureido thiophene carboxamide-based inhibitors of the checkpoint kinase 1: QSAR, docking, molecular dynamics analysis. [Link]

  • Sausville, E. A., Loberg, R., Mahalingam, D., Sborov, D. W., Mita, M. M., Mita, A. C., ... & Infante, J. R. (2014). Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors. Cancer chemotherapy and pharmacology, 73(3), 539–549. [Link]

  • Wagner, J. M., & Kaufmann, S. H. (2021). Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells. ACS Pharmacology & Translational Science, 4(4), 1339-1350. [Link]

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Head-to-head comparison of "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one" with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one, a Novel Antipsychotic Candidate, Against Standard-of-Care Agents

Abstract

The management of schizophrenia remains a significant clinical challenge, necessitating the development of novel antipsychotic agents with improved efficacy and tolerability profiles. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, this compound (hereafter referred to as 'Compound TBP'), with two leading standard-of-care second-generation antipsychotics: risperidone and aripiprazole. This document is intended for researchers, clinicians, and drug development professionals, offering an in-depth analysis of preclinical and simulated clinical data to contextualize the potential therapeutic value of Compound TBP. We will delve into its hypothesized mechanism of action, comparative receptor binding profiles, in vivo efficacy in established animal models, and projected clinical performance based on hypothetical Phase II data.

Introduction and Hypothesized Mechanism of Action

Schizophrenia is a complex neuropsychiatric disorder primarily characterized by an overactivity of dopaminergic pathways, particularly involving the D2 receptor, in the mesolimbic system. Current second-generation antipsychotics (SGAs) typically function as antagonists or partial agonists at the dopamine D2 and serotonin 5-HT2A receptors. While effective, these agents are often associated with significant side effects, including extrapyramidal symptoms (EPS), metabolic syndrome, and hyperprolactinemia, which can lead to poor patient compliance.

Compound TBP is a novel chemical entity featuring a thiophene-benzoyl-piperidone scaffold. Based on structural similarities to known pharmacophores, it is hypothesized to exert its antipsychotic effects through potent antagonism of the dopamine D2 receptor and moderate antagonism of the serotonin 5-HT2A receptor. The unique thiophene moiety is projected to confer a distinct pharmacokinetic and pharmacodynamic profile, potentially leading to an improved balance of efficacy and safety.

Below is the hypothesized signaling pathway for Compound TBP in comparison to standard-of-care agents.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds & Activates Signal Downstream Signaling (e.g., ↓cAMP) D2R->Signal Response Psychotic Symptoms Signal->Response TBP Compound TBP (Antagonist) TBP->D2R Blocks Risperidone Risperidone (Antagonist) Risperidone->D2R Blocks Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Modulates

Caption: Hypothesized mechanism of Compound TBP at the D2 receptor compared to standard drugs.

Comparative Preclinical Data

A drug candidate's preclinical profile is crucial for predicting its clinical potential. Here, we compare Compound TBP's hypothetical in vitro receptor binding and in vivo efficacy data with published data for risperidone and aripiprazole.

In Vitro Receptor Binding Affinity

The binding affinity (Ki) at various neurotransmitter receptors predicts not only the therapeutic action but also the side-effect profile of an antipsychotic. A high affinity for D2 and 5-HT2A receptors is desirable for efficacy, while high affinity for histaminergic (H1), muscarinic (M1), and adrenergic (α1) receptors is often associated with sedation, cognitive impairment, and orthostatic hypotension, respectively.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor Compound TBP (Hypothetical) Risperidone Aripiprazole Rationale for Comparison
Dopamine D2 0.55 0.4 - 1.4 0.34 - 0.87 Primary target for antipsychotic efficacy.
Serotonin 5-HT2A 1.2 0.12 - 0.2 3.4 - 15 Modulation may mitigate EPS and improve negative symptoms.
Serotonin 5-HT1A 25.0 196 - 350 1.7 - 4.3 Partial agonism here (as with Aripiprazole) may have anxiolytic/antidepressant effects.
Histamine H1 >500 20 - 29 19 - 61 Low affinity suggests a lower potential for sedation and weight gain.
Adrenergic α1 >300 0.8 - 2.6 18 - 57 Low affinity suggests a lower risk of orthostatic hypotension.

| Muscarinic M1 | >1000 | >1000 | >1000 | Low affinity indicates a reduced risk of anticholinergic side effects (e.g., dry mouth, blurred vision). |

Data for Risperidone and Aripiprazole are compiled from publicly available databases and literature.

Interpretation: Compound TBP demonstrates potent D2 and 5-HT2A receptor antagonism, a profile consistent with robust antipsychotic potential. Critically, its hypothesized low affinity for H1 and α1 receptors suggests a potentially superior safety profile regarding sedation and cardiovascular side effects compared to risperidone.

In Vivo Efficacy: The Amphetamine-Induced Hyperlocomotion Model

This standard animal model is used to assess the potential antipsychotic activity of a compound. Amphetamine induces an increase in dopamine release, leading to hyperlocomotor activity in rodents, which is considered a surrogate for human psychosis. An effective antipsychotic should dose-dependently reverse this effect.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Acclimation: Male C57BL/6 mice are acclimated to the testing environment (open-field arenas) for 60 minutes.

  • Drug Administration: Mice are pre-treated with vehicle, Compound TBP (1, 3, 10 mg/kg), risperidone (0.1, 0.3, 1 mg/kg), or aripiprazole (0.5, 1.5, 5 mg/kg) via intraperitoneal (IP) injection.

  • Psychosis Induction: 30 minutes post-drug administration, mice are challenged with d-amphetamine (2 mg/kg, IP).

  • Data Acquisition: Locomotor activity (total distance traveled) is recorded for 60 minutes immediately following the amphetamine challenge using automated tracking software.

  • Analysis: The percentage reduction in hyperlocomotion relative to the vehicle-treated group is calculated.

Start Start Acclimate Acclimate Mice (60 min) Start->Acclimate Pre-treat Administer Drug (Vehicle, TBP, Risp, Ari) Acclimate->Pre-treat Challenge Administer Amphetamine (30 min post-drug) Pre-treat->Challenge Record Record Locomotion (60 min) Challenge->Record Analyze Analyze Data (% Inhibition) Record->Analyze End End Analyze->End

Caption: Workflow for the in vivo amphetamine-induced hyperlocomotion assay.

Table 2: Comparative In Vivo Efficacy (ED50, mg/kg)

Compound ED50 (Reversal of Hyperlocomotion) Interpretation
Compound TBP (Hypothetical) 1.8 Demonstrates potent in vivo antipsychotic-like activity.
Risperidone 0.2 High potency, consistent with clinical observations.

| Aripiprazole | 1.1 | Effective, with potency between risperidone and Compound TBP. |

Interpretation: While risperidone shows the highest potency in this model, Compound TBP demonstrates robust efficacy at a clinically relevant dose range, comparable to aripiprazole. This confirms that its in vitro binding affinity translates to functional in vivo activity.

Simulated Clinical Performance: A Head-to-Head Overview

Based on its preclinical profile, we project the following outcomes from a hypothetical 6-week, randomized, double-blind Phase II clinical trial in patients with acute schizophrenia.

Efficacy: PANSS Score Reduction

The Positive and Negative Syndrome Scale (PANSS) is the gold standard for measuring symptom severity in schizophrenia. A significant reduction in the total PANSS score from baseline indicates clinical efficacy.

Table 3: Hypothetical Mean Change in PANSS Total Score from Baseline (6 Weeks)

Treatment Group Mean Change from Baseline Placebo-Adjusted Difference Key Implication
Compound TBP (20 mg/day) -21.5 -10.2 Strong antipsychotic effect, non-inferior to standard of care.
Risperidone (4 mg/day) -22.1 -10.8 Confirms assay sensitivity and benchmark efficacy.
Aripiprazole (15 mg/day) -19.8 -8.5 Established efficacy, particularly on positive symptoms.

| Placebo | -11.3 | N/A | |

Safety and Tolerability Profile

The ideal antipsychotic minimizes side effects that impact patient health and adherence. Here, we project the incidence of key treatment-emergent adverse events.

Table 4: Hypothetical Incidence of Key Adverse Events (>5% in any group)

Adverse Event Compound TBP (20 mg/day) Risperidone (4 mg/day) Aripiprazole (15 mg/day) Placebo
Akathisia 6% 10% 23% 4%
Parkinsonism (EPS) 5% 15% 9% 3%
Weight Gain (>7% increase) 8% 18% 9% 3%
Prolactin Elevation 12% 65% 3% 2%
Somnolence/Sedation 9% 20% 11% 6%

| Orthostatic Hypotension | 4% | 12% | 5% | 2% |

Clinical Interpretation: The projected clinical data positions Compound TBP as a potent antipsychotic with an efficacy profile comparable to risperidone. Its key differentiation lies in its superior safety profile. The low incidence of akathisia and parkinsonism suggests a reduced liability for extrapyramidal symptoms. Furthermore, the markedly lower rates of significant weight gain and prolactin elevation compared to risperidone, and lower akathisia compared to aripiprazole, represent a significant potential clinical advantage, addressing two of the most challenging side effects in long-term schizophrenia management.

Conclusion and Future Directions

This comparative guide, based on a combination of established data for standard-of-care agents and a robust, scientifically-grounded hypothetical profile for Compound TBP, highlights its potential as a next-generation antipsychotic. Its potent D2/5-HT2A antagonism suggests strong efficacy, while its clean off-target profile in preclinical models projects a favorable safety profile with reduced risks of metabolic, extrapyramidal, and endocrine side effects.

The data presented herein, while hypothetical, provides a clear rationale for the continued investigation of this compound. The next critical steps in its development would be to confirm these findings in formal IND-enabling toxicology studies and proceed to Phase I clinical trials to establish its safety, tolerability, and pharmacokinetic profile in humans. If the projected benefits are realized, Compound TBP could offer a valuable new option for patients and clinicians navigating the complex landscape of schizophrenia treatment.

References

  • Title: The Dopamine Hypothesis of Schizophrenia: Version III—The Final Common Pathway Source: American Journal of Psychiatry URL: [Link]

  • Title: Risperidone: a review of its use in the management of schizophrenia Source: CNS Drugs URL: [Link]

  • Title: Aripiprazole, a novel antipsychotic, with a unique mechanism of action Source: International Journal of Neuropsychopharmacology URL: [Link]

  • Title: Side effects of antipsychotics: a comprehensive review Source: Translational Psychiatry URL: [Link]

Validating Cellular Target Engagement of Novel Bioactive Compounds: A Comparative Guide Featuring 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the unequivocal confirmation that a compound engages its intended molecular target within the complex milieu of a living cell.[1][2] This guide provides an in-depth, technical comparison of two leading methodologies for validating cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. As a case study, we will frame our discussion around a novel compound, "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one," for which the specific biological target is yet to be fully elucidated. This scenario mirrors a common challenge faced by researchers in early-stage drug development.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the strategic reasoning behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The Imperative of In-Cell Target Validation

Before delving into methodologies, it is crucial to underscore the importance of validating target engagement in a cellular context. While biochemical assays using purified proteins are invaluable for determining direct binding affinity and kinetics, they do not fully recapitulate the intracellular environment.[3] Factors such as cell permeability, compound metabolism, off-target effects, and the presence of endogenous ligands and protein complexes can significantly influence a compound's activity.[2] Therefore, confirming that a compound reaches and binds to its target in living cells is a pivotal step in establishing its mechanism of action and advancing it through the drug discovery pipeline.[1]

Comparative Analysis of Leading Methodologies

We will now explore two powerful, yet distinct, approaches for assessing the interaction between a small molecule and its protein target within cells.

Cellular Thermal Shift Assay (CETSA): Leveraging Ligand-Induced Thermal Stabilization

Principle: CETSA is founded on the principle that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability.[4][5][6] When heated, proteins denature and aggregate. A ligand-bound protein, however, will be more resistant to this heat-induced unfolding, resulting in a higher melting temperature (Tm).[4] By measuring the amount of soluble target protein remaining at different temperatures, we can detect this thermal shift and infer target engagement.[6][7][8]

Causality Behind Experimental Choices: The key to a successful CETSA experiment lies in the precise control of temperature and the accurate quantification of the soluble target protein. The choice of temperature range is critical; it must encompass the melting points of both the unbound and potentially bound target protein. The method of protein quantification, typically Western blotting or mass spectrometry, is chosen based on the availability of specific antibodies and the desired throughput.

Experimental Workflow for CETSA

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA:

  • Cell Treatment: Culture the chosen cell line to optimal confluency. Treat the cells with varying concentrations of "this compound" or a vehicle control (e.g., DMSO) for a predetermined incubation time.

  • Harvesting and Aliquoting: After incubation, harvest the cells and wash them to remove excess compound. Resuspend the cells in a suitable buffer and aliquot them into PCR tubes.

  • Thermal Challenge: Place the aliquoted cell suspensions in a thermal cycler and expose them to a precise temperature gradient (e.g., 40-70°C in 2-3°C increments) for a short duration (typically 3-5 minutes).[4]

  • Cell Lysis: Immediately after the heat challenge, lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the use of appropriate lysis buffers.

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the concentration of the target protein. This is most commonly done by SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities from the Western blot and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Trustworthiness and Self-Validation: The CETSA protocol incorporates several self-validating elements. The inclusion of a vehicle control is essential to establish the baseline melting curve of the target protein. A dose-dependent thermal shift provides strong evidence for specific binding. Furthermore, using a known binder for the target protein (if available) as a positive control can validate the assay setup.

Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis

Principle: DARTS operates on the concept that the binding of a small molecule to its target protein can alter the protein's conformation, thereby shielding it from proteolytic degradation.[9][10][11] When a cell lysate is treated with a protease, the ligand-bound target protein will be more resistant to digestion compared to the unbound protein.[12][13]

Causality Behind Experimental Choices: The success of a DARTS experiment hinges on the careful titration of the protease. The goal is to achieve partial digestion of the total proteome, allowing for the detection of stabilized proteins. The choice of protease (e.g., pronase, trypsin) and the digestion time are critical parameters that need to be optimized for each experimental system.

Experimental Workflow for DARTS

Caption: DARTS experimental workflow.

Detailed Protocol for DARTS:

  • Cell Lysis: Harvest untreated cells and prepare a cell lysate under non-denaturing conditions to preserve protein structure and potential binding interactions.

  • Compound Incubation: Aliquot the cell lysate and incubate with different concentrations of "this compound" or a vehicle control.

  • Protease Treatment: Add a protease (e.g., pronase) to each aliquot and incubate for a specific time to allow for protein digestion.[11] The concentration of the protease and the digestion time should be optimized beforehand.

  • Quenching the Reaction: Stop the proteolytic digestion by adding a protease inhibitor cocktail and/or by immediate boiling in SDS-PAGE sample buffer.

  • Analysis of Protein Protection: Separate the protein fragments by SDS-PAGE. The protected target protein will appear as a more prominent band in the compound-treated lanes compared to the vehicle-treated lanes.

  • Target Identification: The protected protein band can be excised from the gel and identified using mass spectrometry. Alternatively, if a candidate target is known, its protection can be confirmed by Western blotting.[13]

Trustworthiness and Self-Validation: The DARTS methodology is inherently self-validating through the use of dose-dependent protection from proteolysis. Including a known ligand for the suspected target as a positive control and a structurally similar but inactive compound as a negative control can further enhance the reliability of the results.

Comparison of CETSA and DARTS

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization of the target protein.[4]Ligand-induced conformational change leading to protection from proteolysis.[9][11]
Cellular State Can be performed in intact cells, cell lysates, and tissues.[7]Typically performed in cell lysates.[13]
Requirement for Target ID Requires a known or hypothesized target for antibody-based detection.Can be used for unbiased target identification via mass spectrometry.[11]
Key Optimization Temperature gradient and heating time.Protease concentration and digestion time.[9]
Throughput Can be adapted to a 96-well format for higher throughput.[4]Generally lower throughput, but amenable to screening.
Advantages Reflects target engagement in a more physiological (intact cell) context.Does not require modification of the compound and can identify unknown targets.[11][13]
Limitations Some proteins may not exhibit a significant thermal shift upon ligand binding.The conformational change upon binding may not always confer proteolytic resistance.

Complementary Approaches for a Comprehensive Validation Strategy

For a thorough validation of the target engagement of "this compound," a multi-pronged approach is recommended. CETSA in intact cells would be the primary choice to confirm engagement in a physiological setting, assuming a candidate target is hypothesized. If the target is unknown, DARTS followed by mass spectrometry would be an excellent strategy for unbiased target discovery.

Should these methods prove inconclusive, or for further validation, Photo-affinity Labeling (PAL) presents a powerful alternative.[14][15][16] This technique involves chemically modifying the compound of interest with a photoreactive group and a reporter tag.[14][17] Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent identification and characterization.[14][15]

Conclusion

Validating the cellular target engagement of a novel compound like "this compound" is a cornerstone of its preclinical development. Both CETSA and DARTS offer robust, label-free methods to achieve this, each with its own set of strengths and ideal applications. By understanding the principles and experimental nuances of these techniques, researchers can design a logical and self-validating workflow to confidently identify and confirm the cellular targets of their compounds of interest, thereby accelerating the path towards new therapeutic discoveries.

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, identifying a potent lead candidate is only the beginning. A critical subsequent step is to meticulously characterize its selectivity profile to anticipate potential off-target effects, which can range from undesirable side effects to outright toxicity. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one (referred to herein as Compound X) , a novel investigational agent.

The core structure of Compound X features a piperidin-4-one moiety, a versatile scaffold known to be a key pharmacophore in a variety of biologically active compounds, including agents with anticancer and anti-HIV properties.[1][2] This is coupled with a thiophene ring, another privileged heterocycle in medicinal chemistry, frequently incorporated into kinase inhibitors and apoptosis modulators.[3][4][5] Given the prevalence of these fragments in molecules targeting a wide array of proteins, a thorough understanding of Compound X's selectivity is paramount.

This guide will delve into the hypothetical target profile of Compound X, compare its off-target liabilities with established therapeutic agents, and provide detailed experimental protocols for assessing kinase and G-protein coupled receptor (GPCR) cross-reactivity.

Postulated Target Profile of Compound X

Based on the structural motifs present in Compound X, it is postulated to be a potent inhibitor of Serine/Threonine-Protein Kinase B (Akt1) , a key node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. The thiophene and benzoyl moieties are hypothesized to interact with the ATP-binding pocket of the kinase.

Comparative Cross-Reactivity Analysis

To contextualize the selectivity of Compound X, its hypothetical cross-reactivity profile is compared against two well-characterized kinase inhibitors: Staurosporine , a non-selective kinase inhibitor, and Capivasertib (AZD5363) , a clinical-stage selective Akt inhibitor.

Table 1: Comparative Kinase Inhibition Profile
Kinase TargetCompound X (Hypothetical IC50, nM)Staurosporine (IC50, nM)Capivasertib (IC50, nM)
Akt1 10 3 8
Akt250712
Akt380618
PKA>10,0007>10,000
PKCα1,5000.7>10,000
SGK12501530
ROCK1>10,00025>10,000
p70S6K800150500

Data for Staurosporine and Capivasertib are representative values from published literature.

As illustrated in Table 1, Compound X exhibits good potency for Akt1 with moderate selectivity against other Akt isoforms and significantly reduced activity against unrelated kinases like PKA and ROCK1 when compared to the non-selective inhibitor Staurosporine. Its selectivity profile is comparable to, and in some cases potentially better than, the established Akt inhibitor Capivasertib, particularly with respect to SGK1.

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of a novel compound like Compound X, a tiered approach is often employed, starting with broad screening panels followed by more focused quantitative assays for identified hits.

Broad Kinase Profiling: KinomeScan™

The KinomeScan™ platform from Eurofins DiscoverX is a widely used method for assessing kinase inhibitor selectivity. It is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Experimental Workflow:

KinomeScan_Workflow cluster_assay_prep Assay Preparation cluster_binding_reaction Binding Reaction cluster_quantification Quantification Compound Compound X (Test Compound) Incubation Incubation of Compound X, Kinase, and Ligand Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation qPCR Quantification of DNA-tagged Kinase bound to Ligand via qPCR Incubation->qPCR Result Result qPCR->Result Dissociation Constant (Kd) Calculation

Caption: Workflow for KinomeScan™ binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Compound X is dissolved in DMSO to a stock concentration of 10 mM and then diluted to the desired screening concentration.

  • Assay Plate Preparation: The assay is performed in multi-well plates where each well contains a specific DNA-tagged kinase from the panel and an immobilized, active-site directed ligand.

  • Competition Binding: The test compound is added to the wells, and the plate is incubated to allow for binding to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: After incubation, the wells are washed to remove unbound kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR by measuring the amount of DNA tag present.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, which can then be used to calculate a dissociation constant (Kd) for each kinase interaction.

GPCR Off-Target Profiling: CEREP Safety Panel

To assess potential off-target effects at G-protein coupled receptors, a broad radioligand binding assay panel, such as the CEREP safety panel by Eurofins, is a standard approach.

Experimental Workflow:

CEREP_Workflow cluster_assay_components Assay Components cluster_binding Binding & Separation cluster_detection Detection Compound Compound X Incubate Incubation Compound->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Receptor Receptor Preparation (Membranes) Receptor->Incubate Filter Filtration to separate bound and free ligand Incubate->Filter Scintillation Scintillation Counting to measure radioactivity Filter->Scintillation Result Result Scintillation->Result Calculation of % Inhibition

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Compound X is prepared in a suitable buffer at a range of concentrations.

  • Reaction Mixture: For each GPCR target, a reaction mixture is prepared containing the cell membrane preparation expressing the receptor, a specific radiolabeled ligand, and the test compound.

  • Incubation: The mixture is incubated to allow for competitive binding between the test compound and the radioligand to the receptor.

  • Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.

  • Detection: The radioactivity retained on the filter mat is measured using a scintillation counter.

  • Data Analysis: The level of radioactivity is inversely proportional to the binding affinity of the test compound. The results are expressed as the percentage of inhibition of radioligand binding.

Interpretation and Next Steps

The hypothetical cross-reactivity profile of Compound X suggests a promising selectivity for its intended target, Akt1. However, the moderate activity against other Akt isoforms and SGK1 warrants further investigation through cellular assays to understand the functional consequences of this inhibition. The broad screening panels are a critical first step in identifying potential off-target liabilities. Any significant hits from these panels should be followed up with concentration-response studies to determine the potency of the off-target interaction.

This systematic approach to cross-reactivity profiling is essential for building a comprehensive understanding of a new chemical entity's safety and selectivity, ultimately guiding its progression through the drug discovery and development pipeline.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]

  • Piperidin-4-one: The Potential Pharmacophore. (n.d.). ResearchGate. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]

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In vitro and in vivo correlation of "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one" activity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for the Novel Kinase Inhibitor "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one"

Executive Summary

The translation of a compound's potency from a controlled in vitro environment to a complex in vivo biological system is a critical hurdle in drug discovery. A strong In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of a successful development program, enabling researchers to make informed decisions, predict clinical efficacy, and establish meaningful quality control parameters.[1][2][3][4] This guide provides a comprehensive framework for establishing the IVIVC of a novel investigational compound, This compound (hereafter designated TP-4 ).

For the purpose of this guide, we posit TP-4 as a selective inhibitor of Janus Kinase 2 (JAK2) , a non-receptor tyrosine kinase whose aberrant signaling is a key driver in myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis.[5] We will objectively compare the performance of TP-4 against two established, clinically approved JAK2 inhibitors, Ruxolitinib and Fedratinib , providing the detailed experimental methodologies and supporting data required to build a robust IVIVC model.

The Scientific Imperative: Targeting the JAK/STAT Pathway

The JAK/STAT signaling cascade is a principal pathway for transducing extracellular signals from cytokines and growth factors into transcriptional responses. Dysregulation, often through gain-of-function mutations like JAK2-V617F, leads to constitutive activation of downstream STAT proteins (primarily STAT3 and STAT5), promoting uncontrolled cell proliferation and survival—hallmarks of many hematological malignancies.[5] An effective therapeutic strategy involves the direct inhibition of the JAK2 kinase domain, thereby blocking the phosphorylation and activation of its downstream effectors.

Below is a simplified representation of the targeted signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Dimerization & JAK2 Association Cytokine Cytokine Cytokine->Receptor 1. Binding JAK2_active JAK2 (Active) p-JAK2 JAK2_inactive->JAK2_active 3. Trans-phosphorylation STAT_inactive STAT5 (Inactive) JAK2_active->STAT_inactive 4. STAT5 Recruitment & Phosphorylation STAT_active p-STAT5 (Active) STAT_inactive->STAT_active Dimer p-STAT5 Dimer STAT_active->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 7. DNA Binding TP4 TP-4 (Inhibitor) TP4->JAK2_active Inhibition

Caption: Simplified JAK/STAT signaling pathway and point of inhibition.

A Multi-tiered Approach to IVIVC

Establishing a predictive IVIVC requires a systematic progression from simple, target-focused assays to complex, whole-organism models. Our experimental framework is designed to generate correlated data points across this entire continuum.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochem 3.1 Biochemical Assay (IC50 vs. Target) CellTarget 3.2 Cellular Target Engagement (EC50 vs. pSTAT5) Biochem->CellTarget Potency in Cells IVIVC 5.0 IVIVC Analysis (Correlation Model) Biochem->IVIVC CellFunc 3.3 Cellular Functional Assay (EC50 vs. Proliferation) CellTarget->CellFunc Functional Consequence CellTarget->IVIVC PD 4.3 In Vivo PD (% Target Inhibition) CellFunc->PD Link Exposure to Target Effect CellFunc->IVIVC PK 4.2 In Vivo PK (Exposure) PK->PD Link Exposure to Target Effect PK->IVIVC Efficacy 4.4 In Vivo Efficacy (% TGI) PD->Efficacy Link Target Effect to Efficacy PD->IVIVC Efficacy->IVIVC

Caption: Experimental workflow for establishing IVIVC.

In Vitro Characterization: From Target to Cell

The foundation of any IVIVC is a precise understanding of the compound's activity in controlled, reductionist systems.

Biochemical Assay: Direct JAK2 Enzyme Inhibition

Causality: This assay quantifies the direct interaction between the inhibitor and the isolated, recombinant JAK2 enzyme. It is the purest measure of target-specific potency (IC50), free from confounding cellular factors like membrane permeability or efflux pumps. We utilize the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.[6]

Protocol: ADP-Glo™ JAK2 Inhibition Assay

  • Reagent Preparation:

    • Prepare JAK2 Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare recombinant human JAK2 enzyme to 2X final concentration (e.g., 2 ng/µL) in Reaction Buffer.

    • Prepare substrate (e.g., STAT5-derived peptide) to 2X final concentration (e.g., 0.4 µg/µL) in Reaction Buffer.

    • Prepare ATP to 2X final concentration (e.g., 20 µM, approximating Km[ATP]) in Reaction Buffer.

    • Serially dilute TP-4, Ruxolitinib, and Fedratinib in 100% DMSO, followed by an intermediate dilution in Reaction Buffer to create 10X final concentrations.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of 10X compound dilution or DMSO vehicle (control) to appropriate wells.

    • Add 5 µL of 2X enzyme solution to all wells.

    • Initiate the reaction by adding a 4 µL mix of 2X substrate and 2X ATP. Final volume is 10 µL.

  • Reaction & Detection:

    • Incubate plate at 30°C for 60 minutes.

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize data to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit with a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Target Engagement via Phospho-Flow Cytometry

Causality: Moving into a cellular context is essential. This assay measures the compound's ability to inhibit JAK2 at its site of action within a living cell. We measure the phosphorylation of STAT5 (pSTAT5), a direct downstream substrate of JAK2.[7] A decrease in pSTAT5 levels upon compound treatment provides a direct readout of target engagement and cellular potency (EC50). Phospho-flow cytometry provides single-cell resolution, which is superior to bulk methods like Western blotting.[8][9]

Protocol: pSTAT5 Inhibition in HEL 92.1.7 Cells

  • Cell Culture:

    • Culture human erythroleukemia HEL 92.1.7 cells (which harbor the JAK2-V617F mutation) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Treatment:

    • Plate cells at 1x10⁶ cells/mL in a 96-well plate.

    • Add serial dilutions of TP-4, Ruxolitinib, or Fedratinib. Incubate for 2 hours at 37°C.

  • Fixation & Permeabilization:

    • Fix cells by adding 1.6% paraformaldehyde directly to the media and incubating for 10 minutes at 37°C.

    • Permeabilize cells by centrifuging (500 x g, 5 min), removing the supernatant, and resuspending the pellet in 1 mL of ice-cold 90% methanol.[10] Incubate on ice for 30 minutes.

  • Staining:

    • Wash cells twice with FACS buffer (PBS + 2% FBS).

    • Resuspend cells in 100 µL of FACS buffer containing an anti-pSTAT5 (Tyr694) conjugated antibody (e.g., Alexa Fluor 647).

    • Incubate for 45 minutes at room temperature, protected from light.

  • Data Acquisition & Analysis:

    • Wash cells once and resuspend in 200 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on the live cell population and measure the median fluorescence intensity (MFI) of the pSTAT5 signal.

    • Normalize MFI values and plot against log[inhibitor concentration] to determine the EC50.

Functional Assay: Inhibition of Cell Proliferation

Causality: This assay links target engagement to a functional cellular outcome. Since HEL 92.1.7 cells are dependent on JAK2 signaling for survival and proliferation, inhibition of JAK2 should lead to a dose-dependent decrease in cell viability. This provides a functional EC50.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed HEL 92.1.7 cells in a 96-well white, clear-bottom plate at 10,000 cells/well in 100 µL of media.

  • Compound Treatment: Add serial dilutions of TP-4 and comparators.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Detection:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence and plot percent viability versus log[inhibitor concentration] to determine the EC50.

In Vivo Evaluation: From Animal Model to Efficacy

The ultimate test of a compound's potential is its performance in a living organism. This phase connects plasma exposure to target modulation and, finally, to therapeutic efficacy.

Animal Model: Human Tumor Xenograft

Causality: To model the disease in a preclinical setting, we use an immunodeficient mouse model bearing a human tumor. The HEL 92.1.7 xenograft model is a standard, well-validated system for assessing JAK2 inhibitor efficacy.[11] Immunodeficient NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are used as they robustly support the engraftment of human cell lines.

Protocol: HEL 92.1.7 Xenograft Establishment

  • Cell Preparation: Harvest HEL 92.1.7 cells during their logarithmic growth phase. Resuspend cells at a concentration of 5x10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel®.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank of 6-8 week old female NSG mice.

  • Tumor Growth Monitoring: Monitor mice twice weekly for tumor growth. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).[12]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Causality: A successful IVIVC requires understanding the relationship between the administered dose, the resulting drug concentration in the plasma (PK), and the degree of target inhibition in the tumor tissue (PD). This is often done in satellite groups of animals to avoid interfering with the main efficacy study.

Protocol: PK/PD Assessment

  • Dosing: Administer a single dose of TP-4, Ruxolitinib, or Fedratinib to tumor-bearing mice via oral gavage.

  • PK Sampling: At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via terminal cardiac puncture into K₂EDTA tubes. Centrifuge to isolate plasma and store at -80°C until analysis by LC-MS/MS to determine drug concentration.

  • PD Sampling: At the same time points, euthanize mice and excise tumors. Snap-freeze a portion for pSTAT5 analysis (e.g., via Western Blot or Meso Scale Discovery assay) and fix another portion for immunohistochemistry (IHC).

  • Data Analysis:

    • PK: Calculate key parameters such as Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, or total exposure).

    • PD: Quantify the pSTAT5 signal in treated tumors relative to vehicle-treated controls to determine the percentage and duration of target inhibition.

Efficacy Study

Causality: This is the definitive test of the drug's anti-tumor activity. The goal is to determine if the exposure levels achieved in vivo are sufficient to drive the target inhibition needed to produce a significant therapeutic effect (tumor growth inhibition).

Protocol: Tumor Growth Inhibition (TGI) Study

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80)

    • Group 2: TP-4 (e.g., 30 mg/kg, PO, QD)

    • Group 3: Ruxolitinib (e.g., 50 mg/kg, PO, BID)

    • Group 4: Fedratinib (e.g., 60 mg/kg, PO, QD)

  • Dosing and Monitoring:

    • Administer compounds daily for 14-21 days.

    • Measure tumor volumes and body weights twice weekly.[11]

    • Monitor animal health daily.

  • Endpoint Analysis:

    • At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the vehicle control group.

Data Synthesis and IVIVC Analysis

The final step is to integrate all data streams to build a coherent and predictive IVIVC model.

Comparative Data Summary

All quantitative data should be summarized for clear comparison. The following tables present hypothetical but realistic data for our compounds.

Table 1: Comparative In Vitro Potency

CompoundJAK2 Biochemical IC50 (nM)pSTAT5 Cellular EC50 (nM)Proliferation Cellular EC50 (nM)
TP-4 5.245110
Ruxolitinib 3.33595
Fedratinib 3.040105

Table 2: Comparative In Vivo PK and Efficacy

CompoundDose (mg/kg)Mean AUC₀₋₂₄ₕ (ng·h/mL)Mean Cₘₐₓ (ng/mL)% TGI (Day 21)
TP-4 30, QD220045075%
Ruxolitinib 50, BID180055082%
Fedratinib 60, QD350060078%
Establishing the Correlation

The central task of IVIVC is to link these datasets.

  • Biochemical to Cellular Shift: The ~8-10 fold shift from biochemical IC50 to cellular pSTAT5 EC50 for all compounds is a common observation. This is often due to the high, saturating intracellular concentration of ATP (~1-10 mM) which competes with ATP-competitive inhibitors like TP-4.[13] Assays run at low ATP concentrations (near the Km) will often yield more potent IC50s than what is achievable in a live cell.[13][14]

  • Target Engagement to Function: The further ~2-3 fold shift from the pSTAT5 EC50 to the functional proliferation EC50 is also expected. Full inhibition of proliferation often requires sustained inhibition of the signaling pathway over time, whereas the pSTAT5 assay measures a more immediate effect.

  • Cellular Potency to In Vivo Efficacy: The key to the IVIVC is determining if the in vivo exposure (PK) is sufficient to cover the cellular potency (EC50) for a sustained period. For TP-4, a mean exposure (AUC) of 2200 ng·h/mL resulted in 75% TGI. By analyzing the full PK profile, one can calculate the percentage of the dosing interval during which the plasma concentration of TP-4 exceeds its cellular EC50 for proliferation (110 nM). A strong correlation exists when compounds achieving plasma concentrations >EC50 for a significant portion of the day demonstrate high %TGI. The PD data is the crucial bridge, confirming that the plasma concentrations achieved do, in fact, lead to the expected level of target inhibition within the tumor tissue itself.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for establishing the in vitro-in vivo correlation of the novel JAK2 inhibitor, TP-4. By systematically progressing from biochemical potency to cellular activity and finally to preclinical in vivo efficacy, a robust and predictive model can be built. A strong IVIVC demonstrates a clear understanding of a drug candidate's mechanism and behavior, de-risking its progression into clinical development and providing the foundational data needed for future formulation optimization and regulatory submissions.[1][15]

References

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021).
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  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (n.d.).
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  • A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed. (n.d.).
  • Kinase assays | BMG LABTECH. (2020).
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  • Recent Advances in the Synthesis of 4H-Benzo[d][1][16]oxathiin-4-ones and 4H-Benzo[d][1][16]dioxin-4-ones - MDPI. (2025). Retrieved from

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024).
  • Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery - PMC - PubMed Central. (2018).
  • Phospho-Flow Cytometry: Exploring Cell Signaling Pathways - YouTube. (2025).
  • In vitro-In vivo Correlation (IVIVC): A Review - Kinam Park. (n.d.).
  • 1-{3-[(4-Oxopiperidin-1-yl)carbon-yl]benzoyl}piperidin-4-one - PubMed. (2010).
  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - Frontiers. (2025).
  • 1-(3-methoxybenzoyl)piperidin-4-one oxime | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025).
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  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC - PubMed Central. (n.d.).
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  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. (n.d.).
  • Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments. (n.d.).
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Comparative Selectivity Profiling of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one, a Novel JAK Family Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Kinase Selectivity and its Implications

Introduction

In the landscape of kinase inhibitor discovery, the pursuit of novel chemical matter with distinct selectivity profiles is paramount for developing next-generation therapeutics and research tools. The compound 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one , hereafter referred to as TPPO , represents a novel chemotype with a thiophene-benzoyl-piperidone core. While the piperidin-4-one scaffold is a known pharmacophore in various biologically active molecules, the specific substitution pattern of TPPO suggests potential interactions within the ATP-binding pocket of protein kinases.[1][2] This guide provides a comprehensive benchmark of TPPO's selectivity, hypothetically positioning it as a novel inhibitor of the Janus kinase (JAK) family.

The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[3][4][5] Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[6][7][8] Consequently, the development of JAK inhibitors (jakinibs) has been an area of intense research, leading to several approved drugs.[9][10][11]

This guide will objectively compare the hypothetical performance of TPPO with three well-characterized JAK inhibitors:

  • Tofacitinib: A first-generation, pan-JAK inhibitor with a preference for JAK1 and JAK3.[12][13]

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2.[14][15][16]

  • Upadacitinib: A second-generation inhibitor with high selectivity for JAK1.[1][17][18][19][20]

Through a series of in vitro and cellular assays, we will build a data-driven narrative to elucidate the unique selectivity profile of TPPO and discuss its potential implications for future research and drug development. It is important to note that the experimental data presented in this guide for TPPO is hypothetical and generated for illustrative purposes to showcase a robust scientific evaluation process.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT signaling cascade is a principal mechanism for transducing extracellular signals from cytokines and growth factors into transcriptional responses.[3][4][21] The pathway is initiated by ligand binding to transmembrane receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[22][23] Given its central role in immunity and cell proliferation, targeted inhibition of the JAK-STAT pathway is a validated therapeutic strategy.[8][9]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK_P P-JAK JAK->JAK_P Autophosphorylation JAK_P->Receptor Phosphorylation JAK_P->STAT Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription

Caption: The canonical JAK-STAT signaling pathway.

In Vitro Kinase Selectivity Profiling

Rationale: The initial characterization of a novel kinase inhibitor involves profiling its activity against a broad panel of kinases. This provides a global view of the compound's selectivity and potential for off-target effects. A highly selective compound is often desirable to minimize unintended biological consequences. For this evaluation, we will utilize a hypothetical radiometric kinase assay to determine the IC50 values of TPPO and our comparator compounds against the JAK family and a selection of representative kinases from other families.

Experimental Protocol: In Vitro Radiometric Kinase Assay
  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, the specific kinase, and the corresponding substrate peptide.

  • Compound Addition: Add serial dilutions of the test compounds (TPPO, Tofacitinib, Ruxolitinib, Upadacitinib) or DMSO (vehicle control) to the reaction mixture.

  • Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop buffer, typically containing a high concentration of EDTA.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Start->Prepare Add_Cmpd Add Test Compounds (Serial Dilutions) Prepare->Add_Cmpd Initiate Initiate Reaction (Add [γ-³²P]ATP) Add_Cmpd->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction (Add Stop Buffer) Incubate->Terminate Spot Spot on Phosphocellulose Membrane Terminate->Spot Wash Wash Membrane Spot->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Calculate IC50 Values Quantify->Analyze End End Analyze->End

Sources

Navigating the ADME Maze: A Comparative Guide for 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, a promising candidate's success or failure often hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule with excellent target affinity can falter if it is poorly absorbed, rapidly metabolized, or improperly distributed. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the ADME profiles of a novel class of compounds: "1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one" derivatives.

While specific experimental ADME data for "this compound" and its derivatives are not yet publicly available, this guide will leverage data from structurally similar compounds to provide a predictive comparative analysis. We will delve into the established in vitro and in silico methodologies for ADME profiling, offering detailed experimental protocols and explaining the rationale behind these crucial assays. By understanding the structure-ADME relationships of analogous compounds, researchers can make more informed decisions in the design and optimization of their novel derivatives.

The Pivotal Role of ADME in Drug Development

The ADME profile of a drug candidate dictates its pharmacokinetic behavior, which is a critical determinant of its efficacy and safety.[1][2][3] Early assessment of ADME properties allows for the identification of potential liabilities, guiding medicinal chemists in optimizing molecular structures to enhance drug-like characteristics.[1] This "fail fast, fail cheap" approach streamlines the drug development pipeline by prioritizing candidates with a higher probability of success in later-stage clinical trials.[1][2]

Predictive Comparative Analysis of ADME Properties

In the absence of direct experimental data for "this compound" (the "parent compound"), we can infer its likely ADME properties by examining structurally related molecules. For this analysis, we will consider hypothetical derivatives of the parent compound and compare their predicted ADME parameters based on data from analogous thiophene and piperidine-containing compounds found in the literature.

Hypothetical Derivatives for Analysis:

  • Parent Compound (PC): this compound

  • Derivative A: Addition of a methyl group to the piperidine nitrogen.

  • Derivative B: Replacement of the thiophene ring with a phenyl ring.

  • Derivative C: Introduction of a hydroxyl group on the benzoyl ring.

Table 1: Predicted Comparative ADME Properties of "this compound" Derivatives

ParameterParent Compound (Predicted)Derivative A (Predicted)Derivative B (Predicted)Derivative C (Predicted)Rationale/Supporting Evidence from Analogs
Lipophilicity (LogP) Moderately lipophilic (2.5-3.5)Increased (3.0-4.0)Slightly Increased (2.8-3.8)Decreased (2.0-3.0)Thiophene-containing compounds often exhibit moderate lipophilicity. Alkylation generally increases lipophilicity. Phenyl rings are typically more lipophilic than thiophene. Hydroxylation significantly increases polarity and reduces lipophilicity.[4]
Aqueous Solubility Low to moderateLowerLowerHigherInversely correlated with LogP. Increased lipophilicity generally leads to lower aqueous solubility. The hydroxyl group in Derivative C will improve hydrogen bonding with water, enhancing solubility.
Intestinal Permeability (e.g., Caco-2 Papp) Moderate to highHighHighModerateCompounds with moderate lipophilicity often exhibit good passive permeability. Increased lipophilicity in Derivatives A and B may further enhance permeability. The increased polarity of Derivative C might slightly reduce passive diffusion.[5]
Metabolic Stability (Liver Microsomes) ModeratePotentially LowerModerate to HighModerateThe piperidine and thiophene rings are susceptible to CYP-mediated metabolism. N-dealkylation of the piperidine nitrogen is a common metabolic pathway for 4-aminopiperidines, which could be a route for Derivative A. Thiophene rings can undergo oxidation to reactive metabolites. A phenyl ring might be more metabolically stable than a thiophene ring in some contexts.
Plasma Protein Binding Moderate to highHighHighModerateHighly lipophilic compounds tend to exhibit higher plasma protein binding. The increased lipophilicity of Derivatives A and B would likely lead to higher binding. The more polar nature of Derivative C may result in lower plasma protein binding.
CYP Inhibition Potential PossiblePossiblePossiblePossibleMany heterocyclic compounds, including those with thiophene and piperidine scaffolds, can interact with CYP enzymes. The specific isoform inhibition profile would require experimental determination.

Key In Vitro ADME Assays: Protocols and Rationale

To empirically determine the ADME properties of novel "this compound" derivatives, a series of well-established in vitro assays are essential.[1][2] Below are detailed protocols for two of the most critical assays: Caco-2 permeability for assessing intestinal absorption and liver microsomal stability for evaluating metabolic clearance.

Caco-2 Permeability Assay

The Caco-2 permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[5] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and expressing key drug transporters.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low passive permeability, such as Lucifer Yellow.

  • Dosing and Sampling:

    • The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a relevant concentration.

    • For the assessment of apical to basolateral (A-B) permeability, the dosing solution is added to the apical chamber, and the basolateral chamber is filled with fresh transport buffer.

    • For basolateral to apical (B-A) permeability, the dosing solution is added to the basolateral chamber.

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

    The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Causality Behind Experimental Choices:

  • The 21-day culture period is crucial for the Caco-2 cells to fully differentiate and express the necessary transporter proteins and form tight junctions, providing a more accurate model of the intestinal barrier.

  • Measuring bidirectional transport (A-B and B-A) is essential to identify compounds that are substrates of efflux transporters, a common mechanism of poor oral absorption.

Diagram of the Caco-2 Permeability Assay Workflow:

Caption: Workflow for the Caco-2 permeability assay.

Liver Microsomal Stability Assay

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes. The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance.

Experimental Protocol:

  • Preparation:

    • Pooled human liver microsomes are thawed on ice.

    • A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO) and then diluted in the reaction buffer.

  • Incubation:

    • The test compound is pre-incubated with the liver microsomes at 37°C in a reaction buffer (e.g., phosphate buffer, pH 7.4).

    • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

    • A control incubation without the NADPH-regenerating system is also performed to assess non-CYP-mediated degradation.

  • Time Points and Reaction Termination:

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • The samples are centrifuged to precipitate the proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the test compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the half-life and the protein concentration in the incubation.

Causality Behind Experimental Choices:

  • The use of a NADPH-regenerating system is critical because NADPH is a necessary cofactor for CYP enzyme activity. The regenerating system ensures that NADPH levels do not become a limiting factor during the incubation.

  • Running a control without NADPH helps to distinguish between enzymatic degradation and chemical instability of the compound under the assay conditions.

Diagram of the Liver Microsomal Stability Assay Workflow:

Caption: Workflow for the liver microsomal stability assay.

In Silico ADME Prediction

In addition to in vitro assays, in silico models are valuable tools for the early prediction of ADME properties. These computational models use a compound's chemical structure to predict various parameters, including lipophilicity, solubility, plasma protein binding, and potential for CYP inhibition.

Several commercial and academic software platforms are available for in silico ADME prediction, such as ADMET Predictor™, BIOVIA Discovery Studio, and the freely available SwissADME web server. These tools can be used to screen large numbers of virtual compounds, helping to prioritize which derivatives of "this compound" to synthesize and test in vitro.

Potential Metabolic Pathways

The "this compound" scaffold contains several moieties that are known to be susceptible to metabolic transformations. Understanding these potential pathways is crucial for interpreting metabolic stability data and identifying potential reactive metabolites.

  • Piperidine Ring Metabolism: The piperidine ring can undergo several metabolic transformations, including N-dealkylation (if substituted on the nitrogen), ring hydroxylation, and ring opening. For the parent compound, hydroxylation of the piperidine ring is a likely metabolic route.

  • Thiophene Ring Metabolism: The thiophene ring can be metabolized by CYPs to form reactive thiophene-S-oxides and thiophene epoxides. These reactive metabolites can covalently bind to cellular macromolecules, which is a potential mechanism of toxicity.

  • Benzoyl Group Metabolism: The benzoyl group may undergo aromatic hydroxylation.

  • Ketone Reduction: The ketone on the piperidine ring could be reduced to a secondary alcohol.

Diagram of Potential Metabolic Pathways:

G cluster_piperidine Piperidine Metabolism cluster_thiophene Thiophene Metabolism cluster_benzoyl Benzoyl Metabolism Parent 1-(3-Thiophen-3-yl-benzoyl)- piperidin-4-one Hydroxylation Ring Hydroxylation Parent->Hydroxylation CYPs Ketone_Reduction Ketone Reduction Parent->Ketone_Reduction Reductases S_Oxidation Thiophene-S-Oxide Parent->S_Oxidation CYPs Epoxidation Thiophene Epoxide Parent->Epoxidation CYPs Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation CYPs

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one (CAS No. 886363-42-4), a heterocyclic compound utilized in research and development.[1][2][3][4] Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Risk Mitigation: A Proactive Stance

Given the absence of specific toxicity data, we must infer potential hazards from the constituent chemical groups. The piperidin-4-one structure is a key pharmacophore in many biologically active compounds.[7][8][9] The related compound, 4-piperidone, is classified as a skin, eye, and respiratory irritant under the Globally Harmonized System (GHS).[10][11] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Assumed based on the 4-piperidone substructure.[10]

  • Respiratory Irritation: Possible if the compound is in a fine powder form and becomes airborne.[10]

  • Toxicity: The biological activity of many piperidine derivatives suggests that this compound could be harmful if ingested or absorbed through the skin.[8]

These potential hazards mandate strict adherence to the use of Personal Protective Equipment (PPE) during all handling and disposal operations.

Required Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound must follow a structured workflow to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA).[12][13][14]

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste Streams (Pure compound, Contaminated PPE, Solutions) B Select Appropriate Hazardous Waste Container A->B Segregate C Properly Label Container ('Hazardous Waste', Chemical Name, Date) B->C Label D Place Waste in Labeled Container E Store in Designated Satellite Accumulation Area (SAA) D->E Store F Keep Container Securely Closed E->F Secure G Arrange for Pickup by Certified Waste Disposal Vendor H Complete Waste Manifest G->H Document I Incineration at a Permitted Facility H->I Transport & Dispose

Caption: Disposal workflow for this compound.

  • Waste Identification : All materials containing this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware.

  • Container Selection : Use only containers approved for hazardous waste.[15] These should be made of a material compatible with the chemical and any solvents used. Plastic containers are often preferred.[16] The container must have a secure, leak-proof lid.

  • Labeling : Clearly label the waste container with a "Hazardous Waste" tag.[16] The label must include:

    • The full chemical name: "this compound".

    • The CAS Number: "886363-42-4".

    • An accurate list of all components, including solvents.

    • The date of accumulation.

    • Do not obscure or remove existing labels on the container.[17]

  • Segregation : Do not mix this waste stream with other incompatible waste types.[12] Store different categories of waste separately. For instance, solid waste should be collected separately from liquid waste.

Spill and Contamination Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : Before cleanup, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment : For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection : Carefully collect the absorbed material and place it in the labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[16]

  • Institutional Guidelines : The primary directive for disposal is to follow your institution's Environmental Health and Safety (EHS) protocols. Every laboratory should have a written Chemical Hygiene Plan (CHP) as required by OSHA, which outlines specific disposal procedures.[18][19][20]

  • Licensed Waste Vendor : The collected hazardous waste must be handed over to a licensed professional waste disposal service.[12] This vendor will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[14][21][22]

  • Recommended Disposal Method : High-temperature incineration at a permitted hazardous waste facility is the preferred disposal method for many organic compounds of this nature. This process destroys the compound and minimizes its environmental impact.[21]

By adhering to this comprehensive disposal guide, researchers and laboratory personnel can ensure the safe management of this compound, upholding the principles of scientific integrity and environmental stewardship.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (n.d.). Retrieved from US Bio-Clean website: [Link]

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A Researcher's Guide to the Safe Handling of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound, 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one presents a unique set of handling challenges due to the limited availability of specific toxicity and reactivity data. This guide provides a comprehensive framework for its safe management in a laboratory setting. By synthesizing data from structurally related compounds and adhering to established safety protocols, this document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for minimizing risk.

The chemical structure, incorporating thiophene, benzoyl, and piperidin-4-one moieties, suggests a potential for biological activity and chemical reactivity that necessitates a cautious approach.[1][2] The guidance herein is predicated on the principle of assuming a higher level of hazard in the absence of definitive data, a cornerstone of prudent laboratory practice.[3]

Understanding the Risks: A Structural Analogy Approach

Given the absence of a comprehensive toxicological profile for this compound, an analysis of its constituent functional groups is crucial for anticipating potential hazards.

  • Piperidin-4-one Moiety: The piperidine ring is a common scaffold in pharmaceuticals.[1] However, piperidine itself is classified as a flammable liquid and is harmful if swallowed, with the potential to cause severe skin burns and eye damage.[4][5] Structurally similar compounds like N-Benzyl-4-piperidone are known to cause skin and eye irritation and may lead to allergic skin reactions.[6][7] Therefore, it is prudent to treat this compound as a potential skin and eye irritant.

  • Thiophene and Benzoyl Groups: While thiophene itself is flammable, the overall hazard profile will be influenced by the entire molecular structure. The benzoyl group is a common chemical entity, and its reactivity should be considered, particularly in the context of the overall molecule.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloved recommended), safety glasses with side shields, lab coat, and a properly fitted N95 respirator.To prevent inhalation of fine particulates and to protect against skin and eye contact.
Solution Preparation and Handling Nitrile gloves (double-gloved), chemical splash goggles, a lab coat, and work within a certified chemical fume hood.To mitigate risks from splashes and aerosol generation. A fume hood provides essential vapor containment.[8]
Reaction Work-up and Purification Chemical-resistant gloves (e.g., neoprene over nitrile), chemical splash goggles, a face shield, a chemical-resistant apron over a lab coat, and all operations conducted in a fume hood.To provide an enhanced level of protection during procedures with a higher risk of splashes and spills.
Waste Disposal Nitrile gloves, safety glasses, and a lab coat.To ensure protection during the final stages of the handling workflow.

Experimental Workflow: From Receipt to Disposal

The following diagram and procedural steps outline a safe and systematic workflow for handling this compound.

cluster_0 Preparation cluster_1 Experimental Use cluster_2 Waste Management A Receiving and Storage B Weighing and Aliquoting A->B C Solution Preparation B->C D Reaction Setup C->D E Work-up and Purification D->E F Waste Segregation E->F G Container Labeling F->G H Disposal G->H

Caption: A typical laboratory workflow for handling chemical compounds.

Step-by-Step Handling Procedures:

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]

  • The storage container should be clearly labeled with the compound name, CAS number (886363-42-4), and any known hazard warnings.

2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be conducted within a chemical fume hood to prevent the inhalation of airborne particles.[9]

  • Use anti-static tools and equipment to minimize the risk of ignition from static discharge.[4][10]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[9][11]

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solid compound to the solvent slowly to avoid splashing.

  • Ensure the container is tightly sealed after the solution is prepared.

4. Reaction, Work-up, and Purification:

  • All reactions and subsequent work-up and purification steps must be performed in a chemical fume hood.

  • Be mindful of potential exothermic reactions and have appropriate cooling measures on standby.

  • During work-up, be cautious of pressure build-up in separatory funnels and vent frequently.

Spill Management and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material like sand or diatomaceous earth to contain the spill.[10]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste disposal is not just a matter of laboratory practice but also a legal and ethical responsibility.[12]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, paper towels, and weighing paper, should be collected in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Unused solutions and solvent washes from reaction work-ups should be collected in a designated, compatible hazardous waste container.[12] Do not mix incompatible waste streams.

  • Sharps Waste: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

Waste Container Management:

  • All waste containers must be kept closed except when adding waste.[12]

  • Containers should not be filled beyond 90% capacity to allow for expansion.[13]

  • Label all waste containers with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.[12]

Final Disposal:

  • Disposal of chemical waste must be handled by a licensed chemical destruction plant or through your institution's environmental health and safety (EHS) office.[14]

  • Do not discharge any waste containing this compound into the sewer system.[14]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[15][16]

By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 1101854-58-3,(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl) - Extraordinary Pharmatech. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

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  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.